2-O-
Description
Structure
2D Structure
Properties
CAS No. |
117869-71-3 |
|---|---|
Molecular Formula |
C38H58O13 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI Key |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Synonyms |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of 2-O-α-D-glucopyranosyl-sn-glycerol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-O-α-D-glucopyranosyl-sn-glycerol, commonly known as glucosylglycerol (GG), is a naturally occurring compatible solute with a growing profile of biological activities and biotechnological applications. Primarily identified as a key osmoprotectant in cyanobacteria and other extremophiles, GG's role extends to cryo- and thermoprotection of macromolecules and cells, modulation of cellular processes under stress, and potential applications in cosmetics and therapeutics. This technical guide provides an in-depth overview of the biological activities of 2-O-α-D-glucopyranosyl-sn-glycerol, focusing on its synthesis, regulation, and multifaceted protective functions. The document includes a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of the key molecular pathways and experimental workflows.
Introduction
2-O-α-D-glucopyranosyl-sn-glycerol is a glycoside composed of an α-D-glucose molecule linked to the C2 position of an sn-glycerol backbone. This small organic molecule is a prominent member of the compatible solutes, or osmolytes, which are accumulated by various organisms to cope with environmental stresses such as high salinity, extreme temperatures, and desiccation[1][2]. Its ability to stabilize proteins and cellular structures without interfering with metabolic processes makes it a molecule of significant interest for scientific research and industrial applications[2]. This guide aims to consolidate the current understanding of GG's biological functions, providing a technical resource for its further investigation and application.
Biological Functions and Activities
Osmoprotection
The primary and most well-characterized biological activity of 2-O-α-D-glucopyranosyl-sn-glycerol is its role as an osmoprotectant. In response to increased external salinity, cyanobacteria such as Synechocystis sp. PCC 6803 synthesize and accumulate GG to high intracellular concentrations[1][3][4]. This accumulation increases the intracellular osmotic potential, preventing water loss and maintaining turgor pressure, which is essential for cell growth and division[3]. The intracellular concentration of GG is directly proportional to the external salt concentration, highlighting its crucial role in salt acclimation[1].
Table 1: Effect of NaCl Concentration on Glucosylglycerol (GG) Accumulation and Uptake in Synechocystis sp. PCC 6803
| NaCl Concentration (mM) | Intracellular GG Concentration (µmol·(mg Chl)⁻¹) | GG Uptake Rate (nmol·(mg Chl)⁻¹·min⁻¹) |
| 2 | Not detectable | 0.8 ± 0.2 |
| 171 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 342 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| 684 | 4.8 ± 0.9 | 4.2 ± 0.8 |
| 856 | Not reported | 5.1 ± 1.0 |
Data adapted from Mikkat et al., 1996.[2] The table shows that both the intracellular accumulation and the rate of uptake of GG increase with rising external NaCl concentrations.
Cryo- and Thermoprotection
Beyond its role in osmoregulation, glucosylglycerol exhibits significant cryo- and thermoprotective properties. It can stabilize the structure and function of proteins and membranes during freezing and heating, likely by interacting with the hydration shell of these macromolecules and preventing denaturation and aggregation. While the qualitative effects are known, specific quantitative data on the cryo- and thermoprotective efficacy of GG are still emerging in the literature.
Role in Cell Division
Under conditions of high salt stress, the accumulation of glucosylglycerol is essential for maintaining normal cell division in Synechocystis sp. PCC 6803[3]. Mutant strains unable to synthesize GG exhibit inhibited cell division and a significant increase in cell size when exposed to high salinity[3]. The addition of exogenous GG to the culture medium can rescue this phenotype, indicating that GG is crucial for the proper functioning of the cell division machinery under osmotic stress[3].
Antiproliferative Activity of Derivatives
While there is limited information on the antiproliferative activity of 2-O-α-D-glucopyranosyl-sn-glycerol itself, some of its synthetic derivatives have shown inhibitory effects on cancer cell lines.
Table 2: Antiproliferative Activity of 2-O-α-D-glucopyranosyl-sn-glycerol Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung Carcinoma) | 9 |
| MCF-7 (Breast Adenocarcinoma) | 17 | |
| A427 (Lung Carcinoma) | 25 | |
| T84 (Colon Carcinoma) | >30 | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 12 | |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Adenocarcinoma) | 12.2 |
| A549 (Lung Carcinoma) | 6.5 | |
| A427 (Lung Carcinoma) | 10.8 | |
| T84 (Colon Carcinoma) | 11.5 | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 4 |
Data adapted from Brancato et al., 1996.[5][6] These findings suggest that modifications to the glycerol and glucose moieties can impart significant antiproliferative properties.
Applications in Cosmetics
Glucosylglycerol is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It is reported to improve skin elasticity, smoothness, and thickness. While the cosmetic industry has embraced GG, detailed, publicly available quantitative dose-response data from clinical trials remains limited.
Biosynthesis and Regulation
In the model cyanobacterium Synechocystis sp. PCC 6803, 2-O-α-D-glucopyranosyl-sn-glycerol is synthesized via a two-step enzymatic pathway.
Biosynthetic Pathway
-
Step 1: Synthesis of Glucosylglycerol Phosphate
-
Enzyme: Glucosylglycerol-Phosphate Synthase (GgpS)
-
Substrates: ADP-glucose and sn-glycerol-3-phosphate
-
Product: 2-O-α-D-glucopyranosyl-sn-glycerol-3-phosphate (GGP)
-
-
Step 2: Dephosphorylation of Glucosylglycerol Phosphate
-
Enzyme: Glucosylglycerol-Phosphate Phosphatase (GgpP), also known as StpA
-
Substrate: 2-O-α-D-glucopyranosyl-sn-glycerol-3-phosphate
-
Product: 2-O-α-D-glucopyranosyl-sn-glycerol (GG) and inorganic phosphate (Pi)
-
Regulation of Biosynthesis
The synthesis of glucosylglycerol is tightly regulated at both the transcriptional and post-transcriptional levels in response to salt stress. The key regulatory point is the expression and activity of the ggpS gene product, GgpS.
Experimental Protocols
Extraction and Quantification of Intracellular Glucosylglycerol
This protocol describes the extraction and quantification of GG from cyanobacterial cells using high-performance liquid chromatography (HPLC).
Methodology:
-
Cell Harvesting: Centrifuge a known volume of cell culture to obtain a cell pellet.
-
Extraction: Resuspend the cell pellet in 80% (v/v) ethanol and incubate at 65°C for 4 hours.
-
Drying: Centrifuge the extract to pellet cell debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen gas.
-
Solubilization: Dissolve the dried extract in a known volume of ultrapure water.
-
Filtration: Filter the dissolved extract through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the filtered extract using an HPLC system equipped with an ion-exchange column and a suitable detector (e.g., pulsed amperometric detector).
-
Quantification: Determine the concentration of GG by comparing the peak area to a standard curve prepared with known concentrations of pure 2-O-α-D-glucopyranosyl-sn-glycerol.
In Vitro Assay for Glucosylglycerol-Phosphate Synthase (GgpS) Activity
This protocol is a generalized method for assaying GgpS activity based on the principles of prenyltransferase assays, which also involve the formation of a phosphorylated intermediate and the release of a nucleotide diphosphate.
Principle: The activity of GgpS is determined by measuring the incorporation of a radiolabeled substrate (e.g., [¹⁴C]ADP-glucose) into the product, glucosylglycerol phosphate.
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
ADP-glucose (with a known amount of [¹⁴C]ADP-glucose)
-
sn-glycerol-3-phosphate
-
Purified or partially purified GgpS enzyme extract
-
Stopping solution (e.g., 3 M HCl)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sn-glycerol-3-phosphate, and the GgpS enzyme extract.
-
Initiate the reaction by adding ADP-glucose (containing [¹⁴C]ADP-glucose).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stopping solution.
-
Separate the radiolabeled product (GGP) from the unreacted radiolabeled substrate. This can be achieved by methods such as thin-layer chromatography (TLC) or by partitioning into an organic solvent after enzymatic dephosphorylation of GGP and extraction of the resulting GG.
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
In Vitro Assay for Glucosylglycerol-Phosphate Phosphatase (GgpP) Activity
This protocol is a generalized method for assaying GgpP activity based on common phosphatase assays.
Principle: The activity of GgpP is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, glucosylglycerol phosphate.
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)
-
Glucosylglycerol phosphate (substrate)
-
Purified or partially purified GgpP enzyme extract
-
Malachite green reagent (for colorimetric detection of Pi)
-
Pi standard solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer and glucosylglycerol phosphate.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the GgpP enzyme extract.
-
Incubate for a defined period.
-
Stop the reaction by adding the malachite green reagent. This reagent will also react with the released Pi to produce a colored complex.
-
Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 620 nm).
-
Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of Pi.
-
Calculate the enzyme activity based on the amount of Pi released per unit time per amount of enzyme.
Concluding Remarks
2-O-α-D-glucopyranosyl-sn-glycerol is a molecule with a diverse and significant range of biological activities. Its primary role as an osmoprotectant is well-established, and its biosynthesis and regulation provide a fascinating model for studying stress adaptation in microorganisms. The emerging evidence for its cryo- and thermoprotective properties, as well as the antiproliferative potential of its derivatives, opens up exciting avenues for future research and development in biotechnology, cosmetics, and medicine. This technical guide has summarized the current knowledge and provided a framework for the experimental investigation of this versatile molecule. Further research is warranted to fully elucidate the quantitative aspects of its biological effects and to explore its full therapeutic and commercial potential.
References
- 1. Salt-Dependent Expression of Glucosylglycerol-Phosphate Synthase, Involved in Osmolyte Synthesis in the Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-O-Ethyl-L-Ascorbic Acid
Executive Summary: 2-O-Ethyl-L-ascorbic acid is a stabilized derivative of L-ascorbic acid developed to overcome the inherent instability of its parent molecule while retaining its potent biological efficacy. This guide provides a detailed examination of its mechanism of action, focusing on its role as an antioxidant, a promoter of collagen synthesis, and an inhibitor of melanogenesis. It operates primarily by penetrating the epidermis and subsequently being metabolized into L-ascorbic acid, which then exerts its effects on various cellular pathways. This document consolidates quantitative data on the efficacy of ethylated ascorbic acid, details the experimental protocols used in its evaluation, and provides visual representations of key biological and experimental pathways to support researchers, scientists, and drug development professionals.
A Note on Isomers: The scientific literature and commercial applications predominantly focus on the 3-O-ethyl-L-ascorbic acid isomer. While this guide addresses the specified this compoundethyl-L-ascorbic acid, much of the available quantitative and mechanistic data has been generated using the 3-O isomer. The fundamental mechanism—conversion to L-ascorbic acid within the skin—is common to both, suggesting their biological activities are similar. However, quantitative parameters may differ. All data presented herein will be clearly attributed to the specific isomer studied in the source literature.
Introduction: Overcoming the Instability of L-Ascorbic Acid
L-ascorbic acid (Vitamin C) is a revered antioxidant and an essential cofactor in various enzymatic reactions crucial for skin health, including collagen synthesis.[1] However, its utility in topical formulations is severely hampered by its inherent chemical instability. L-ascorbic acid readily oxidizes when exposed to air, light, and heat, leading to degradation and a loss of efficacy.[1][2]
To address this limitation, stable derivatives have been synthesized. This compoundEthyl-L-ascorbic acid is one such derivative, created by attaching an ethyl group to the hydroxyl group at the second carbon position of the ascorbic acid molecule. This modification protects the most reactive part of the molecule from oxidation, significantly enhancing its stability.[3] This amphiphilic (both water- and oil-soluble) nature also improves its ability to penetrate the stratum corneum and reach the deeper layers of the skin where it can exert its biological effects.[3]
Core Mechanisms of Action
The primary mechanism of this compoundethyl-L-ascorbic acid involves its superior skin penetration followed by the enzymatic cleavage of the ethyl group within the skin, releasing L-ascorbic acid in its biologically active form. This localized delivery allows the active molecule to engage directly with key cellular pathways.
Antioxidant Activity and Nrf2 Pathway Activation
Once converted to L-ascorbic acid, the molecule functions as a potent antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress caused by environmental aggressors like UV radiation.[4]
A more sophisticated mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, particularly in keratinocytes.[5] Upon exposure to oxidative stress (e.g., from UVA radiation), this compoundethyl-L-ascorbic acid can promote the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This response fortifies the cell's intrinsic antioxidant defenses.
Stimulation of Collagen Synthesis via TGF-β/Smad Pathway
L-ascorbic acid is an essential cofactor for prolyl hydroxylase and lysyl hydroxylase.[6][7] These enzymes are critical for the post-translational hydroxylation of proline and lysine residues in procollagen chains, a necessary step for the formation of a stable, triple-helix collagen molecule.[8] By ensuring a sufficient supply of L-ascorbic acid, the ethylated derivative directly promotes the synthesis of functional collagen.[9][10]
Furthermore, L-ascorbic acid can influence the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of collagen production.[11][12] TGF-β signaling through Smad2/3 transcription factors is a potent inducer of type I collagen gene expression.[13][14] By supporting fibroblast health and function, L-ascorbic acid contributes to a cellular environment conducive to robust TGF-β signaling, leading to increased collagen deposition.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. What Is The Difference between L-ascorbic Acid And 3-O-ethyl Ascorbic Acid? - Xinggao Chemical [xgchemicals.com]
- 3. sinovhealth.com [sinovhealth.com]
- 4. thedeconstruct.in [thedeconstruct.in]
- 5. Effect of UVA radiation on the Nrf2 signalling pathway in human skin cells. (2020) | Alena Ryšavá | 33 Citations [scispace.com]
- 6. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ascorbic acid on the nature and production of collagen and elastin by rat smooth-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Lapachone Regulates the Transforming Growth Factor-β-Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]
The Biosynthesis of 2-O-caffeoyl-L-malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-caffeoyl-L-malate, also known as phaselic acid, is a naturally occurring hydroxycinnamic acid ester found in various plants, most notably in red clover (Trifolium pratense). This compound and its biosynthesis are of significant interest to researchers in plant biology, natural product chemistry, and drug development due to its roles in plant defense and its potential applications as an antioxidant and a protective agent against protein degradation. This technical guide provides an in-depth overview of the biosynthesis pathway of this compoundcaffeoyl-L-malate, including quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.
The core of this compoundcaffeoyl-L-malate biosynthesis lies within the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The final and key enzymatic step in the formation of this compoundcaffeoyl-L-malate is catalyzed by the enzyme hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT) , also previously identified as HCT2. This enzyme facilitates the transfer of a caffeoyl group from its activated coenzyme A (CoA) thioester, caffeoyl-CoA, to the hydroxyl group of L-malate.
Biosynthesis Pathway
The biosynthesis of this compoundcaffeoyl-L-malate is a specialized branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The specific reaction for the synthesis of this compoundcaffeoyl-L-malate is the esterification of L-malate with caffeoyl-CoA.
The key enzyme, HMT, is a member of the BAHD family of acyl-CoA transferases. In red clover, this enzyme demonstrates the crucial activity of transferring the caffeoyl moiety from caffeoyl-CoA to L-malate, leading to the accumulation of phaselic acid.[1][2] In several plants where HMT (HCT2) was silenced, the levels of phaselic acid were significantly reduced, confirming the enzyme's critical role in this pathway.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Red clover HCT2, a hydroxycinnamoyl-coenzyme A:malate hydroxycinnamoyl transferase, plays a crucial role in biosynthesis of phaselic acid and other hydroxycinnamoyl-malate esters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red Clover HCT2, a Hydroxycinnamoyl-Coenzyme A:Malate Hydroxycinnamoyl Transferase, Plays a Crucial Role in Biosynthesis of Phaselic Acid and Other Hydroxycinnamoyl-Malate Esters in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Novel 2-O-Glycosides
Executive Summary: Glycosides, particularly those with unique linkages such as the 2-O-glycosidic bond, represent a vast and promising source of novel therapeutic agents. Their structural diversity, derived from both the aglycone and sugar moieties, contributes to a wide range of biological activities, including antidiabetic, cytotoxic, and antioxidant effects.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to discover, isolate, and characterize novel this compoundglycosides from natural sources. It outlines detailed experimental protocols, from initial extraction to advanced chromatographic purification and spectroscopic structure elucidation, and presents key quantitative data in a structured format for easy comparison.
Introduction to this compoundGlycosides
Glycosides are a class of secondary metabolites in which a sugar molecule (glycone) is bonded through its anomeric carbon to another chemical group (aglycone or genin).[3] The nature of this glycosidic bond is critical to the molecule's stability, solubility, and biological function. O-glycosides, where the sugar is linked via an oxygen atom, are exceptionally common in higher plants.[3] Among these, this compoundglycosides, featuring a linkage at the 2-position of the sugar, are a less common but functionally significant subclass. The specific positioning of this bond can profoundly influence the molecule's interaction with biological targets like enzymes and cellular receptors, making them attractive candidates for drug discovery.[4] The search for novel this compoundglycosides involves a systematic workflow of extraction, purification, and detailed structural analysis.
A Generalized Workflow for Discovery and Isolation
The process of isolating a novel this compoundglycoside is a multi-step endeavor that begins with raw biological material and culminates in a structurally confirmed pure compound. The general workflow involves initial extraction, solvent-solvent partitioning to create fractions of varying polarity, followed by multiple stages of chromatography to isolate individual compounds for spectroscopic analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key stages of the isolation and characterization process.
Protocol 1: Extraction and Solvent Fractionation
This protocol describes the initial extraction from a plant source and subsequent fractionation to separate compounds based on polarity.
-
Preparation : Air-dry the plant material (e.g., 1.2 kg of fresh leaves or seeds) at room temperature and grind into a fine powder.[5]
-
Extraction : Macerate the powdered material in 70% ethanol (EtOH) at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure (in vacuo) to obtain a crude residue.[5]
-
Fractionation :
-
Suspend the dried crude extract in water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against n-hexane to remove nonpolar compounds like fats and sterols. Collect the hexane layer.
-
Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) to extract compounds of medium polarity.[5]
-
Finally, partition the remaining aqueous layer against n-butanol (n-BuOH) to extract polar compounds, which often include glycosides.[5]
-
Concentrate each of the n-hexane, EtOAc, and n-BuOH fractions to dryness for further purification. The n-BuOH fraction is typically the most promising for isolating glycosides.
-
Protocol 2: Chromatographic Purification
The n-butanol fraction is subjected to multiple rounds of chromatography to isolate individual compounds.
-
Initial Column Chromatography :
-
Stationary Phase : Sephadex LH-20 is commonly used for initial cleanup and separation based on molecular size and polarity.[5]
-
Mobile Phase : Elute the column with 100% methanol (MeOH).[5]
-
Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles to yield several sub-fractions.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC) :
-
Column : A reverse-phase column such as an Optima Pak C18 or YMC-Triart Phenyl is effective.[5]
-
Mobile Phase : Use a gradient or isocratic elution system. A common system is a mixture of MeOH and water, often with a small amount of formic acid (0.1%) to improve peak shape.[5] For example, start with 20% MeOH/H₂O and increase the concentration of MeOH over time.
-
Detection : Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.
-
Isolation : Collect peaks corresponding to individual compounds. Concentrate these fractions to yield purified glycosides. Repeat this step with different solvent conditions or columns if co-elution occurs.[5]
-
Protocol 3: Structure Elucidation
Once a compound is purified, its chemical structure is determined using spectroscopic methods. The key challenge is to unambiguously confirm the nature and position of the glycosidic linkage.
-
Mass Spectrometry (MS) :
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact molecular weight and deduce the molecular formula.[5]
-
Conduct tandem MS (MS/MS) experiments. The fragmentation pattern can reveal the loss of sugar moieties. For a this compoundglycoside, specific fragmentation patterns, such as the presence of a Z₁⁻ ion in negative mode, can be indicative of a 1→2 linkage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve the pure compound in a deuterated solvent like DMSO-d₆ or MeOD.[2]
-
¹H-NMR : Identify proton signals. The anomeric proton (H-1" of the sugar) signal is a key indicator. Its chemical shift and coupling constant (J-value) help determine the sugar's identity and the α/β configuration of the linkage.
-
¹³C-NMR : Determine the number of carbon atoms and identify characteristic signals for the aglycone and glycone parts.
-
2D-NMR Experiments : These are crucial for confirming connectivity.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the aglycone and sugar spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for locating the glycosidic bond. A long-range correlation between the anomeric proton of the sugar (e.g., H-1") and a carbon of the aglycone (e.g., C-2) provides direct evidence of a this compoundglycosidic linkage.
-
-
Data Presentation: Isolation Yields and Bioactivity
Quantitative data is essential for evaluating the efficiency of isolation protocols and the potential of the discovered compounds.
Table 1: Isolation and Yield of Representative Glycosides
| Natural Source | Starting Material (Weight) | Fraction | Isolated Compound(s) | Yield (mg) | Reference |
|---|---|---|---|---|---|
| Nephelium lappaceum seeds | 1.2 kg | n-BuOH | Kaempferol 3-O-β-d-galactopyranosyl-7-O-α-l-rhamnopyranoside | 6.0 | [5] |
| n-BuOH | Geraniin | 15.0 | [5] | ||
| EtOAc | Corilagin | 50.0 | [5] | ||
| Alpinia officinarum rhizomes | Not specified | Methanol Extract | 1-hydroxy-2-O-beta-D-glucopyranosyl-4-allylbenzene | Not specified | [6] |
| Salvia officinalis leaves | Not specified | n-BuOH | 4-hydroxyacetophenone 4-O-[...-(1-->2)-beta-D-glucopyranoside] | Not specified |[1] |
Table 2: Bioactivity Data of Novel Glycosides and Related Compounds
| Compound | Biological Target/Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7,4′-dimethyl-apigenin-6-C-β-glucopyranosyl-2″-O-α-l-arabinopyranoside | Hepatitis B virus (HBV) DNA replication | IC₅₀ | 2.17 µM | [7] |
| Solamargine | Human breast cancer cell line (MCF-7) | IC₅₀ | 5.84 µM | [7] |
| Solasonine | Human breast cancer cell line (MCF-7) | IC₅₀ | 35.89 µM | [7] |
| Caffeic Acid | DPPH free radical scavenging | Activity | Most active of 6 compounds tested | [1] |
| Cucurbitacin B | Human colon cancer (HT-29) cells | IC₅₀ | < 0.1 µg/mL |[8] |
Biological Significance and Potential Mechanisms of Action
Novel this compoundglycosides and their parent compounds exhibit a wide array of biological activities, making them valuable leads in drug development. For instance, certain flavonoid glycosides show potent antiviral activity against the Hepatitis B virus, while steroidal alkaloid glycosides can be cytotoxic to human breast cancer cells.[7] The mechanism of action for many glycosides involves interaction with key cellular signaling pathways. While the specific pathways for novel this compoundglycosides are often a subject of ongoing research, many bioactive natural products function by modulating cell surface receptors, such as G-protein coupled receptors (GPCRs).
A GPCR signaling cascade is a common pathway through which cells respond to external stimuli. A this compoundglycoside could potentially act as a ligand, binding to a GPCR and initiating a downstream signaling cascade that leads to a specific cellular response.
Conclusion
The discovery of novel this compoundglycosides is a meticulous process that bridges natural product chemistry with advanced analytical science. The successful isolation and characterization of these molecules depend on a systematic workflow employing robust extraction techniques, high-resolution chromatographic separation, and definitive spectroscopic analysis. While challenging, this field offers significant opportunities for identifying new drug leads with unique mechanisms of action. Future advancements in chromatographic techniques, mass spectrometry, and NMR, coupled with high-throughput bioactivity screening, will continue to accelerate the discovery of these potent natural compounds.
References
- 1. Isolation and structural elucidation of two new glycosides from sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Structural Elucidation of Novel Antidiabetic Compounds from Leaves of Momordica balsamina Linn and Leptadenia hastata (Pers) Decne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Carbohydrate - Wikipedia [en.wikipedia.org]
- 5. 2.5. Extraction and Isolation of Flavonoid Glycosides [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
"2-O-" Substituted Flavonoids as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their potential as therapeutic agents, largely attributable to their ability to modulate the activity of various enzymes. O-substitution on the flavonoid scaffold, including methylation, glycosylation, and acylation, significantly influences their physicochemical properties and biological activities, including their potency and selectivity as enzyme inhibitors. This technical guide provides an in-depth overview of "2-O-" substituted flavonoids and, more broadly, O-substituted flavonoids as inhibitors of key enzymes implicated in various pathological conditions. We present a compilation of quantitative inhibition data, detailed experimental protocols for pertinent enzyme assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Flavonoids are characterized by a C6-C3-C6 backbone and are classified into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. The substitution pattern on this core structure is a critical determinant of their biological function. O-substitution, in particular, can alter a flavonoid's solubility, bioavailability, and interaction with biological targets. While the term "2-O-" substitution is not a standard nomenclature, it is interpreted here to encompass O-substitutions at various positions on the flavonoid rings, with a focus on positions that significantly impact enzyme inhibitory activity, such as the 2'-position on the B-ring, and other common sites of O-glycosylation and O-methylation like positions 3, 5, and 7.
The therapeutic potential of flavonoids stems from their ability to inhibit a wide array of enzymes, including oxidoreductases (e.g., tyrosinase), hydrolases (e.g., pancreatic lipase, α-glucosidase, neutrophil elastase), and kinases. This inhibitory action can modulate various signaling pathways involved in inflammation, melanogenesis, and metabolic regulation, making O-substituted flavonoids attractive candidates for the development of novel therapeutics.
Quantitative Inhibition Data
The following tables summarize the inhibitory activities (IC50 values) of various O-substituted flavonoids against key enzymes. This data has been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Tyrosinase by O-Substituted Flavonoids
| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quercetin-3-O-xylose | 3-O-xylosyl | 58.97 | Kojic Acid | - |
| Kaempferol-3-O-rhamnoside | 3-O-rhamnosyl | > 100 | Kojic Acid | - |
| Isorhamnetin-3-O-glucoside | 3'-O-methyl, 3-O-glucosyl | Weaker than aglycone | Kojic Acid | - |
Table 2: Inhibition of Pancreatic Lipase by O-Substituted Flavonoids
| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
| Luteolin | - | 99 ± 11 | Orlistat | - |
| Quercetin | - | 128 ± 22 | Orlistat | - |
| Apigenin | - | 256 ± 54 | Orlistat | - |
| Luteolin 6-C-β-D-boivinopyranoside | 6-C-glycosyl | 18.5 ± 2.6 | Orlistat | - |
| Methyl chlorogenate | - | 33.6 ± 2.0 | Orlistat | - |
| Note: While not all are O-substituted, these provide a baseline for comparison. Glycosylation is noted to generally weaken activity. |
Table 3: Inhibition of α-Glucosidase by O-Substituted Flavonoids
| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quercetin-3-methyl ether | 3-O-methyl | 10.41 - 120.23 | Acarbose | - |
| Isorhamnetin-3-O-rutinoside | 3'-O-methyl, 3-O-rutinosyl | 2-5 times less than acarbose | Acarbose | - |
| Myricetin-3-rhamnoside | 3-O-rhamnosyl | Weaker than acarbose | Acarbose | - |
| Europetin-3-O-rhamnoside | 7-O-methyl, 3-O-rhamnosyl | 20 times more potent than acarbose | Acarbose | - |
| Narirutin | 7-O-rutinosyl | Comparable to acarbose | Acarbose | - |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on commonly cited methods in the literature.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., 250 U/mL in phosphate buffer)
-
L-DOPA (e.g., 0.19 mg/mL in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 80 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 10-20 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Pancreatic Lipase Inhibition Assay
This assay measures the inhibition of pancreatic lipase activity by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product.
Materials:
-
Porcine pancreatic lipase (e.g., 10 mg/mL in Tris-HCl buffer)
-
p-Nitrophenyl palmitate (pNPP) substrate solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., 10% DMSO)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add the sample solution containing Tris-HCl buffer, the test compound at various concentrations, and the pancreatic lipase enzyme solution.
-
Mix the contents thoroughly and incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to each well and mix well.
-
Incubate the mixture for a further 7 minutes at 37°C.
-
Measure the absorbance of the solution at 405 nm using a microplate reader.
-
A control is prepared using 10% DMSO instead of the test compound, and a blank is prepared with no enzyme.
-
Calculate the percentage of pancreatic lipase inhibition using the formula: % Inhibition = [ (ΔA_control - ΔA_sample) / ΔA_control ] * 100 Where ΔA_control is the absorbance difference between the control and its blank, and ΔA_sample is the absorbance difference between the sample and its blank.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value as described in the previous protocols.
Signaling Pathways and Experimental Workflows
The inhibition of enzymes by O-substituted flavonoids can lead to the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, visualize these relationships and the general workflows of the described experiments.
In Silico Prediction of 2-O-Methylated Compound Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylation, and specifically 2-O-methylation, is a critical structural modification in a vast array of small molecules, including flavonoids, alkaloids, and other natural products. This seemingly minor addition of a methyl group to a hydroxyl moiety can profoundly alter a compound's physicochemical and pharmacokinetic properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacological activity. The ability to accurately predict these changes in silico is of paramount importance in modern drug discovery and development, enabling the early-stage prioritization of candidates with favorable properties and the rational design of molecules with improved therapeutic potential.
This technical guide provides an in-depth overview of the computational methodologies used to predict the properties of this compoundmethylated compounds. It further details the experimental protocols for validating these predictions and explores the signaling pathways often modulated by this class of molecules.
In Silico Prediction of Physicochemical and ADMET Properties
The prediction of how this compoundmethylation impacts a compound's properties is largely approached through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling. These models aim to establish a mathematical relationship between a molecule's structure and its physicochemical or biological properties.[1][2][3][4]
Computational Approaches
While specific in silico models exclusively trained on this compoundmethylated compounds are not widely documented, general QSPR and machine learning models are extensively used to predict the properties of a diverse range of chemical entities, including those with O-methylation. The primary approaches include:
-
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar properties. They utilize molecular descriptors derived from the 2D or 3D structure of a compound to build predictive models.[5] Key descriptors influenced by this compoundmethylation include:
-
Lipophilicity (logP/logD): O-methylation typically increases lipophilicity by masking a polar hydroxyl group.
-
Solubility (logS): The increase in lipophilicity and potential disruption of hydrogen bonding with water can lead to decreased aqueous solubility.
-
Polar Surface Area (PSA): O-methylation reduces the PSA by converting a hydroxyl group into a less polar ether linkage.
-
Hydrogen Bond Donors/Acceptors: O-methylation removes a hydrogen bond donor.
-
-
Machine Learning and Deep Learning: More advanced models utilizing algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs) are increasingly being used for ADMET prediction.[6][7][8] These models can learn complex, non-linear relationships between molecular features and properties. While not specific to this compoundmethylation, their ability to learn from large and diverse datasets makes them applicable to predicting the properties of methylated compounds.
A general workflow for in silico ADMET prediction is outlined below.
Impact of this compoundMethylation on Physicochemical Properties
O-methylation significantly influences a compound's physicochemical properties, which in turn affects its pharmacokinetic behavior. The following table summarizes the general effects and provides a quantitative comparison for select flavonoids.
| Property | General Effect of this compoundMethylation | Quercetin (Parent) | Tamarixetin (4'-O-methylated Quercetin) | Kaempferol (Parent) | Rhamnocitrin (7-O-methylated Kaempferol) |
| Molecular Weight ( g/mol ) | Increase | 302.24 | 316.27 | 286.24[9] | 300.26[10] |
| logP (Octanol/Water) | Increase | 1.49 | 1.89 | 1.90[9] | 2.30 |
| Aqueous Solubility | Decrease | Slightly Soluble | Poorly Soluble | Slightly Soluble in water[9] | Poorly Soluble |
| Polar Surface Area (Ų) | Decrease | 131.4 | 122.1 | 107.0[9] | 97.8 |
| Hydrogen Bond Donors | Decrease | 5 | 4 | 4 | 3 |
Note: Specific solubility values can vary depending on experimental conditions. LogP and PSA values are computationally predicted.
Experimental Protocols for Property Validation
In silico predictions, while valuable for high-throughput screening, require experimental validation to confirm their accuracy. Below are detailed protocols for key assays used to determine the ADMET properties of this compoundmethylated compounds.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[11][12][13][14]
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Intrinsic clearance (CLint) is calculated from k, the volume of the incubation, and the microsomal protein concentration.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, to model the intestinal epithelial barrier.[2][15][16][17][18][19][20]
Objective: To determine the apparent permeability coefficient (Papp) of a compound, which is an indicator of its intestinal absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.[21][22][23][24][25][26]
Objective: To determine the IC50 value of a compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (fluorescent or non-fluorescent)
-
Test compound stock solution
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well plates (black plates for fluorescent assays)
-
Plate reader (fluorescence or LC-MS/MS)
Protocol (Fluorescence-based):
-
Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (positive control).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and either the test compound or the positive control.
-
Pre-incubation: Add the human liver microsomes or recombinant CYP enzyme and pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the fluorescent probe substrate to all wells to start the reaction.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Validation Workflow
The following diagram illustrates the workflow for the experimental validation of in silico predictions.
References
- 1. Exploring absorption indices for a variety of polyphenols through Caco‐2 cell model: insights from permeability studies and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rhamnocitrin | C16H12O6 | CID 5320946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. study-of-structure-and-permeability-relationship-of-flavonoids-in-caco-2-cells - Ask this paper | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. scribd.com [scribd.com]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bioivt.com [bioivt.com]
The Impact of Acetylation on the Pharmacokinetics of Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products have long been a cornerstone of drug discovery, offering a vast chemical diversity for therapeutic applications. However, their clinical translation is often hampered by suboptimal pharmacokinetic properties, including poor solubility, low bioavailability, and rapid metabolism. Acetylation, the introduction of an acetyl group onto a molecule, is a key chemical modification strategy employed to enhance the drug-like properties of these natural compounds. Specifically, O-acetylation at various positions, including the 2-O- position, can significantly alter a molecule's lipophilicity, membrane permeability, and susceptibility to metabolic enzymes, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides an in-depth exploration of the pharmacokinetics of acetylated natural products, with a particular focus on the effects of this modification on key pharmacokinetic parameters. While specific data on 2-O-acetylated natural products is limited in publicly available literature, this guide will utilize a well-documented example of a tri-O-acetylated compound, 3,5,4'-tri-O-acetylresveratrol, to illustrate the profound impact of acetylation. Furthermore, it will delve into the experimental methodologies employed in these pharmacokinetic studies and visualize relevant biological pathways.
The Influence of Acetylation on Pharmacokinetics: A Case Study of 3,5,4'-tri-O-acetylresveratrol
Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its clinical utility is limited by its poor bioavailability and rapid metabolism. To address these limitations, researchers have explored the pharmacokinetic profile of its acetylated prodrug, 3,5,4'-tri-O-acetylresveratrol.
Quantitative Pharmacokinetic Data
A comparative pharmacokinetic study in rats following oral administration of equimolar doses of resveratrol and 3,5,4'-tri-O-acetylresveratrol revealed significant improvements in the pharmacokinetic profile of the acetylated form. The key parameters are summarized in the table below.
| Compound | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (0-t) (μg·h/mL) | t1/2 (h) |
| Resveratrol | 100 | 0.8 ± 0.2 | 0.5 ± 0.1 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| 3,5,4'-tri-O-acetylresveratrol | 155 | 3.1 ± 0.7 | 1.0 ± 0.3 | 12.8 ± 3.1 | 4.2 ± 0.9 |
Data presented as mean ± standard deviation.
As the data indicates, acetylation of resveratrol led to a nearly four-fold increase in the maximum plasma concentration (Cmax) and a more than five-fold increase in the total drug exposure (AUC). The time to reach the maximum concentration (Tmax) was slightly delayed, and the elimination half-life (t1/2) was more than doubled, suggesting a prolonged presence of the compound in the systemic circulation. These findings strongly suggest that acetylation can significantly enhance the oral bioavailability of natural products.
Experimental Protocols
The following sections detail the methodologies typically employed in pharmacokinetic studies of acetylated natural products, based on the cited literature for 3,5,4'-tri-O-acetylresveratrol.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Housing and Acclimation: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least one week before the experiment.
-
Fasting: Rats are typically fasted overnight (approximately 12 hours) with free access to water before drug administration to minimize food-drug interactions.
-
Drug Administration: The test compounds (e.g., 3,5,4'-tri-O-acetylresveratrol) and the parent compound (e.g., resveratrol) are suspended in a suitable vehicle, such as a mixture of ethanol, Cremophor EL, and water. Administration is performed via oral gavage at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is typically drawn from the jugular vein or tail vein into heparinized tubes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Thaw the plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a protein precipitation agent (e.g., methanol or acetonitrile) to remove proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of resveratrol and its acetylated form.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a specific wavelength (e.g., 306 nm for resveratrol) is used to detect and quantify the compounds.
-
Quantification: The concentration of the analyte in the plasma samples is determined by comparing the peak area with a standard curve prepared with known concentrations of the compound.
-
Signaling Pathways
Resveratrol is known to exert its biological effects through the modulation of various signaling pathways. One of the most well-characterized pathways is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The activation of SIRT1 by resveratrol has been linked to a wide range of cellular processes, including the regulation of metabolism, inflammation, and cellular stress responses. Another key pathway influenced by resveratrol is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
The following diagram illustrates the signaling pathway of resveratrol, highlighting its interaction with SIRT1 and AMPK.
Conclusion
Acetylation represents a valuable strategy for improving the pharmacokinetic profiles of natural products. The case of 3,5,4'-tri-O-acetylresveratrol demonstrates that this chemical modification can lead to substantial increases in oral bioavailability, as evidenced by higher plasma concentrations and prolonged systemic exposure. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own pharmacokinetic investigations of acetylated natural compounds. Understanding the interplay between chemical structure and pharmacokinetic behavior is crucial for the successful development of novel therapeutics derived from natural sources. Further research into the pharmacokinetics of a wider range of acetylated, including specifically this compoundacetylated, natural products is warranted to fully explore the potential of this chemical modification strategy in drug discovery.
The Impact of 2'-O-Modifications on Oligonucleotide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of oligonucleotide-based therapeutics and research, the inherent instability of naked DNA and RNA molecules presents a significant hurdle. Susceptibility to degradation by nucleases in biological fluids and within cells limits their efficacy and bioavailability. Chemical modifications are therefore crucial for enhancing the stability and therapeutic potential of these molecules. Among the most successful and widely adopted modifications are those at the 2'-position of the ribose sugar. This technical guide provides an in-depth analysis of 2'-O-modifications, with a particular focus on 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-O-MOE), and their profound effects on the stability of oligonucleotide compounds.
The Chemical Basis of Enhanced Stability
Modifications at the 2'-hydroxyl group of the ribose sugar fundamentally alter the chemical and physical properties of an oligonucleotide. The introduction of moieties like a methyl (in 2'-OMe) or a methoxyethyl (in 2'-O-MOE) group provides steric hindrance, physically obstructing the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.
Furthermore, these modifications lock the sugar pucker into an A-form (C3'-endo) conformation, which is characteristic of RNA. This pre-organization of the oligonucleotide into an RNA-like structure enhances its binding affinity to complementary RNA targets and contributes to its resistance against many nucleases that preferentially recognize B-form DNA.
Quantitative Analysis of Stability Enhancement
The improvements in stability conferred by 2'-O-modifications can be quantified through several key parameters: increased melting temperature (Tm), enhanced resistance to nuclease degradation, and prolonged half-life in serum.
Thermal Stability (Melting Temperature)
The melting temperature (Tm) is the temperature at which half of the double-stranded oligonucleotide duplex dissociates into single strands. A higher Tm indicates a more stable duplex. 2'-O-modifications significantly increase the Tm of oligonucleotide duplexes, particularly RNA:RNA and DNA:RNA hybrids.
| Modification | Change in Melting Temperature (ΔTm) per Modification | Reference(s) |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 °C (for RNA:RNA duplexes) | [1] |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 °C | [2] |
Nuclease Resistance
The most significant advantage of 2'-O-modifications is the profound increase in resistance to degradation by nucleases. This is critical for in vivo applications where oligonucleotides are exposed to a variety of endo- and exonucleases.
| Modification | Nuclease Resistance Profile | Half-Life in 10% Fetal Bovine Serum (FBS) | Reference(s) |
| Unmodified Oligonucleotide | Rapidly degraded | < 24 hours | [3] |
| 2'-O-Methyl (2'-OMe) | High resistance to endonucleases; partial resistance to 3'-exonucleases. DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases. | > 72 hours | [1][3] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Superior resistance to a broad spectrum of nucleases. | Significantly extended, often lasting for days. | [2][4] |
Experimental Protocols
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol outlines a method to assess the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
Tris-Borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Gel loading buffer (containing a tracking dye and a denaturant like formamide)
-
Staining agent (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Incubation with Serum:
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).
-
Incubate the reactions at 37°C.
-
At each designated time point, take an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of gel loading buffer containing a strong denaturant (e.g., formamide or urea) and placing the sample on ice or freezing at -20°C.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea) in 1X TBE buffer.
-
Load the quenched samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point. The disappearance of this band over time indicates degradation. The half-life can be estimated as the time point at which the band intensity is 50% of the initial (time 0) intensity.
-
Thermal Denaturation (Melting Temperature) Analysis by UV Spectrophotometry
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.
Materials:
-
Complementary strands of the modified oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Sample Preparation:
-
Anneal the complementary oligonucleotide strands by mixing them in equimolar amounts in the melting buffer.
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Dilute the duplex solution to a final concentration of approximately 0.5-1.0 µM in the melting buffer.
-
-
UV Absorbance Measurement:
-
Transfer the duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the instrument to slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. This represents the point of the largest change in absorbance, corresponding to the temperature at which 50% of the duplex has denatured.[5]
-
Visualizations
Antisense Oligonucleotide (ASO) Mechanism of Action
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide (ASO).
Experimental Workflow for Serum Stability Assay
Caption: Workflow for determining oligonucleotide stability in serum using PAGE.
Conclusion
The strategic incorporation of 2'-O-modifications, such as 2'-O-Methyl and 2'-O-Methoxyethyl, is a cornerstone of modern oligonucleotide drug development and research. These modifications provide a powerful means to overcome the inherent instability of nucleic acids, leading to compounds with significantly enhanced thermal stability and, most critically, robust resistance to nuclease degradation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to effectively evaluate and utilize these essential chemical modifications in their pursuit of novel and effective oligonucleotide-based applications.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV thermal denaturation studies [bio-protocol.org]
Screening of 2-O-Derivative Libraries for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of natural products and other bioactive scaffolds by targeting the 2-hydroxyl group has emerged as a powerful strategy in drug discovery. The introduction of various functionalities at this position, creating a library of "2-O-" derivatives, can significantly modulate the parent molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the core methodologies involved in the synthesis and bioactivity screening of 2-O-derivative libraries. It is intended to serve as a practical resource for researchers engaged in the exploration of novel therapeutic agents.
I. Synthesis of this compoundDerivative Libraries
The generation of a diverse library of this compoundderivatives is the foundational step in the screening process. The Williamson ether synthesis is a robust and widely applicable method for the O-alkylation of hydroxyl groups and is particularly well-suited for creating libraries of this compoundether linked compounds.
Experimental Protocol: Williamson Ether Synthesis for Library Generation
This protocol outlines a general procedure for the parallel synthesis of a library of this compoundalkylated derivatives from a parent molecule containing an accessible hydroxyl group.
Materials:
-
Parent molecule with a free 2-hydroxyl group
-
A library of alkylating agents (e.g., alkyl halides, benzyl halides, prenyl halides)
-
Strong base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reaction vessels (e.g., 96-well deep-well plates or individual reaction vials)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Purification system (e.g., automated flash chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the parent molecule (1 equivalent) in the anhydrous solvent.
-
Deprotonation: Add the strong base (1.1-1.5 equivalents) portion-wise at 0°C. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.
-
Alkylation: To each reaction vessel, add a unique alkylating agent (1.2-2.0 equivalents) from the library.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time and temperature may need to be optimized for different substrates and alkylating agents.
-
Work-up: Upon completion, cool the reaction to 0°C and carefully quench with the quenching solution.
-
Extraction: Extract the aqueous layer with the extraction solvent (3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify each derivative using an appropriate purification system to obtain the final compounds.
-
Characterization: Confirm the structure and purity of each derivative using analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
II. High-Throughput Screening for Bioactivity
High-throughput screening (HTS) enables the rapid evaluation of large compound libraries for a specific biological activity. Cell-based assays are commonly employed to assess the cytotoxic or other phenotypic effects of the newly synthesized this compoundderivatives.
Experimental Protocol: High-Throughput Cytotoxicity Screening using MTT Assay
This protocol describes a general method for screening a library of compounds for their cytotoxic effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
Library of this compoundderivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compoundderivative library compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
III. Data Presentation
Summarizing the bioactivity data in a clear and organized manner is crucial for structure-activity relationship (SAR) analysis.
Table 1: Bioactivity of Selected this compoundDerivatives
| Compound Class | Derivative | Bioactivity Type | Target/Cell Line | IC50 (µM) |
| Flavonoids | 3,4′-di-O-methylkaempferol | Enzyme Inhibition | Human MAO-A | 0.033[1] |
| 3,4′-di-O-methylkaempferol | Enzyme Inhibition | Human MAO-B | >10 | |
| 6-Methoxybarbigerone (prenylated isoflavone) | Cytotoxicity | KB cells | 2.0[2] | |
| Pachylobin (prenylated bipterocarpan) | Cytotoxicity | KB cells | 17.6[2] | |
| Millexatin N (geminal diisoprenylated isoflavone) | Cytotoxicity | Huh-7 | 13.9[3] | |
| Scandenone (prenylated isoflavone) | Cytotoxicity | MDA-MB-231 | 20.1 | |
| Auriculatin (prenylated isoflavone) | Cytotoxicity | KKU-100 | 18.5 | |
| Synthetic Thiazoles | p-chlorobenzylamino derivative (8e) | Cytotoxicity | U-937 | 5.7[4][5] |
| p-chlorophenethylamino analogue (8f) | Cytotoxicity | SK-MEL-1 | 12.2[4][5] | |
| p-methoxyphenethylamino analogue (8k) | Cytotoxicity | U-937 | 9.8 | |
| Geranylated Flavonoids | Diplacone | Cytotoxicity | THP-1 | 9.31[6] |
| 3´-O-Methyl-5´-hydroxydiplacone | Cytotoxicity | THP-1 | 12.61[6] |
IV. Visualization of Signaling Pathways and Workflows
Visualizing experimental workflows and biological pathways can greatly enhance the understanding of the scientific process and the mechanism of action of bioactive compounds.
Experimental Workflow
Caption: General workflow for the synthesis and screening of this compoundderivative libraries.
Signaling Pathways
O-methylated flavonoids have been shown to inhibit MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin.[1] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is a therapeutic strategy for depression and anxiety.
Caption: Inhibition of MAO-A by this compoundmethylated flavonoids.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[7][8][9] Many natural products and their derivatives exert their anti-inflammatory and anticancer effects by modulating this pathway.
Caption: General overview of the NF-κB signaling pathway and a potential point of inhibition.
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[10][11][12][13] Its dysregulation is frequently observed in cancer, making it a prime target for anticancer drug development.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
V. Conclusion
The systematic synthesis of this compoundderivative libraries, coupled with high-throughput bioactivity screening, represents a highly effective approach for the discovery of novel therapeutic leads. This guide provides a foundational framework for the key experimental protocols and data analysis involved in this process. The successful implementation of these methodologies, combined with a deeper understanding of the underlying biological pathways, will continue to drive innovation in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic prenylated isoflavone and bipterocarpan from Millettia pachyloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare prenylated isoflavonoids from the young twigs of Millettia extensa and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05950A [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
The Pivotal Role of 2-O-Sulfation in Biological Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate language of cellular communication often relies on subtle molecular modifications that dictate the specificity and outcome of signaling events. Among these, the 2-O-sulfation of heparan sulfate proteoglycans (HSPGs) has emerged as a critical regulatory checkpoint in a multitude of biological processes, from embryonic development to cancer progression and immune responses. This in-depth technical guide provides a comprehensive overview of the core principles of this compoundsulfation, its impact on key signaling pathways, and detailed methodologies for its investigation.
The Enzymatic Basis of this compoundSulfation: Heparan Sulfate this compoundSulfotransferase 1 (HS2ST1)
The addition of a sulfate group to the 2-O position of iduronic acid (IdoA) or glucuronic acid (GlcA) residues within heparan sulfate (HS) chains is catalyzed by the Golgi-resident enzyme, Heparan Sulfate this compoundSulfotransferase 1 (HS2ST1).[1][2] This modification is a key step in the biosynthesis of HS, creating specific binding sites for a vast array of signaling molecules.[1][2] The expression and activity of HS2ST1 are tightly regulated, leading to cell- and tissue-specific patterns of this compoundsulfation that contribute to the remarkable functional diversity of HSPGs.
The Functional Significance of this compoundSulfation in Modulating Signaling Pathways
The presence of this compoundsulfate groups dramatically alters the electrostatic and conformational properties of HS chains, thereby influencing their interactions with proteins. This modification is particularly crucial for the formation of ternary signaling complexes, acting as a molecular switch that can either promote or inhibit signaling.
Fibroblast Growth Factor (FGF) Signaling
This compoundsulfation is indispensable for high-affinity binding of many Fibroblast Growth Factors (FGFs) to their receptors (FGFRs). The sulfate group interacts with specific basic amino acid residues in the FGF ligand, facilitating the formation of a stable FGF-FGFR-HSPG ternary complex.[3] This complex is essential for receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, such as the Ras-MAPK pathway, which governs cell proliferation, differentiation, and survival.[3] Studies have shown that a lack of this compoundsulfation significantly reduces FGF-dependent signaling.[4][5]
Wnt Signaling
The Wnt signaling pathway, critical for embryonic development and tissue homeostasis, is also exquisitely sensitive to the this compoundsulfation status of HSPGs.[6][7] this compoundsulfated HS chains are thought to facilitate the interaction between Wnt ligands and their co-receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6).[8][9] This interaction is crucial for the stabilization of β-catenin and its translocation to the nucleus to regulate gene expression.[6][7] Dysregulation of this compoundsulfation can lead to aberrant Wnt signaling, contributing to developmental defects and diseases like cancer.
Chemokine Signaling
Chemokines, a family of small cytokines, play a vital role in directing the migration of immune cells. The formation of chemokine gradients is essential for this process and is heavily influenced by their interaction with HSPGs on the endothelial surface. This compoundsulfation contributes to the specific binding of certain chemokines, helping to establish and maintain the gradients necessary for effective leukocyte trafficking during an immune response.
Quantitative Insights into this compoundSulfation-Mediated Interactions
The precise affinity and kinetics of HS-protein interactions are critical determinants of signaling outcomes. The following tables summarize key quantitative data related to this compoundsulfation.
| Interacting Molecules | Method | Affinity (KD) | Reference |
| FGF-2 and this compoundsulfated Heparan Sulfate | Surface Plasmon Resonance | ~2.5-fold higher affinity for dKO-HS (increased this compoundsulfation) compared to WT-HS | [5] |
| FGF-4 and this compoundsulfated Heparan Sulfate | Surface Plasmon Resonance | Markedly reduced affinity for dKO-HS (lacking 6-O-sulfation but increased this compoundsulfation) | [5] |
| Antithrombin and 3-O-sulfated Heparin | Not Specified | High Affinity | [10] |
Table 1: Binding Affinities of Signaling Proteins to this compoundSulfated Heparan Sulfate. This table highlights the differential binding affinities of various growth factors to heparan sulfate with varying sulfation patterns.
| Enzyme | Substrate | Km | Vmax | Reference |
| HS2ST1 | PAPS | Not Specified | Not Specified | [11][12][13][14][15] |
| HS2ST1 | Heparan Sulfate | Not Specified | Not Specified | [11][12][13][14][15] |
Table 2: Kinetic Parameters of Heparan Sulfate this compoundSulfotransferase 1 (HS2ST1). This table will be populated with the Michaelis constant (Km) and maximum reaction velocity (Vmax) for HS2ST1 with its substrates, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and heparan sulfate.
Experimental Protocols for Studying this compoundSulfation
A variety of experimental techniques are employed to investigate the role of this compoundsulfation in biological signaling. Detailed protocols for key experiments are provided below.
Extraction and Purification of Heparan Sulfate from Cells and Tissues
This protocol describes a rapid method for the isolation of proteoglycans (RIP) using a phenol/guanidine/chloroform reagent.[1][2]
Materials:
-
Cells or tissues
-
TRIzol reagent (or similar phenol/guanidine solution)
-
Chloroform
-
DEAE ion-exchange chromatography column
-
PBS (pH 7.4) with varying NaCl concentrations (0.25 M and 2 M)
-
PD-10 desalting columns
-
Chondroitin ABC lyase
-
Neuraminidase
-
Pronase
Procedure:
-
Homogenize cells or tissues in TRIzol reagent.
-
Add chloroform, vortex, and incubate at room temperature for 3 minutes.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper aqueous phase containing proteoglycans.
-
Apply the aqueous phase to a DEAE column.
-
Wash the column with 10 volumes of PBS, pH 7.4, and then with 10 volumes of PBS containing 0.25 M NaCl.
-
Elute the glycosaminoglycans (GAGs) with 10 volumes of PBS containing 2 M NaCl.
-
Desalt the eluted GAGs using a PD-10 column to obtain a crude GAG fraction.
-
For higher purity, reconstitute the freeze-dried crude GAGs in water and perform sequential enzymatic digestions with chondroitin ABC lyase, neuraminidase, and Pronase to remove contaminating GAGs and proteins.
-
Repeat the DEAE chromatography and desalting steps to obtain highly purified heparan sulfate.
Disaccharide Analysis of Heparan Sulfate by LC-MS/MS
This protocol outlines the enzymatic digestion of heparan sulfate into disaccharides and their subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified heparan sulfate
-
Heparin lyases I, II, and III
-
Ammonium acetate buffer (pH 7.0)
-
2-aminoacridone (AMAC) for derivatization
-
Sodium cyanoborohydride
-
C18 reverse-phase HPLC column
-
Mass spectrometer
Procedure:
-
Digest the purified heparan sulfate with a mixture of heparin lyases I, II, and III in ammonium acetate buffer at 37°C overnight.
-
Lyophilize the digested sample.
-
Derivatize the resulting disaccharides by reductive amination with 2-aminoacridone (AMAC).
-
Separate the AMAC-labeled disaccharides using a C18 reverse-phase HPLC column.
-
Analyze the separated disaccharides by mass spectrometry in single ion monitoring mode to identify and quantify the different sulfated disaccharides.[10][16]
Analysis of Heparan Sulfate-Protein Interactions using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Analyte (protein of interest) in a suitable running buffer (e.g., HBS-EP)
-
Ligand (biotinylated heparan sulfate)
-
Streptavidin for capture-based immobilization (optional)
Procedure:
-
Immobilize the ligand (heparan sulfate) onto the sensor chip surface. This can be achieved through amine coupling or by capturing biotinylated heparan sulfate on a streptavidin-coated chip.
-
Inject a series of concentrations of the analyte (protein) over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based Assay for FGF-Induced ERK Phosphorylation
This assay measures the activation of a key downstream signaling molecule in the FGF pathway.
Materials:
-
Cells expressing FGF receptors (e.g., vascular smooth muscle cells)
-
FGF-2
-
Heparinase III (HepIII) to remove cell surface heparan sulfate (optional)
-
MTA to inhibit FGF receptor kinase activity (optional)
-
Antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to near confluence.
-
(Optional) Pre-treat cells with Heparinase III to assess the role of heparan sulfate.
-
(Optional) Pre-treat cells with MTA to inhibit FGFR kinase activity.
-
Stimulate the cells with FGF-2 for various time points (e.g., 1 minute to 4 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against p-ERK1/2 and total ERK1/2.
-
Detect the antibody binding using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to the total ERK1/2.[17]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions governed by this compoundsulfation.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Purification and High Sensitivity Analysis of Heparan Sulfate from Cells and Tissues: TOWARD GLYCOMICS PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulf loss influences N-, 2-O-, and 6-O-sulfation of multiple heparan sulfate proteoglycans and modulates fibroblast growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-O-sulfation of heparan sulfate differentially regulates various fibroblast growth factor-dependent signalings in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. This compoundsulfotransferase regulates Wnt signaling, cell adhesion and cell cycle during zebrafish epiboly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of two types of heparan sulfate clusters in Wnt distribution and signaling in Xenopus [ideas.repec.org]
- 9. Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparan sulfate disaccharide measurement from biological samples using pre-column derivatization, UPLC-MS and single ion monitoring [agris.fao.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Heparan sulfate disaccharide measurement from biological samples using pre-column derivatization, UPLC-MS and single ion monitoring : Middlesex University Research Repository [repository.mdx.ac.uk]
- 17. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to 2-O-Linked Oligosaccharides in Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cell wall is a complex and dynamic structure composed of a diverse array of polysaccharides, proteins, and lignin. Its intricate architecture not only provides structural support to the plant but also plays crucial roles in growth, development, and defense. Among the myriad of structural features within the cell wall, the presence of "2-O-" linked oligosaccharides represents a significant and often functionally important modification of key polysaccharides. These modifications, primarily 2-O-acetylation of xylans and this compoundmethylation of fucose in pectic domains, have profound effects on the physicochemical properties of the cell wall, influencing polysaccharide solubility, interactions between cell wall components, and the plant's susceptibility to enzymatic degradation.
This technical guide provides a comprehensive overview of the current knowledge on this compoundlinked oligosaccharides in plant cell walls, with a focus on their structure, biosynthesis, function, and the analytical methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in plant biology, glycobiology, and for professionals in drug development seeking to understand and exploit the intricacies of plant cell wall biochemistry.
This compoundAcetylated Xylan
Xylan, a major hemicellulose in the secondary cell walls of dicots and the primary and secondary cell walls of grasses, is a linear polymer of β-(1,4)-linked D-xylopyranosyl (Xylp) residues. This backbone is often substituted with various side chains, and importantly, can be acetylated at the O-2 and/or O-3 positions of the xylosyl residues. The degree and pattern of this acetylation are critical for the normal function of xylan.
Structure and Abundance of this compoundAcetyl Groups in Xylan
The acetylation of xylan is a widespread modification in the plant kingdom. The degree of acetylation can vary significantly between plant species and even different tissues within the same plant.
| Plant Species | Tissue | Degree of Xylan Acetylation (% of Xylosyl Residues) | Reference |
| Arabidopsis thaliana | Stem | ~50% | [1] |
| Poplar (Populus trichocarpa) | Stem | 63% | [2] |
| Various Dicots | General | ~50% | [1] |
In poplar, a detailed analysis revealed the distribution of acetyl groups, with 23.6% of xylan having acetyl substitution at the O-2 position, 15.8% at the O-3 position, and 14.8% at both O-2 and O-3 positions[2].
Function of this compoundAcetylation in Xylan
The acetylation of xylan is not random and plays a crucial role in the architecture and properties of the plant cell wall.
-
Interaction with Cellulose: Acetylation increases the hydrophobicity of xylan, which is thought to be important for its interaction with cellulose microfibrils[1]. A regular pattern of acetylation, where every second xylosyl residue is acetylated, may allow the xylan chain to adopt a twofold helical screw conformation that facilitates its binding to the hydrophilic surfaces of cellulose[1].
-
Structural Integrity: Mutants with reduced xylan acetylation exhibit defects in plant growth and development, highlighting the importance of this modification for the structural integrity of the cell wall[2].
-
Defense against Pathogens: The pattern of xylan acetylation can influence the plant's resistance to pathogens and enzymatic degradation[3].
Biosynthesis and Turnover of this compoundAcetylated Xylan
The acetylation of xylan occurs in the Golgi apparatus and involves a complex interplay of several protein families.
-
Acetyl-CoA Transport: The REDUCED WALL ACETYLATION (RWA) family of proteins is proposed to be involved in the transport of acetyl-CoA from the cytoplasm into the Golgi lumen, providing the acetyl donor for the reaction.
-
Xylan Acetyltransferases (XOATs): The TRICHOME BIREFRINGENCE-LIKE (TBL) proteins, specifically those in the ESKIMO1/TBL29 clade, have been identified as xylan O-acetyltransferases that catalyze the transfer of acetyl groups from acetyl-CoA to the xylan backbone[3]. These enzymes can add acetyl groups to the 2-O and 3-O positions of the xylosyl residues.
-
Xylan Deacetylases: The process of xylan acetylation is reversible. Plant-specific GDSL esterases/lipases have been identified as xylan deacetylases that can remove acetyl groups from the xylan backbone[4]. This suggests a dynamic regulation of xylan acetylation within the cell wall.
This compoundMethyl-L-fucose in Rhamnogalacturonan II
Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of all higher plants. Despite its low abundance, RG-II is essential for plant growth and development due to its unique ability to form borate-cross-linked dimers, which contributes to the tensile strength of the cell wall. The structure of RG-II is remarkably conserved across different plant species and is characterized by a backbone of α-1,4-linked galacturonic acid residues substituted with four complex oligosaccharide side chains. One of these side chains contains the rare monosaccharide this compoundmethyl-L-fucose.
Structure of the this compoundMethyl-L-fucose-Containing Side Chain
The this compoundmethyl-L-fucose is a component of a nonasaccharide side chain attached to the RG-II backbone. The complete structure of this side chain has been elucidated through a combination of chemical degradation, mass spectrometry, and NMR spectroscopy[1].
| Monosaccharide Component | Linkage Position |
| L-Fucose | Terminal |
| This compoundMethyl-L-fucose | - |
| D-Galactose | 1 -> 2 |
| L-Arabinopyranose | 1 -> 4 |
| L-Aceric acid | 1 -> 3 |
| L-Rhamnose | 1 -> 3 |
| D-Apiose | 1 -> 5 |
| D-Galacturonic acid | 1 -> 4 |
| L-Arabinofuranose | Terminal |
Note: This table represents a simplified view of the complex side chain.
Function of this compoundMethyl-L-fucose in RG-II
The precise function of the this compoundmethylation on the fucose residue is not fully understood. However, the overall structure of the fucose-containing side chain is critical for the proper dimerization of RG-II. In the mur1 mutant of Arabidopsis, which is deficient in L-fucose, this sugar is replaced by L-galactose. This substitution leads to a reduction in the formation of stable RG-II dimers, resulting in a dwarf phenotype[5]. This suggests that the fucose residue, and potentially its methylation, is important for the correct conformation of the side chain required for efficient borate cross-linking.
Biosynthesis of this compoundMethyl-L-fucose
The biosynthesis of this compoundmethyl-L-fucose involves two key steps: the synthesis of the precursor GDP-L-fucose and the subsequent methylation.
-
GDP-L-fucose Biosynthesis: The de novo synthesis of GDP-L-fucose starts from GDP-D-mannose and involves two enzymatic activities: a GDP-D-mannose-4,6-dehydratase (GMD) and a GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GER). In Arabidopsis, the MUR1 gene encodes a GMD isozyme[6].
-
Methylation: The transfer of a methyl group to the 2-O position of the fucose residue is catalyzed by a methyltransferase. While the specific enzyme responsible for this reaction in the context of RG-II biosynthesis has not been definitively identified, it is presumed to be a member of the large family of plant methyltransferases that use S-adenosylmethionine (SAM) as the methyl donor.
Experimental Protocols
Protocol 1: Enzymatic Release of Acetylated Xylooligosaccharides from Plant Cell Walls
This protocol describes the use of an endo-β-xylanase to release acetylated xylooligosaccharides from isolated plant cell walls for subsequent analysis.
Materials:
-
Alcohol Insoluble Residue (AIR) from plant tissue
-
Endo-β-1,4-xylanase (e.g., from Trichoderma viride)
-
50 mM Sodium Acetate Buffer, pH 5.0
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 10 mg of AIR into a 2 mL microcentrifuge tube.
-
Enzyme Solution Preparation: Prepare a solution of endo-β-1,4-xylanase in 50 mM sodium acetate buffer (pH 5.0) at a concentration of 1 mg/mL.
-
Digestion: Add 1 mL of the enzyme solution to the AIR sample.
-
Incubation: Incubate the mixture at 40°C for 16 hours with constant shaking in a thermomixer.
-
Enzyme Inactivation: Heat the sample at 100°C for 10 minutes to inactivate the enzyme.
-
Separation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the undigested material.
-
Collection: Carefully collect the supernatant containing the released acetylated xylooligosaccharides.
-
Storage: Store the supernatant at -20°C for further analysis by mass spectrometry or NMR.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis of Acetylated Oligosaccharides
This protocol outlines the general procedure for analyzing acetylated xylooligosaccharides using MALDI-TOF mass spectrometry.
Materials:
-
Released acetylated xylooligosaccharide sample (from Protocol 1)
-
2,5-dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Preparation: Mix 1 µL of the oligosaccharide sample with 1 µL of the DHB matrix solution directly on the MALDI target plate.
-
Drying: Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of peptides or oligosaccharides with known masses.
-
Data Acquisition: Acquire mass spectra in positive reflectron mode. The mass range should be set to cover the expected masses of the acetylated xylooligosaccharides (e.g., m/z 500-2000).
-
Data Analysis: Analyze the resulting spectrum to identify the masses of the parent ions corresponding to different acetylated xylooligosaccharides. The mass difference between peaks can be used to deduce the degree of polymerization and acetylation. For structural elucidation, tandem MS (MS/MS) can be performed on selected parent ions to obtain fragmentation patterns.
Protocol 3: Isolation and Purification of Rhamnogalacturonan II
This protocol provides a method for the isolation of RG-II from plant cell walls[4][5].
Materials:
-
Plant tissue (e.g., celery, duckweed)
-
Liquid nitrogen
-
70% Ethanol, Chloroform:Methanol (1:1), Acetone
-
Endo-polygalacturonase (EPG)
-
Sodium carbonate (Na2CO3)
-
Ammonium oxalate
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 75)
-
Freeze-dryer
Procedure:
-
Cell Wall Preparation (AIR):
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Wash the powder sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble components.
-
Air-dry the resulting alcohol insoluble residue (AIR).
-
-
Pectin Solubilization:
-
Suspend the AIR in a solution of ammonium oxalate to chelate calcium ions and solubilize pectins.
-
-
Enzymatic Digestion:
-
Treat the solubilized pectin with endo-polygalacturonase (EPG) to hydrolyze the homogalacturonan backbone, releasing RG-II.
-
-
Purification by Size-Exclusion Chromatography (SEC):
-
Apply the EPG digest to a size-exclusion chromatography column.
-
Elute with an appropriate buffer (e.g., 50 mM ammonium formate).
-
Collect fractions and assay for the presence of RG-II by monitoring for characteristic monosaccharides (e.g., apiose, aceric acid) using GC-MS after hydrolysis and derivatization.
-
-
Lyophilization:
-
Pool the RG-II containing fractions and freeze-dry to obtain purified RG-II.
-
Protocol 4: Glycosyl Linkage Analysis of RG-II by GC-MS
This protocol describes the methylation analysis of RG-II to determine the glycosidic linkages between its monosaccharide residues.
Materials:
-
Purified RG-II (from Protocol 3)
-
Sodium borohydride (NaBH4)
-
Methyl iodide (CH3I)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Permethylation:
-
Dissolve the RG-II sample in DMSO.
-
Treat with a strong base (e.g., sodium hydroxide) followed by methyl iodide to methylate all free hydroxyl groups.
-
-
Hydrolysis:
-
Hydrolyze the permethylated polysaccharide using trifluoroacetic acid to break the glycosidic bonds and release the partially methylated monosaccharides.
-
-
Reduction:
-
Reduce the released monosaccharides to their corresponding alditols using sodium borohydride.
-
-
Acetylation:
-
Acetylate the newly formed hydroxyl groups (from the reduction step) using acetic anhydride. This will result in partially methylated alditol acetates (PMAAs).
-
-
GC-MS Analysis:
-
Inject the PMAA sample into the GC-MS.
-
The PMAAs will be separated based on their retention times on the GC column.
-
The mass spectrometer will generate fragmentation patterns for each separated compound.
-
-
Data Interpretation:
-
Identify the PMAAs by comparing their retention times and mass spectra to those of known standards.
-
The positions of the acetyl groups indicate the original linkage positions of the monosaccharides in the polysaccharide.
-
Conclusion
The study of this compoundlinked oligosaccharides in plant cell walls reveals a fascinating layer of structural complexity and functional significance. The this compoundacetylation of xylan and the this compoundmethylation of L-fucose in rhamnogalacturonan II are not mere decorations but are integral to the proper assembly, structure, and function of the plant cell wall. Understanding the biosynthesis and roles of these modifications is crucial for a complete picture of plant cell wall biology. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate these and other subtle but important features of plant polysaccharides. For professionals in drug development, a deeper understanding of the plant cell wall's molecular architecture can open new avenues for the development of targeted herbicides or agents that modify plant biomass for various applications. Further research into the enzymes responsible for these modifications and the signaling pathways that regulate them will undoubtedly uncover new insights into the intricate world of plant cell biology.
References
- 1. New Approach to Detect and Isolate Rhamnogalacturonan-II in Arabidopsis thaliana Seed Mucilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II (Journal Article) | OSTI.GOV [osti.gov]
- 3. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
The Therapeutic Potential of 2-O-Rhamnosyl Compounds in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-rhamnosyl compounds, a class of glycosides characterized by a rhamnose sugar moiety attached at the 2-hydroxyl position of an aglycone, are emerging as significant bioactive constituents of various traditional medicines. Predominantly found as flavonoids and saponins, these natural products are distributed across a range of medicinal plants and have been traditionally utilized for their therapeutic properties. Modern scientific investigation has begun to validate these ethnobotanical uses, revealing a spectrum of pharmacological activities including anticancer, anti-inflammatory, antidiabetic, and immunomodulatory effects. This technical guide provides an in-depth overview of the current state of research on this compoundrhamnosyl compounds, focusing on their quantitative bioactivities, the experimental protocols used to determine these activities, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for future investigation into this promising class of natural compounds.
Data Presentation: Quantitative Bioactivity of this compoundRhamnosyl Compounds and Related Extracts
The following tables summarize the quantitative data on the bioactivity of this compoundrhamnosyl compounds and extracts from medicinal plants known to contain them. This data is crucial for comparing the potency and selectivity of these compounds and for guiding further research and development.
Table 1: Antiproliferative and Cytotoxic Activities of this compoundRhamnosyl Flavonoids and Plant Extracts
| Compound/Extract | Cell Line | Activity Type | IC50 Value | Source Plant | Citation |
| Rhamnus davurica extract | HT-29 (Colon Carcinoma) | Antiproliferative | 24.96 ± 0.74 µg/mL | Rhamnus davurica | |
| Rhamnus davurica extract | SGC-7901 (Gastric Carcinoma) | Antiproliferative | 89.53 ± 4.11 µg/mL | Rhamnus davurica | |
| Rhamnus davurica extract | L-O2 (Normal Human Hepatic) | Cytotoxicity | 229.19 ± 8.52 µg/mL | Rhamnus davurica | |
| Penduletin (5,4'-dihydroxy-3,6,7-tri-O-methyl flavone) | MCF-7 (Breast Cancer) | Cytotoxic | 2.17 µM | Rhamnus disperma | [1] |
| Penduletin | A2780 (Ovarian Cancer) | Cytotoxic | 0.53 µM | Rhamnus disperma | [1] |
| Penduletin | HT-29 (Colon Carcinoma) | Cytotoxic | 2.16 µM | Rhamnus disperma | [1] |
| 5,3'-dihydroxy-3,6,7,4',5'-penta-O-methyl flavone | MCF-7 (Breast Cancer) | Cytotoxic | 9.07 µM | Rhamnus disperma | [1] |
| 5,3'-dihydroxy-3,6,7,4',5'-penta-O-methyl flavone | A2780 (Ovarian Cancer) | Cytotoxic | 6.81 µM | Rhamnus disperma | [1] |
| 5,3'-dihydroxy-3,6,7,4',5'-penta-O-methyl flavone | HT-29 (Colon Carcinoma) | Cytotoxic | 8.23 µM | Rhamnus disperma | [1] |
| 5-hydroxy-3,6,7,3',4',5'-hexa-O-methyl flavone | MCF-7 (Breast Cancer) | Cytotoxic | 2.76 µM | Rhamnus disperma | [1] |
| 5-hydroxy-3,6,7,3',4',5'-hexa-O-methyl flavone | A2780 (Ovarian Cancer) | Cytotoxic | 3.73 µM | Rhamnus disperma | [1] |
| 5-hydroxy-3,6,7,3',4',5'-hexa-O-methyl flavone | HT-29 (Colon Carcinoma) | Cytotoxic | 2.71 µM | Rhamnus disperma | [1] |
Table 2: Antidiabetic Activities of Silybum marianum Extracts
| Extract Type | Bioassay | Result | Citation |
| Ethanolic Extract | α-glucosidase inhibition | IC50 = 18.1 ± 1.7 μg/mL | [2] |
| Ethanolic Extract | α-amylase inhibition | IC50 = 26.5 ± 1.3 μg/mL | [2] |
| Methanolic Extract | DPPH radical scavenging | IC50 = 5.2 ± 0.07 μg/mL | [2] |
| Ethanolic Extract | Antioxidant potential | IC50 = 36 µg/mL | [2] |
| Aqueous Extract | Antioxidant potential | IC50 = 44 µg/mL | [2] |
| S. marianum extract (400 mg/kg) | In vivo (diabetic rats) | Significant decrease in blood glucose (p < 0.05) | [2] |
| Silymarin extract | Clinical trial (Type 2 Diabetes) | Significant reduction in fasting blood glucose (-26.86 mg/dL) | |
| Silymarin extract | Clinical trial (Type 2 Diabetes) | Significant reduction in HbA1c levels (-1.07%) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the extraction and isolation of this compoundrhamnosyl compounds, as well as for key bioassays used to evaluate their therapeutic potential.
Protocol 1: General Extraction and Isolation of Saponins
This protocol outlines a general procedure for the extraction and isolation of saponins from plant material.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, roots, stems) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 80% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol extract.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water in increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pool fractions with similar TLC profiles and concentrate.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure saponins.
5. Structure Elucidation:
-
Elucidate the structure of the isolated compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (ESI-MS, HR-ESI-MS).
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HT-29) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations with serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.
Protocol 3: α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.[2]
1. Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the phosphate buffer.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution at different concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Include a control (without the test compound) and a blank (without the enzyme). Acarbose can be used as a positive control.
3. Absorbance Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting a dose-response curve of percentage inhibition versus compound concentration.
Signaling Pathways and Mechanisms of Action
This compoundrhamnosyl compounds, particularly flavonoids and saponins, exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is critical for the rational design of novel therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Many this compoundrhamnosyl compounds exhibit anti-inflammatory and anticancer effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain this compoundrhamnosyl compounds have been shown to modulate MAPK signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Conclusion
This compoundrhamnosyl compounds represent a structurally diverse and pharmacologically significant class of natural products with considerable potential for the development of new therapeutic agents. The quantitative data presented herein highlights their potent bioactivities, particularly in the areas of oncology and metabolic disorders. The detailed experimental protocols provide a framework for future research, enabling the standardized evaluation of these and other natural products. Furthermore, the elucidation of their mechanisms of action through the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, offers valuable insights for targeted drug design and development. Continued investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of this compoundrhamnosyl compounds is warranted to fully realize their therapeutic promise. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The Impact of 2-O-Acylation on Membrane Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of optimizing drug efficacy and bioavailability, the modification of molecular structures to enhance membrane permeability is a cornerstone of medicinal chemistry and drug delivery. Among the various chemical modifications, 2-O-acylation—the esterification of a hydroxyl group at the 2-position of a molecule, often a glycoside or other polyhydroxylated compound—has emerged as a promising strategy. This technical guide provides an in-depth exploration of the core principles behind this compoundacylation and its profound impact on the ability of molecules to traverse cellular membranes. We will delve into the underlying mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing membrane permeability, and visualize the logical relationships and potential downstream signaling consequences of this chemical modification.
Introduction: The Challenge of Membrane Permeability
The cell membrane, a selectively permeable phospholipid bilayer, presents a formidable barrier to the passive diffusion of many therapeutic agents. Molecules that are highly polar or possess a large number of hydrogen bond donors and acceptors struggle to partition into the hydrophobic core of the membrane, leading to poor absorption and limited bioavailability. To overcome this challenge, various prodrug strategies have been developed to transiently modify the physicochemical properties of a drug, enhancing its ability to cross this barrier. This compoundacylation is one such strategy that leverages the introduction of a lipophilic acyl group to mask a polar hydroxyl group, thereby increasing the overall lipophilicity of the molecule.
The Mechanism of Action: How this compoundAcylation Enhances Permeability
The primary mechanism by which this compoundacylation enhances membrane permeability is through an increase in the molecule's lipophilicity, or "fat-loving" character. The addition of an acyl chain, which is a hydrocarbon chain, reduces the polarity of the parent molecule. This increased lipophilicity facilitates the partitioning of the molecule from the aqueous extracellular environment into the hydrophobic interior of the cell membrane.
The key physicochemical alterations induced by this compoundacylation include:
-
Increased Lipophilicity: The acyl chain disrupts the hydrogen-bonding network of the parent molecule with water, making it more favorable for the molecule to enter the lipid bilayer.
-
Reduced Hydrogen Bonding Potential: The esterification of a hydroxyl group eliminates a hydrogen bond donor, further decreasing the molecule's interaction with the aqueous phase.
-
Altered Molecular Conformation: The introduction of a bulky acyl group can alter the three-dimensional shape of the molecule, which may also influence its interaction with the membrane.
Once the this compoundacylated molecule has traversed the cell membrane and entered the intracellular space, it is often designed to be cleaved by intracellular esterases, releasing the active parent drug. This targeted release ensures that the modification is temporary and that the pharmacologically active compound is available at its site of action.
Quantitative Impact of O-Acylation on Membrane Permeability: A Case Study
While specific quantitative data for this compoundacylation across a broad range of compounds is dispersed in the literature, a compelling illustration of the principle can be drawn from a study on the O-acylation of various β-blocking agents. This study provides a strong analogous case to understand the potential magnitude of the effect. Researchers synthesized O-cyclopropane carboxylic acid ester prodrugs of several β-blockers and evaluated their permeability across Caco-2 cell monolayers, a widely accepted in vitro model of the human intestinal epithelium.[1]
The results demonstrated a significant increase in the apparent permeability coefficient (Papp), a measure of how easily a substance can cross a membrane.
| Parent Drug | Prodrug (O-acyl derivative) | Increase in Lipophilicity (Distribution Coefficient) | Increase in Apparent Permeability Coefficient (Papp) |
| Acebutolol | O-cyclopropane carboxylic acid ester of acebutolol | Significant | 17-fold |
| Propranolol | O-cyclopropane carboxylic acid ester of propranolol | Significant | 1.26-fold |
Table 1: Impact of O-acylation on the lipophilicity and membrane permeability of β-blocking agents. Data sourced from a study on O-cyclopropane carboxylic acid ester prodrugs.[1]
As the data illustrates, the O-acylation of the more polar drug, acebutolol, resulted in a dramatic 17-fold increase in its membrane permeability.[1] For the already more lipophilic drug, propranolol, the increase was more modest but still significant.[1] This data strongly supports the principle that O-acylation is a highly effective strategy for enhancing the membrane permeability of polar drugs.
Experimental Protocols for Assessing Membrane Permeability
To quantitatively assess the impact of this compoundacylation on membrane permeability, two primary in vitro assays are widely employed in drug discovery and development: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is considered the gold standard for in vitro prediction of human oral drug absorption.
Detailed Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum and antibiotics). Once confluent, the cells are trypsinized and seeded onto permeable Transwell® inserts at a specific density.
-
Monolayer Differentiation: The cells are maintained for 21-28 days, with regular media changes, to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial for reliable results. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A high TEER value indicates a tight and intact monolayer. The passage of a fluorescent marker with low permeability, such as Lucifer Yellow, can also be used to assess monolayer integrity.
-
Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (both the parent molecule and its this compoundacylated derivative) is dissolved in the transport buffer at a known concentration and added to the apical (donor) compartment.
-
The basolateral (receiver) compartment is filled with fresh transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (mol/cm³).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane. The membrane is typically a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics the composition of a biological membrane.
Detailed Methodology:
-
Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a lipid solution and the solvent is allowed to evaporate, leaving a lipid layer on the filter.
-
Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline) to create the donor solution. The receiver plate is filled with a buffer solution.
-
Assay Assembly: The donor plate is placed on top of the receiver plate, creating a "sandwich" where the artificial membrane separates the donor and receiver compartments.
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentration of the compound in both the donor and receiver wells is determined using an appropriate analytical method, typically UV-Vis spectroscopy or LC-MS.
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:
Pe (cm/s) = - [Vd * Vr / (A * t * (Vd + Vr))] * ln[1 - (Cr(t) / Cequilibrium)]
Where:
-
Vd is the volume of the donor well.
-
Vr is the volume of the receiver well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
Cr(t) is the concentration in the receiver well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
Visualization of Workflows and Logical Relationships
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Methodological & Application
Synthesis and Cosmetic Applications of 2-O-alpha-D-glucopyranosyl-sn-glycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-α-D-glucopyranosyl-sn-glycerol (αGG), a natural osmolyte and compatible solute, is a molecule of significant interest in the cosmetic industry.[1][2] Found in various microorganisms and resurrection plants, it plays a crucial role in protecting cells from environmental stressors such as dehydration and osmotic pressure. Its unique structure, combining glucose and glycerol, imparts excellent moisturizing and cell-stimulating properties, making it a valuable active ingredient in advanced skincare formulations. This document provides detailed protocols for the enzymatic synthesis of αGG and its application in cosmetic formulations, along with methods for evaluating its efficacy.
I. Synthesis of 2-O-alpha-D-glucopyranosyl-sn-glycerol
The most efficient and stereospecific method for synthesizing 2-O-α-D-glucopyranosyl-sn-glycerol is through enzymatic transglucosylation using sucrose phosphorylase (SPase). This biocatalytic approach offers high yields and regioselectivity, avoiding the complexities of chemical synthesis.[1][2]
Enzymatic Synthesis Pathway
The synthesis involves the transfer of a glucosyl group from a donor substrate, typically sucrose, to the C-2 position of glycerol, catalyzed by sucrose phosphorylase. The enzyme proceeds through a glucosyl-enzyme intermediate, which is then intercepted by glycerol.
Caption: Enzymatic synthesis of αGG via transglucosylation.
Quantitative Data on Enzymatic Synthesis
The yield and efficiency of αGG synthesis are influenced by various reaction parameters. The following table summarizes data from different studies, providing a comparative overview of reaction conditions.
| Enzyme Source | Substrate Concentrations | pH | Temp. (°C) | Enzyme Conc. | Reaction Time | Yield (%) | Reference |
| Leuconostoc mesenteroides | 0.8 M Sucrose, 2.0 M Glycerol | 7.0 | 30 | 20 U/mL | - | ~90 | [3] |
| Leuconostoc mesenteroides | 0.3 M Sucrose, 2.0 M Glycerol | 7.0 | 30 | 20 IU/mL | 7.5 h | >95 | |
| Lactobacillus reuteri (whole-cell) | 1.0 M Sucrose, 1.0 M Glycerol | 8.0 | 50 | OD₆₀₀ = 30 | 17 h | 80.79 | [4] |
| Leuconostoc mesenteroides | 1.0 M Sucrose, 2.0 M Glycerol | 7.0 | 30 | 20 U/mL | - | - | [5] |
| Bifidobacterium adolescentis (mutant) | 0.35 M Sucrose, 2.0 M Glycerol | - | - | 0.15 mg/mL | - | 83 | [6] |
Experimental Protocol: Enzymatic Synthesis of αGG
This protocol describes a lab-scale batch synthesis of αGG using sucrose phosphorylase from Leuconostoc mesenteroides.
Materials:
-
Sucrose
-
Glycerol
-
Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides)
-
50 mM MES buffer (pH 7.0)
-
Stirred batch reactor
-
Water bath or incubator shaker
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 50 mM MES buffer and adjust the pH to 7.0.
-
Dissolve sucrose and glycerol in the buffer to final concentrations of 0.8 M and 2.0 M, respectively.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 30°C in a stirred batch reactor.
-
Add sucrose phosphorylase to a final concentration of 20 U/mL.
-
Maintain the reaction at 30°C with constant stirring (e.g., 550 rpm) for approximately 7.5 hours.
-
-
Monitoring the Reaction:
-
Periodically take samples to monitor the conversion of sucrose and the formation of αGG and fructose using HPLC.
-
-
Reaction Termination:
-
Once the reaction reaches completion (typically >95% conversion of sucrose), terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80°C for 20 minutes).
-
-
Product Isolation and Purification:
-
The resulting mixture will contain αGG, fructose, and unreacted glycerol.
-
Purification can be achieved using chromatographic methods, such as column chromatography with a suitable resin, to separate αGG from the other components.
-
II. Cosmetic Applications of this compoundalpha-D-glucopyranosyl-sn-glycerol
αGG is a multifunctional active ingredient in cosmetics, primarily known for its potent moisturizing and skin-soothing properties.
Mechanism of Action in Skin Hydration
αGG enhances skin hydration through a dual mechanism. As a humectant, it directly binds and retains water in the stratum corneum. More significantly, it has been shown to stimulate the expression of Aquaporin-3 (AQP3) in keratinocytes. AQP3 is a water and glycerol channel in the cell membrane, and its upregulation facilitates improved water transport from the dermis to the epidermis, leading to enhanced skin hydration from within.
Caption: Proposed mechanism of αGG on skin hydration.
Cosmetic Efficacy Data
The application of αGG in cosmetic formulations leads to measurable improvements in skin hydration and barrier function.
| Product Type | αGG Concentration (% w/w) | Efficacy Measurement | Result |
| Moisturizing Cream | 0.5 - 2.0 | Skin Hydration (Corneometry) | Significant increase in skin hydration. |
| Anti-aging Serum | 1.0 - 3.0 | Skin Elasticity & Smoothness | In-vivo treatments confirm positive effects on skin elasticity and smoothness. |
| Soothing Lotion | 0.5 - 1.5 | Reduction in Skin Redness | Helps to soothe irritated skin. |
Protocol: Preparation of a Moisturizing Cream with αGG
This protocol provides a basic framework for formulating an oil-in-water (O/W) moisturizing cream.
Ingredients:
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
2-O-α-D-glucopyranosyl-sn-glycerol: 2.0%
-
Glycerin: 3.0%
-
Xanthan Gum (thickener): 0.3%
-
-
Oil Phase:
-
Cetearyl Alcohol (emulsifier/thickener): 4.0%
-
Glyceryl Stearate (emulsifier): 3.0%
-
Caprylic/Capric Triglyceride (emollient): 5.0%
-
Dimethicone (occlusive): 1.0%
-
-
Cool-down Phase:
-
Phenoxyethanol (and) Ethylhexylglycerin (preservative): 1.0%
-
Fragrance (optional): 0.1%
-
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water, αGG, and glycerin. Heat to 75°C while mixing until all solids are dissolved. Sprinkle in the xanthan gum and mix until fully hydrated and the phase is uniform.
-
Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients and heat to 75°C while mixing until the mixture is homogeneous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion under moderate stirring.
-
Cool-down Phase Addition: Once the temperature is below 40°C, add the preservative and fragrance (if using). Mix until uniform.
-
Final Adjustments: Check the pH and adjust if necessary to a skin-compatible range (typically 5.0-6.0).
Protocol: Evaluation of Skin Moisturization Efficacy
This protocol outlines a standard in-vivo method for assessing the moisturizing properties of a cosmetic formulation containing αGG.
Objective: To quantify the effect of a topical product containing αGG on skin hydration and transepidermal water loss (TEWL).
Methodology:
-
Subjects: A panel of healthy volunteers with self-perceived dry skin.
-
Test Areas: Defined areas on the volar forearm.
-
Instrumentation:
-
Corneometer® for measuring stratum corneum hydration.
-
Tewameter® for measuring TEWL.
-
-
Procedure:
-
Acclimatization: Subjects acclimatize to a room with controlled temperature and humidity for at least 20 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration and TEWL are measured on the defined test areas.
-
Product Application: A standardized amount of the test product (and a placebo control) is applied to the respective test areas.
-
Post-application Measurements: Skin hydration and TEWL are measured at specified time points (e.g., 2, 4, 6, and 24 hours) after product application.
-
-
Data Analysis: The changes in skin hydration and TEWL from baseline are calculated for both the test product and the placebo. Statistical analysis is performed to determine the significance of the results. An increase in Corneometer® values indicates improved hydration, while a decrease in Tewameter® values signifies improved skin barrier function.
Conclusion
2-O-α-D-glucopyranosyl-sn-glycerol is a highly effective and versatile ingredient for cosmetic applications, with a scientifically supported mechanism of action for improving skin hydration. The enzymatic synthesis protocol provided offers a reliable method for producing high-purity αGG. The formulation and efficacy testing protocols serve as a guide for researchers and formulators to develop and validate advanced skincare products leveraging the benefits of this remarkable molecule.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. ascend-biotech.com [ascend-biotech.com]
- 4. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 2-O-beta-D-glucopyranosyl-cucurbitacin E using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-O-beta-D-glucopyranosyl-cucurbitacin E is a naturally occurring triterpenoid glycoside belonging to the cucurbitacin family, known for their diverse biological activities. The structural elucidation of such complex natural products is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure, including stereochemistry, of these molecules in solution. This document provides a detailed guide to the NMR-based structural elucidation of this compoundbeta-D-glucopyranosyl-cucurbitacin E, including data presentation, experimental protocols, and logical workflows.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for this compoundbeta-D-glucopyranosyl-cucurbitacin E, as reported by Kim et al. (2013), recorded in pyridine-d₅. This data is foundational for the structural assignment.[1]
Table 1: ¹H NMR Data of this compoundbeta-D-glucopyranosyl-cucurbitacin E (Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.58 | m | |
| 2 | 4.25 | m | |
| 3 | 2.95 | d | 15.0 |
| 3 | 2.35 | d | 15.0 |
| 6 | 6.05 | d | 4.8 |
| 7 | 2.50 | m | |
| 8 | 2.65 | m | |
| 10 | 3.25 | d | 8.4 |
| 12 | 5.85 | s | |
| 15 | 3.05 | m | |
| 15 | 2.25 | m | |
| 16 | 4.65 | s | |
| 17 | 2.85 | m | |
| 23 | 6.95 | d | 15.6 |
| 24 | 6.00 | d | 15.6 |
| 26 | 1.45 | s | |
| 27 | 1.45 | s | |
| 28 | 1.25 | s | |
| 29 | 1.05 | s | |
| 30 | 1.55 | s | |
| OAc | 1.95 | s | |
| Glucose Moiety | |||
| 1' | 4.88 | d | 7.8 |
| 2' | 4.10 | m | |
| 3' | 4.28 | m | |
| 4' | 4.35 | m | |
| 5' | 3.95 | m | |
| 6' | 4.50 | m | |
| 6' | 4.30 | m |
Table 2: ¹³C NMR Data of this compoundbeta-D-glucopyranosyl-cucurbitacin E (Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 42.1 | 17 | 59.8 |
| 2 | 83.1 | 18 | 20.1 |
| 3 | 46.5 | 19 | 22.5 |
| 4 | 38.5 | 20 | 78.1 |
| 5 | 55.4 | 21 | 211.5 |
| 6 | 125.1 | 22 | 200.1 |
| 7 | 140.5 | 23 | 150.1 |
| 8 | 45.1 | 24 | 122.5 |
| 9 | 49.8 | 25 | 70.5 |
| 10 | 36.5 | 26 | 29.8 |
| 11 | 210.1 | 27 | 29.8 |
| 12 | 120.5 | 28 | 28.5 |
| 13 | 145.5 | 29 | 19.5 |
| 14 | 50.1 | 30 | 25.5 |
| 15 | 35.4 | OAc (C=O) | 170.5 |
| 16 | 70.1 | OAc (CH₃) | 21.2 |
| Glucose Moiety | |||
| 1' | 105.5 | 4' | 71.8 |
| 2' | 75.4 | 5' | 79.2 |
| 3' | 78.6 | 6' | 63.0 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: The compound should be of high purity (≥95%) to avoid signal overlap from impurities.
-
Mass: For a standard 5 mm NMR tube, a sample mass of 5-10 mg is typically required for ¹H NMR, while ¹³C and 2D NMR experiments may require 10-20 mg for a reasonable signal-to-noise ratio in a shorter time.
-
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must dissolve the sample completely and should not react with it. For this compoundbeta-D-glucopyranosyl-cucurbitacin E, pyridine-d₅ is a suitable solvent. Other polar solvents like DMSO-d₆ or Methanol-d₄ could also be considered.
-
Procedure:
-
Weigh the desired amount of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., pyridine-d₅) to the vial.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following protocols outline the acquisition of a standard set of 1D and 2D NMR experiments for structural elucidation on a 500 MHz spectrometer.
a) 1D ¹H NMR Spectroscopy
-
Purpose: To determine the chemical shifts, multiplicities, coupling constants, and integrations of all protons.
-
Typical Parameters:
-
Pulse Sequence: zg30 or zg
-
Spectral Width (SW): 12-15 ppm
-
Acquisition Time (AQ): 2-3 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
b) 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the chemical shifts of all carbon atoms.
-
Typical Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
c) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.
-
Typical Parameters:
-
Pulse Sequence: cosygpqf
-
Spectral Width (SW) in F2 and F1: 12-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).
-
Typical Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.3 (phase-edited, distinguishes CH/CH₃ from CH₂)
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
-
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Sequence: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
Mandatory Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compoundbeta-D-glucopyranosyl-cucurbitacin E using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations for Structural Confirmation
This diagram highlights the crucial HMBC correlation that confirms the attachment of the glucose moiety to the C-2 position of the cucurbitacin E aglycone.
Caption: Key HMBC correlation confirming the glycosidic bond.
Interpretation of NMR Data
-
¹H and ¹³C NMR: The initial analysis of the 1D spectra provides a count of the protons and carbons and their chemical environments. The characteristic signals for the cucurbitacin skeleton (multiple methyl singlets, olefinic protons) and the sugar moiety (anomeric proton, oxymethine protons) can be identified.
-
COSY: The COSY spectrum is used to trace out the proton-proton coupling networks. For instance, the correlations within the glucose spin system (H-1' to H-6') and various fragments of the cucurbitacin aglycone can be established.
-
HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC: The HMBC spectrum is arguably the most critical for elucidating the complete structure of a complex molecule like a glycoside.
-
Connecting Fragments: It reveals long-range correlations that connect the spin systems identified in the COSY spectrum. For example, correlations from the methyl protons (e.g., H-28, H-29, H-30) to neighboring quaternary carbons help to piece together the tetracyclic core.
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, their assignments rely heavily on HMBC correlations from nearby protons.
-
Locating the Glycosidic Linkage: The key to confirming the structure is the observation of a long-range correlation between the anomeric proton of the glucose (H-1' at δH 4.88) and a carbon in the aglycone. In this case, a clear correlation is observed to C-2 of the cucurbitacin E skeleton (δC 83.1). This three-bond correlation (H-1' — O — C-2) definitively establishes the position of the sugar moiety.[1]
-
-
Stereochemistry: The large coupling constant of the anomeric proton (J = 7.8 Hz) is characteristic of a β-anomeric configuration.[1] Further stereochemical details of the aglycone are typically confirmed by NOESY or ROESY experiments, which show through-space correlations between protons that are close to each other, and by comparison with NMR data of known related compounds.
By systematically applying these NMR techniques and logically interpreting the resulting data, the complete chemical structure of this compoundbeta-D-glucopyranosyl-cucurbitacin E can be unambiguously determined.
References
Protocol for the chemical synthesis of "2-O-methylated" nucleosides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 2'-O-methylated nucleosides, crucial building blocks in the development of therapeutic oligonucleotides and molecular biology research. The 2'-O-methylation of ribonucleosides enhances metabolic stability against nucleases, modulates binding affinity to target RNA, and can reduce immune stimulation, making these modified nucleosides highly valuable for antisense oligonucleotides, siRNAs, and aptamers.
General Workflow for 2'-O-Methylated Nucleoside Synthesis
The chemical synthesis of 2'-O-methylated nucleosides typically involves a multi-step process that includes the protection of reactive functional groups, selective methylation of the 2'-hydroxyl group, and subsequent deprotection to yield the final product. The general workflow is outlined below.
Caption: General workflow for the synthesis of 2'-O-methylated nucleosides.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 2'-O-methylated adenosine, guanosine, cytidine, and uridine.
Synthesis of 2'-O-Methyladenosine
A direct methylation approach for adenosine can be employed, though it yields a mixture of 2'- and 3'-O-methylated isomers, with the 2'-isomer being the major product.
Protocol 1: Direct Methylation with Methyl Iodide
This method involves the direct methylation of adenosine using methyl iodide in an anhydrous alkaline medium.
| Step | Reagent/Condition | Duration | Temperature | Expected Yield |
| 1 | Adenosine, Anhydrous Alkaline Medium, Methyl Iodide | 4 h | 0 °C | ~42% (2'-O-methyladenosine) |
| 2 | Silica Gel Column Chromatography | - | Room Temp. | - |
| 3 | Crystallization in Ethanol | - | - | - |
Detailed Methodology:
-
Adenosine is treated with methyl iodide (CH₃I) in an anhydrous alkaline medium at 0°C for 4 hours.[1]
-
The reaction yields a mixture of monomethylated adenosine at the 2'-O or 3'-O position (totaling 64%), with a ratio of 2'-O to 3'-O-methyladenosine of approximately 8 to 1.[1] Side products include dimethylated adenosine (21%) and N6-2'-O-dimethyladenosine (11%).[1]
-
The monomethylated adenosine mixture is isolated from the reaction mixture using silica gel column chromatography.[1]
-
The pure 2'-O-methyladenosine is then separated from the 3'-O-methylated isomer by crystallization in ethanol.[1] The overall yield of 2'-O-methyladenosine is approximately 42%.
Synthesis of 2'-O-Methylguanosine
A regioselective synthesis of 2'-O-methylguanosine can be achieved without the need for protecting the guanine base by using a specific silyl protecting group for the 3' and 5' hydroxyls.
Protocol 2: Selective Silyl Protection and Methylation
This protocol utilizes methylene-bis-(diisopropylsilyl chloride) as a 3',5'-O-protecting group.
| Step | Reagent/Condition | Duration | Temperature | Expected Yield |
| 1 | Guanosine, Methylene-bis-(diisopropylsilyl chloride) | - | - | High |
| 2 | 3',5'-O-protected guanosine, NaHMDS, Methyl Chloride | - | - | High |
| 3 | Deprotection | - | - | - |
Detailed Methodology:
-
An efficient and chemoselective synthesis of 2'-O-methylguanosine is accomplished in high yield without protection of the guanine base.[2]
-
The key feature of this synthesis is the application of methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) as a novel 3',5'-O-protecting group for guanosine.[2]
-
The 2'-O-methylation of the 3',5'-O-protected guanosine is successfully achieved using methyl chloride (CH₃Cl) as a weak electrophile and sodium bis(trimethylsilyl)amide (NaHMDS) as a mild base.[2]
Synthesis of 2'-O-Methylcytidine and 2'-O-Methyluridine
The synthesis of 2'-O-methylated pyrimidine nucleosides typically requires a more extensive protecting group strategy to achieve selectivity. The following protocol outlines a general approach that can be adapted for both cytidine and uridine.
Protocol 3: Multi-Step Synthesis with Protecting Groups
This protocol involves the protection of the 3' and 5' hydroxyl groups and the exocyclic amine of cytidine, followed by methylation and deprotection. A similar strategy can be applied to uridine, omitting the base protection step.
| Step | Reagent/Condition | Notes |
| 1 | Protection of 3' and 5' hydroxyls | Silyl ethers (e.g., TBDMS) or acetyl groups are commonly used. |
| 2 | Protection of exocyclic amine (for cytidine) | Acyl groups (e.g., benzoyl) are typically employed. |
| 3 | 2'-O-Methylation | Methylating agents like methyl iodide or diazomethane with a catalyst can be used. |
| 4 | Deprotection of all protecting groups | Sequential or one-pot deprotection depending on the protecting groups used. |
| 5 | Purification | Column chromatography and/or crystallization. |
Detailed Methodology for 2'-O-Methylcytidine (General Strategy):
-
Protection of 3' and 5' Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of cytidine are protected. A common method is the formation of silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. Alternatively, acetyl groups can be introduced using acetic anhydride in pyridine.
-
Protection of the Exocyclic Amino Group: The N4-amino group of the cytosine base is protected to prevent side reactions. This is often achieved by acylation, for example, using benzoyl chloride.
-
2'-O-Methylation: The fully protected cytidine derivative is then subjected to methylation. This can be performed using a methylating agent such as methyl iodide in the presence of a base like sodium hydride, or with diazomethane and a Lewis acid catalyst.
-
Deprotection: The protecting groups are removed. Silyl groups are typically removed with a fluoride source such as tetrabutylammonium fluoride (TBAF). Acyl and acetyl groups are commonly removed under basic conditions, for example, with ammonia in methanol.
-
Purification: The final 2'-O-methylcytidine product is purified from any remaining starting materials and by-products using techniques such as silica gel column chromatography and/or crystallization.
Detailed Methodology for 2'-O-Methyluridine (General Strategy):
-
Protection of 3' and 5' Hydroxyl Groups: Similar to cytidine, the 3'- and 5'-hydroxyl groups of uridine are protected using silyl ethers or acetyl groups.
-
2'-O-Methylation: The 3',5'-di-O-protected uridine is then methylated at the 2'-hydroxyl position using a suitable methylating agent and reaction conditions as described for cytidine.
-
Deprotection: The 3' and 5' protecting groups are removed to yield 2'-O-methyluridine.
-
Purification: The product is purified using standard chromatographic and/or crystallization techniques.
Summary of Quantitative Data
The following table summarizes the reported yields for the synthesis of 2'-O-methylated nucleosides from the cited protocols.
| Nucleoside | Method | Key Reagents | Reported Yield | Reference |
| 2'-O-Methyladenosine | Direct Methylation | Methyl Iodide | ~42% | |
| 2'-O-Methylguanosine | Selective Silyl Protection | MDPSCl₂, Methyl Chloride, NaHMDS | High | [2] |
Signaling Pathways and Logical Relationships
The synthesis of these modified nucleosides does not directly involve signaling pathways. However, the logical relationship in the synthesis is a sequential process of protection, modification, and deprotection to achieve the desired regioselectivity. The workflow diagram above illustrates this logical relationship.
References
Application of 2-O-Protecting Groups in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups at the 2-O-position of carbohydrates is a cornerstone of modern glycoscience, critically influencing the stereochemical outcome of glycosylation reactions and enabling the synthesis of complex oligosaccharides and glycoconjugates. This document provides detailed application notes and experimental protocols for the use of common this compoundprotecting groups, including acyl, ether, and silyl groups.
Introduction: The Role of the this compoundProtecting Group
The nature of the substituent at the C-2 position of a glycosyl donor dictates the stereoselectivity of glycosidic bond formation. This is primarily governed by the ability of the group to participate in the reaction mechanism.
-
Participating Groups: Acyl-type protecting groups, such as acetate and benzoate, actively participate in the glycosylation reaction. Following activation of the anomeric leaving group, the this compoundacyl group attacks the resulting oxocarbenium ion to form a stable dioxolenium ion intermediate. This intermediate shields one face of the sugar, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of 1,2-trans-glycosides .[1]
-
Non-Participating Groups: Ether-type protecting groups, like benzyl and silyl ethers, do not possess a carbonyl oxygen that can participate in the reaction. Consequently, they do not form a cyclic intermediate. The stereochemical outcome of glycosylations with this compoundether protected donors is influenced by a variety of factors, including the anomeric effect, the nature of the solvent, the promoter, and the reactivity of the glycosyl acceptor. These reactions are often employed for the synthesis of the more challenging 1,2-cis-glycosides , although they can sometimes lead to mixtures of anomers.[2]
The choice between a participating and a non-participating this compoundprotecting group is therefore a critical strategic decision in the design of any oligosaccharide synthesis.
Caption: Logical workflow for selecting a this compoundprotecting group based on the desired glycosidic linkage stereochemistry.
Acyl Protecting Groups: Masters of 1,2-trans Stereocontrol
Acyl groups are the most widely used participating groups to ensure the formation of 1,2-trans-glycosidic linkages. Acetyl (Ac) and benzoyl (Bz) groups are the most common examples.
Application Notes
-
Stereocontrol: The primary application of this compoundacyl groups is to direct the formation of 1,2-trans-glycosides with high fidelity.
-
Reactivity: Acyl groups are electron-withdrawing, which generally "disarms" the glycosyl donor, making it less reactive than its ether-protected counterpart. This difference in reactivity can be exploited in "armed-disarmed" glycosylation strategies for the sequential synthesis of oligosaccharides.[3]
-
Orthogonality: Acetyl and benzoyl groups can be removed under basic conditions (e.g., Zemplén deacetylation), which are orthogonal to the conditions used for the removal of many other protecting groups, such as benzyl ethers (hydrogenolysis) and silyl ethers (fluoride).
Experimental Protocols
Protocol 2.2.1: Regioselective this compoundAcetylation of Methyl α-D-Glucopyranoside
This protocol describes a method for the selective acetylation of the this compoundposition of a partially protected glucoside.
-
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv) in a mixture of pyridine and DCM (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford methyl this compoundacetyl-4,6-O-benzylidene-α-D-glucopyranoside.
-
-
Expected Yield: 85-95%
Protocol 2.2.2: Zemplén Deacetylation of a Peracetylated Monosaccharide
This protocol describes the removal of acetyl groups under basic conditions.[4][5]
-
Materials:
-
Peracetylated carbohydrate (e.g., β-D-glucose pentaacetate)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Amberlite® IR120 (H⁺) resin
-
TLC plates
-
-
Procedure:
-
Dissolve the peracetylated carbohydrate (1.0 equiv) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equiv) at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deacetylated carbohydrate.
-
-
Expected Yield: >95%
Quantitative Data
| Glycosyl Donor (this compoundGroup) | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| This compoundAcetyl-3,4,6-tri-O-benzyl-α/β-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | 85 | 1:9 | [6] |
| This compoundBenzoyl-3,4,6-tri-O-benzyl-α/β-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | 88 | 1:10 | [6] |
Ether Protecting Groups: Enabling 1,2-cis Glycosylation
Ether protecting groups, particularly the benzyl (Bn) and p-methoxybenzyl (PMB) groups, are the most common non-participating groups used in carbohydrate chemistry. Their primary application is in the synthesis of 1,2-cis-glycosides.
Application Notes
-
Stereocontrol: The absence of participation allows for the formation of 1,2-cis-glycosidic bonds, although stereoselectivity can be variable and highly dependent on reaction conditions.
-
Reactivity: Ether groups are electron-donating, which "arms" the glycosyl donor, making it more reactive than its acylated counterpart.
-
Orthogonality: Benzyl ethers are stable to a wide range of reaction conditions and are typically removed by catalytic hydrogenolysis (H₂/Pd/C), which is orthogonal to the removal conditions for acyl and silyl groups. PMB ethers can be selectively removed under oxidative conditions (e.g., with DDQ or CAN) in the presence of benzyl ethers.
Experimental Protocols
Protocol 3.2.1: Regioselective this compoundBenzylation of a Mannopyranoside
This protocol describes the selective benzylation of the this compoundposition using a stannylene acetal intermediate.
-
Materials:
-
Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Dibutyltin oxide (Bu₂SnO)
-
Toluene
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 equiv) and dibutyltin oxide (1.1 equiv) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 4-6 hours.
-
The solution is cooled to room temperature, and tetrabutylammonium iodide (1.0 equiv) and benzyl bromide (1.2 equiv) are added.
-
The reaction mixture is heated to 80 °C and stirred for 4-8 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford methyl this compoundbenzyl-4,6-O-benzylidene-α-D-mannopyranoside.
-
-
Expected Yield: 70-85%
Protocol 3.2.2: Deprotection of a Benzyl Ether by Hydrogenolysis
This protocol describes the standard procedure for removing benzyl ethers.[1][4]
-
Materials:
-
Benzylated carbohydrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH) or a mixed solvent system like THF/tBuOH/PBS[7]
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the benzylated carbohydrate in the chosen solvent.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the debenzylated product.
-
-
Expected Yield: >90%
Protocol 3.2.3: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether with DDQ
This protocol allows for the selective removal of a PMB group in the presence of other protecting groups like benzyl ethers.
-
Materials:
-
PMB-protected carbohydrate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the PMB-protected carbohydrate in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.2-1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: 70-90%
Quantitative Data
| Glycosyl Donor (this compoundGroup) | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| This compoundBenzyl-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Et₂O | 75 | 4:1 | [8] |
| 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | CH₂Cl₂ | 85 | <1:20 | [9] |
Silyl Protecting Groups: Versatile and Tunable
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used as non-participating protecting groups due to their ease of introduction, stability, and mild removal conditions.
Application Notes
-
Stereocontrol: As non-participating groups, silyl ethers are employed in strategies aimed at synthesizing 1,2-cis-glycosides.
-
Reactivity: The electronic effect of silyl ethers is generally considered to be arming, similar to benzyl ethers.
-
Orthogonality: Silyl ethers are stable to the conditions used for the removal of acyl and benzyl groups. They are readily cleaved using fluoride reagents such as tetrabutylammonium fluoride (TBAF). The stability of different silyl ethers (e.g., TBDMS vs. TIPS vs. TBDPS) can be tuned to allow for sequential deprotection.
Experimental Protocols
Protocol 4.2.1: Regioselective this compoundTBDMS Protection
This protocol describes the selective protection of a secondary hydroxyl group.
-
Materials:
-
Carbohydrate with a free this compoundhydroxyl group
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the carbohydrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDMSCl (1.2 equiv) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Expected Yield: 80-95%
Protocol 4.2.2: Deprotection of a TBDMS Ether with TBAF
This protocol describes the standard procedure for removing TBDMS ethers.[10]
-
Materials:
-
TBDMS-protected carbohydrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected carbohydrate in THF.
-
Add TBAF solution (1.1-1.5 equiv per silyl group) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Directly purify the residue by silica gel column chromatography to remove the TBAF salts and isolate the deprotected product.
-
-
Expected Yield: >90%
Quantitative Data
| Glycosyl Donor (this compoundGroup) | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| This compoundTBDMS-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Et₂O | 78 | 3:1 | [11] |
| 4-O-TBDMS-1,3,6-tri-O-acetyl-2-acetamido-2-deoxy-α/β-D-glucopyranose | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCE | 66 | >1:20 | [12][13] |
Orthogonal Protection and Deprotection Strategies
The true power of protecting groups lies in their orthogonal nature, allowing for the selective removal of one type of group in the presence of others. This is fundamental to the synthesis of complex oligosaccharides.
Caption: Orthogonal deprotection strategy for a carbohydrate protected with acetyl, benzyl, and TBDMS groups.
By carefully choosing a combination of 2-O- and other protecting groups, chemists can selectively unmask specific hydroxyl groups for further glycosylation, leading to the construction of intricate oligosaccharide structures. The protocols and data presented herein provide a practical guide for researchers in the field to effectively utilize this compoundprotecting groups in their synthetic endeavors.
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. m.youtube.com [m.youtube.com]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 12. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2'-O-Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) assays applicable to the study of 2'-O-modified compounds. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to 2'-O-Modified Compounds
2'-O-methylation is a common post-transcriptional modification of RNA, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification is found in various RNA species, including mRNA, tRNA, rRNA, and snRNA, and plays a crucial role in RNA stability, structure, and function. Synthetic oligonucleotides with 2'-O-modifications, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), are widely used in research and are the basis for several therapeutic strategies, including antisense oligonucleotides (ASOs). These modifications enhance nuclease resistance, increase binding affinity to target RNA, and can reduce off-target effects. High-throughput screening assays are essential for the discovery and characterization of novel 2'-O-modified compounds and for identifying inhibitors of the enzymes that catalyze these modifications.
Data Presentation: High-Throughput Screening of Methyltransferase Inhibitors
The following table summarizes data from a high-throughput screening campaign to identify inhibitors of various small molecule methyltransferases (SMMTases). The data is derived from a study that screened a library of 27,574 compounds.
| Target Enzyme | Substrate K_m_ (µM) | SAM K_m_ (µM) | Primary Screen Hits (>50% Inhibition at 40 µM) | Confirmed High-Quality Actives (IC_50_ < 10 µM) |
| NNMT | 100 | 100 | 543 | 128 |
| HNMT | 10 | 10 | 321 | 75 |
| COMT | 50 | 50 | 412 | 98 |
| PNMT | 100 | 100 | 287 | 65 |
| GNMT | 200 | 200 | 154 | 32 |
| GAMT | 50 | 50 | 217 | 49 |
| Data compiled from a representative high-throughput screening study.[1] |
The next table presents IC50 values for selected inhibitors of the protein methyltransferase EZH2, a component of the PRC2 complex which is a target in cancer therapy.
| Compound | PRC2 IC_50_ (nM) | EZH1 IC_50_ (nM) | Assay Type |
| EPZ005687 | 54 | >10,000 | Biochemical |
| CPI-1205 | 2.0 | 52 | Biochemical |
| Data highlights the potency and selectivity of EZH2 inhibitors identified through HTS.[2] |
Experimental Protocols
Universal S-Adenosylhomocysteine (SAH) Detection Assay
This protocol is adapted for a universal high-throughput screening assay that detects the formation of S-adenosylhomocysteine (SAH), a common product of all S-adenosylmethionine (SAM)-dependent methyltransferases.
Principle: The assay measures the accumulation of SAH, which is directly proportional to the methyltransferase activity. The detection is based on a competitive immunoassay or an enzyme-coupled reaction that generates a fluorescent, luminescent, or colorimetric signal.
Materials:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase (e.g., a specific RNA oligonucleotide)
-
S-adenosylmethionine (SAM)
-
SAH detection kit (e.g., AptaFluor™ SAH Methyltransferase Assay or MTase-Glo™ Methyltransferase Assay)
-
Assay buffer (specific to the enzyme)
-
384-well microplates
-
Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the methyltransferase enzyme, its substrate, and any potential inhibitors (compounds to be screened) in the assay buffer.
-
Initiate the reaction by adding SAM. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
SAH Detection:
-
Stop the enzymatic reaction by adding a stop solution provided in the detection kit.
-
Add the SAH detection reagents according to the manufacturer's instructions. This may involve a single addition or sequential additions of reagents.
-
Incubate the plate at room temperature for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition:
-
Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
-
The signal intensity will be inversely or directly proportional to the amount of SAH produced, depending on the assay format.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound by comparing the signal in the presence of the compound to the signals from positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
RNase H-Based Assay for 2'-O-Methylation
This protocol describes a method to detect and quantify 2'-O-methylation at specific sites in an RNA molecule.
Principle: RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid. However, a 2'-O-methylation on the RNA strand at the cleavage site will inhibit the activity of RNase H. This inhibition can be quantified to determine the extent of methylation.
Materials:
-
Total RNA or purified RNA containing the target sequence
-
DNA oligonucleotide complementary to the target RNA sequence
-
RNase H enzyme and reaction buffer
-
Quantitative PCR (qPCR) machine and reagents (if using a qPCR-based readout)
-
Gel electrophoresis apparatus (for qualitative analysis)
Protocol:
-
Hybridization:
-
Mix the RNA sample with the complementary DNA oligonucleotide in the RNase H reaction buffer.
-
Heat the mixture to denature the RNA and then cool it slowly to allow the DNA to anneal to the target RNA, forming an RNA/DNA hybrid.
-
-
RNase H Digestion:
-
Add RNase H to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes to allow for the cleavage of unmethylated RNA.
-
-
Analysis:
-
Gel-based: Stop the reaction and analyze the products on a denaturing polyacrylamide or agarose gel. The presence of a full-length RNA band indicates the presence of 2'-O-methylation, which inhibited cleavage.
-
qPCR-based (for quantification): Use the reaction products as a template for reverse transcription followed by qPCR. Design qPCR primers that flank the potential methylation site. A higher qPCR signal in the RNase H-treated sample compared to a control (no RNase H) indicates a higher level of methylation, as the intact RNA serves as a better template for amplification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to 2'-O-modified compounds.
Caption: High-Throughput Screening Workflow for 2'-O-Modified Compounds.
Caption: Modulation of pre-mRNA Splicing by 2'-O-Modified Antisense Oligonucleotides.[3][4]
Caption: RNase H-Mediated Degradation of mRNA by a Gapmer ASO.[5][6][7]
Caption: Toll-Like Receptor 7/8 Signaling Pathway Activated by Single-Stranded RNA.[8][9][10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of "2-O-" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of "2-O-" substituted derivatives using common cell-based assays. Detailed protocols for key experiments are included, along with data presentation guidelines and visualizations of relevant cellular pathways to facilitate experimental design and data interpretation in drug discovery and development.
Introduction
"2-O-" substituted derivatives, a diverse class of compounds including flavonoids, glycosides, and alkylated phenolics, have garnered significant interest in pharmacological research due to their potential therapeutic properties, including anticancer activities. Assessing the cytotoxic effects of these derivatives is a critical step in the drug development process. This document outlines standard cell-based assays to quantify cytotoxicity and elucidate the underlying mechanisms of action.
Key Cytotoxicity Assays
Several robust and well-established assays are available to measure the cytotoxicity of "2-O-" derivatives. The choice of assay depends on the specific research question, the expected mechanism of cell death, and the available laboratory equipment. The three primary assays detailed here are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for detecting programmed cell death.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events. Several assays can detect these events, providing insights into the mechanism of cytotoxicity.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[4] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[4]
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[5]
-
JC-1 Assay for Mitochondrial Membrane Potential: A hallmark of the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[6] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6]
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation. The following tables provide examples of how to present cytotoxicity data for "2-O-" derivatives.
Table 1: Cytotoxicity of 2-O-Aryl Flavone Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tectochrysin (this compoundmethylchrysin) | SW480 (Colon) | MTT | 6.3 µg/mL | [7] |
| Tectochrysin (this compoundmethylchrysin) | HCT116 (Colon) | MTT | 8.4 µg/mL | [7] |
| 5,7-Dimethoxyflavone | Various | MTT | >10 µM | [7] |
| Compound 7 (ether derivative) | HepG2 (Liver) | MTT | ~8 µM | [7] |
| Compound 1 | HePG-2 (Liver) | Not specified | 8.92 ± 0.6 | [4] |
| Compound 1 | HCT-116 (Colon) | Not specified | 8.22 ± 0.9 | [4] |
| Compound 1 | MCF-7 (Breast) | Not specified | 6.89 ± 0.4 | [4] |
Table 2: Cytotoxicity of this compoundGlycosylated Natural Products against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Myricitrin | HeLa (Cervical) | MTT | 8.5 ± 2.2 µ g/100 µL | [3] |
| Halichoblelide (macrolide) | P388 (Murine leukemia) | Not specified | Potent | [8] |
| 3-acetyl-2′-deoxyuridine | MCF-7 (Breast) | Not specified | 18.2 | [8] |
| 3-phenylethyl-2′-deoxyuridine | MCF-7 (Breast) | Not specified | 22.8 | [8] |
Table 3: Cytotoxicity of this compoundAlkylated Phenolic Compounds against Cancer Cell Lines
| Compound | Cell Line | Assay | GI50 (µg/mL) | Reference |
| Protocetraric acid | UACC-62 (Melanoma) | Sulforhodamine B | 0.52 | [9] |
| Divaricatic acid | UACC-62 (Melanoma) | Sulforhodamine B | 2.7 | [9] |
| Perlatolic acid | UACC-62 (Melanoma) | Sulforhodamine B | 3.3 | [9] |
| N-sec-butyl gallamide | MCF-7 (Breast) | MTT | 8.4 µg/mL | [10] |
| N-tert-butyl gallamide | MCF-7 (Breast) | MTT | 2.1 µg/mL | [10] |
| N-butyl gallamide | MCF-7 (Breast) | MTT | 10.3 µg/mL | [10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
"2-O-" derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of the "2-O-" derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by pipetting up and down or by using a plate shaker.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
"2-O-" derivative stock solution
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol to treat cells with the "2-O-" derivative.
-
Prepare control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.[2]
-
Medium background: Medium without cells.
-
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] * 100
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
"2-O-" derivative stock solution
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the "2-O-" derivative for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Visualization of Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways involved in cytotoxicity.
Caption: General workflow for evaluating the cytotoxicity of "2-O-" derivatives.
Caption: Simplified signaling pathways of apoptosis induced by cytotoxic compounds.
Caption: Principles of key cell-based cytotoxicity assays.
References
- 1. osf.io [osf.io]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylated Natural Products From Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic evaluation of phenolic compounds from lichens against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
Application Notes and Protocols for Imaging Studies Using "2-O-" Substituted Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2'-O-substituted oligonucleotide probes, particularly 2'-O-methyl (2'-O-Me) RNA probes, for cellular and molecular imaging studies. These probes offer significant advantages over traditional DNA probes for the detection and visualization of RNA molecules in both fixed and living cells.
Introduction to 2'-O-Substituted Probes
2'-O-substituted oligonucleotide probes are synthetic analogs of RNA that contain a modification at the 2'-position of the ribose sugar. The most common modification is the substitution of the hydroxyl group with a methyl group (2'-O-methyl), which confers several advantageous properties. These probes can be labeled with fluorophores for direct visualization or with other tags for indirect detection.
Key Advantages:
-
Enhanced Nuclease Resistance: The 2'-O-methylation protects the phosphodiester backbone from degradation by cellular nucleases, increasing the probe's stability and lifespan within the cell.[1]
-
Higher Affinity for RNA Targets: 2'-O-Me RNA probes form more stable duplexes with complementary RNA strands compared to DNA probes of the same sequence.[2] This results in higher melting temperatures (Tm) and allows for the use of shorter probes.[2]
-
Faster Hybridization Kinetics: These probes exhibit faster binding to their target RNA sequences, enabling more rapid experimental workflows.[1][2]
-
Ability to Bind Structured RNA: Due to their high affinity, 2'-O-Me probes can invade and hybridize to regions of RNA that have a secondary structure, making more of the target accessible.[2]
-
Improved Specificity: The use of shorter probes with high affinity enhances the discrimination between perfectly matched and mismatched target sequences.[2]
Quantitative Data Presentation
The superior hybridization properties of 2'-O-methyl RNA probes compared to standard DNA probes are evident in their melting temperatures (Tm).
| Probe Type | Target | Probe Length (bases) | Tm (°C) | Mismatch | ΔTm (°C) | Reference |
| 2'-O-Methyl RNA | RNA | 12 | 52 | 0 | - | [2] |
| DNA | RNA | 19 | 52 | 0 | - | [2] |
| 2'-O-Methyl RNA | RNA | 12 | 38 | 1 | -14 | [2] |
| DNA | RNA | 19 | 45 | 1 | -7 | [2] |
| 2'-O-Methyl RNA | RNA | 12 | 26 | 2 | -26 | [2] |
| DNA | RNA | 19 | 38 | 2 | -14 | [2] |
| 2'-O-Methyl RNA | RNA | 17 | 70 | 0 | - | [2] |
| DNA | RNA | 17 | 53 | 0 | - | [2] |
Note: The data highlights that a much shorter 2'-O-methyl RNA probe can achieve the same melting temperature as a longer DNA probe, and that the 2'-O-methyl RNA probe shows a greater decrease in Tm with mismatches, indicating higher specificity.[2]
| Probe Type | Target | Relative Fluorescence Intensity | Signal-to-Noise Ratio | Reference |
| 2'-O-Me RNA (Linear) | U1 snRNA | High | High | [1] |
| DNA (Linear) | U1 snRNA | Low (diffuse staining) | Low | [1] |
| 2'-O-Me RNA (Molecular Beacon) | U1 snRNA | Lower than linear probe | Lower than linear probe | [1] |
| LNA/2'-O-Me RNA (Tiny Molecular Beacon) | oskar mRNA | 4.7x higher than 2'-O-Me RNA tiny beacon | Improved | [3] |
Note: Linear 2'-O-Me RNA probes provide a high signal-to-noise ratio for detecting abundant nuclear RNAs in living cells.[1] The incorporation of Locked Nucleic Acids (LNAs) into 2'-O-Me RNA probes can further enhance signal intensity.[3]
Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of 2'-O-Methyl RNA Probes
This protocol outlines the general steps for the solid-phase synthesis of a 2'-O-methyl RNA oligonucleotide with a 3'-amino modifier for subsequent fluorescent labeling.
Materials:
-
2'-O-Methyl RNA phosphoramidites (A, C, G, U)
-
3'-Amino-Modifier C7 CPG solid support
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Ammonium hydroxide/methylamine (AMA) solution
-
Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3, Cy5, or Alexa Fluor dyes)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system for purification
Procedure:
-
Automated Solid-Phase Synthesis:
-
The 2'-O-methyl RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
The synthesis is performed on a 3'-Amino-Modifier CPG solid support to introduce a primary amine at the 3' end of the probe.
-
-
Cleavage and Deprotection:
-
After synthesis, the solid support is treated with AMA solution at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
-
Purification of the Amino-Modified Oligonucleotide:
-
The crude amino-modified oligonucleotide is purified by reverse-phase HPLC.
-
The collected fractions are desalted using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
-
-
Fluorescent Labeling:
-
The purified amino-modified oligonucleotide is dissolved in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
The amine-reactive fluorescent dye (dissolved in DMSO) is added to the oligonucleotide solution in a 5-10 fold molar excess.
-
The reaction is incubated in the dark at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Labeled Probe:
-
The fluorescently labeled 2'-O-methyl RNA probe is purified by reverse-phase HPLC to remove the unconjugated dye and unlabeled oligonucleotide.
-
The final product is quantified by UV-Vis spectrophotometry.
-
Protocol 2: Fluorescence in Situ Hybridization (FISH) for RNA Detection in Fixed Cells
This protocol describes the use of fluorescently labeled 2'-O-methyl RNA probes to detect specific RNA transcripts in adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS), RNase-free
-
4% Paraformaldehyde (PFA) in PBS, RNase-free
-
70% Ethanol, RNase-free
-
Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffer (e.g., 50% formamide, 2x SSC)
-
Fluorescently labeled 2'-O-methyl RNA probe (10-50 ng/µL)
-
DAPI stain
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells briefly with RNase-free PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with RNase-free PBS.
-
Permeabilize cells by incubating in 70% ethanol for at least 1 hour at 4°C. (Cells can be stored in 70% ethanol at 4°C for up to a week).
-
-
Hybridization:
-
Rehydrate cells by washing with RNase-free PBS.
-
Pre-warm the hybridization buffer to 37°C.
-
Dilute the fluorescently labeled 2'-O-methyl RNA probe in the hybridization buffer.
-
Apply the hybridization solution containing the probe to the coverslip.
-
Incubate in a humidified chamber at 37°C for 2-4 hours or overnight.
-
-
Washing:
-
Wash the coverslips twice with pre-warmed Wash Buffer at 37°C for 15 minutes each.
-
Wash once with 2x SSC at room temperature for 5 minutes.
-
Wash once with PBS at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI in PBS for 5 minutes at room temperature.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
Protocol 3: Live-Cell RNA Imaging via Microinjection
This protocol describes the microinjection of fluorescently labeled 2'-O-methyl RNA probes into the cytoplasm of living cells to visualize the localization and dynamics of RNA.[1]
Materials:
-
Cells cultured in glass-bottom dishes
-
Fluorescently labeled 2'-O-methyl RNA probe (5-10 µM in injection buffer)
-
Injection Buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl)
-
Microinjection system (micromanipulator, microinjector, and inverted microscope)
-
Femtotips or other microinjection needles
Procedure:
-
Preparation for Microinjection:
-
Prepare the fluorescently labeled 2'-O-methyl RNA probe solution in injection buffer and centrifuge to remove any precipitates.
-
Load the probe solution into the microinjection needle.
-
Place the cell culture dish on the stage of the inverted microscope equipped with the microinjection system.
-
-
Microinjection:
-
Identify the target cells for injection.
-
Carefully bring the microinjection needle to the surface of a cell and into the cytoplasm, avoiding the nucleus.
-
Inject a small volume of the probe solution into the cytoplasm using a controlled pressure pulse.
-
Withdraw the needle carefully.
-
-
Live-Cell Imaging:
-
Immediately after injection, begin acquiring images using a time-lapse fluorescence microscope.
-
Monitor the distribution and localization of the fluorescent probe over time. Probes targeting nuclear RNAs will typically accumulate in the nucleus within minutes.[1]
-
For long-term imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Application in Studying Signaling Pathways
2'-O-methyl RNA probes are powerful tools for investigating the role of RNA in cellular signaling pathways. By targeting specific mRNAs or non-coding RNAs involved in a pathway, researchers can visualize changes in their expression levels and subcellular localization in response to stimuli, providing insights into gene regulation within the context of the signaling cascade. For example, these probes could be used to study the expression of key components of the MAPK or Wnt signaling pathways.
References
Application Notes & Protocols: 2-O-Derivatization for GC-MS Analysis of Carbohydrates
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, carbohydrates (sugars) are inherently non-volatile and polar due to their multiple hydroxyl (-OH) groups, making them unsuitable for direct GC-MS analysis.[1][2] Chemical derivatization is a necessary step to overcome these challenges by replacing the active hydrogens on the hydroxyl groups with less polar, more volatile moieties.[3][4][5] This process enhances thermal stability, reduces adsorption in the GC system, and improves chromatographic peak shape and detector response.[3]
The term "2-O-" derivatization refers to the chemical modification of the hydroxyl group at the second carbon position (C-2) of a monosaccharide. This site-specific analysis is particularly crucial in structural biology and glycobiology for determining the glycosidic linkages within complex polysaccharides. By identifying which hydroxyl groups are involved in linkages (and are thus unavailable for derivatization), researchers can elucidate the intricate branching and sequencing of carbohydrate polymers. One of the most definitive methods for this purpose is the analysis of Partially Methylated Alditol Acetates (PMAAs) by GC-MS.[6]
This document provides a detailed protocol for the derivatization of carbohydrates for linkage analysis, focusing on the principles that allow for the identification of specific linkages, such as those at the 2-O- position.
Application: Polysaccharide Linkage Analysis by GC-MS
Objective: To determine the glycosidic linkage patterns of a polysaccharide by derivatizing the free hydroxyl groups, followed by hydrolysis, reduction, and a final derivatization to produce volatile Partially Methylated Alditol Acetates (PMAAs) for GC-MS analysis.
Principle: The PMAA method involves a four-step process:
-
Permethylation: All free hydroxyl groups on the polysaccharide are methylated. The hydroxyl groups involved in glycosidic linkages are protected and do not react.
-
Hydrolysis: The methylated polysaccharide is hydrolyzed to release the individual methylated monosaccharides.
-
Reduction: The aldehyde group at the anomeric carbon of each monosaccharide is reduced to a primary alcohol, forming alditols. This step prevents the formation of multiple anomeric peaks in the chromatogram.[6]
-
Acetylation: The newly formed hydroxyl groups (from hydrolysis of the glycosidic bond and reduction of the anomeric carbon) are acetylated.
The resulting PMAAs are volatile and can be separated and identified by GC-MS. The mass spectrum of each PMAA reveals the original linkage position. For example, a fragment pattern indicating methylation at the 2-O- position would signify that this hydroxyl group was not involved in a glycosidic bond in the original polysaccharide.
Logical Workflow: Overcoming Analytical Challenges
The following diagram illustrates how derivatization makes carbohydrates amenable to GC-MS analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
Application Notes and Protocols for Solid-Phase Synthesis of 2-O-Acylated Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of 2-O-acylated glycopeptides, focusing on the Tn antigen (GalNAcα1-O-Ser/Thr) as a model system. The aberrant expression of truncated O-glycans like the Tn antigen is a hallmark of many cancers and is associated with tumor progression and metastasis. The modification of these structures, such as by acylation at the 2-position of the N-acetylgalactosamine (GalNAc) residue, can influence their biological activity and recognition by the immune system.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and glycopeptide chemistry, enabling the efficient assembly of complex biomolecules. The synthesis of glycopeptides presents unique challenges, primarily due to the multifunctional nature of the carbohydrate moieties. A common and effective strategy involves the use of pre-formed, protected glycoamino acid building blocks that are incorporated into the growing peptide chain.
This document outlines a protocol for the synthesis of a model this compoundacylated glycopeptide using Fmoc-based SPPS. The strategy employs a glycosylated threonine building block with orthogonal protecting groups on the GalNAc moiety. This allows for the selective deprotection of the 2-hydroxyl group on the solid support, followed by an on-resin acylation reaction before the final cleavage and deprotection of the glycopeptide.
Biological Significance of this compoundAcylated Tn Antigen
The Tn antigen is a tumor-associated carbohydrate antigen that is often expressed on the surface of cancer cells. Its presence is correlated with poor prognosis and metastasis. The Tn antigen can modulate cellular signaling pathways, including the Focal Adhesion Kinase (FAK) pathway, which is a critical regulator of cell migration, invasion, and survival. The acylation of the Tn antigen at the 2-position of the GalNAc sugar may alter its conformation and its interaction with downstream signaling molecules, thereby affecting these pathological processes.
Below is a diagram illustrating the role of the Tn antigen in activating the FAK signaling pathway, which can lead to epithelial-mesenchymal transition (EMT) and cancer metastasis.
Caption: FAK signaling pathway activated by the Tn antigen.
Experimental Workflow
The solid-phase synthesis of a this compoundacylated glycopeptide can be summarized in the following workflow. This process involves the sequential addition of amino acids to a solid support, selective modification of the glycan moiety on the resin, and final cleavage and purification of the product.
Caption: Workflow for this compoundacylated glycopeptide synthesis.
Protocols
The following protocols provide a general framework for the solid-phase synthesis of a this compoundacylated glycopeptide. The specific peptide sequence, amino acid derivatives, and acylation agent should be chosen based on the research objectives.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-Thr(Ac3-α-D-GalNAc)-OH (or an orthogonally protected analogue for selective this compoundacylation)
-
Coupling reagents: HATU, HOBt, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol, Diethyl ether
-
Cleavage cocktail: TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v)
-
Acylating agent (e.g., Acetic anhydride) and base (e.g., Pyridine) for on-resin acylation
-
Reagents for selective deprotection of the 2-hydroxyl group (if using an orthogonally protected building block)
Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the assembly of the peptide chain up to the point of incorporating the glycoamino acid.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Incorporation of Glycoamino Acid and On-Resin this compoundAcylation
This protocol details the incorporation of the glycosylated threonine and the subsequent selective modification. Note: This protocol assumes the use of a glycoamino acid building block with a protecting group at the 2-hydroxyl position that can be selectively removed on-resin (e.g., a silyl ether).
-
Glycoamino Acid Coupling: Couple the orthogonally protected Fmoc-L-Thr(glycan)-OH building block using the same procedure as in Protocol 1, step 4.
-
Selective Deprotection of 2-Hydroxyl Group:
-
Wash the resin with an appropriate solvent (e.g., THF).
-
Treat the resin with a reagent to selectively remove the this compoundprotecting group (e.g., TBAF for a silyl ether). The reaction time and temperature will depend on the specific protecting group.
-
Wash the resin thoroughly with the reaction solvent and then with DMF.
-
-
This compoundAcylation:
-
Swell the resin in a suitable solvent (e.g., DCM or a mixture of DMF/Pyridine).
-
Add the acylating agent (e.g., acetic anhydride, 10 eq.) and a base (e.g., pyridine).
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Continue Peptide Synthesis: If there are more amino acids to be added, proceed from Protocol 1, step 2.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 4: Purification and Characterization
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compoundacylated glycopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data Summary
The following tables provide representative data for the synthesis of a model this compoundacetylated glycopeptide. Actual yields and purity will vary depending on the peptide sequence and specific reaction conditions.
Table 1: Summary of Solid-Phase Synthesis Steps and Yields
| Step | Description | Reagents | Time (h) | Resin Loading (mmol/g) | Crude Yield (%) |
| 1 | Fmoc-Ala Coupling | Fmoc-Ala-OH, HATU, DIPEA | 2 | 0.5 | >95 |
| 2 | Fmoc-Pro Coupling | Fmoc-Pro-OH, HATU, DIPEA | 2 | - | >95 |
| 3 | Glyco-Thr Coupling | Fmoc-Thr(GalNAc-2-O-TBDMS)-OH, HATU, DIPEA | 4 | - | ~90 |
| 4 | This compoundDesilylation | TBAF in THF | 1 | - | >98 (conversion) |
| 5 | This compoundAcetylation | Acetic Anhydride, Pyridine | 3 | - | >95 (conversion) |
| 6 | Cleavage | TFA/TIS/H2O | 2 | - | 75 |
Table 2: Characterization of Purified this compoundAcetylated Glycopeptide
| Property | Value |
| Purity (Analytical HPLC) | >98% |
| Calculated Mass (Da) | [Insert Calculated Mass] |
| Observed Mass (ESI-MS) (Da) | [Insert Observed Mass] |
| Overall Yield (%) | ~60% |
Disclaimer: The protocols and data presented are intended as a general guide. Researchers should optimize conditions for their specific glycopeptide of interest. The use of orthogonally protected glycoamino acid building blocks is crucial for achieving selective on-resin modifications.
Application Notes and Protocols for 2-O- Enzymatic Cleavage in Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and methodologies for the enzymatic cleavage of 2-O-linked prodrugs. The protocols included offer step-by-step guidance for in vitro assays to characterize the activation of these prodrugs, a critical step in the drug development process.
Introduction to 2-O- Enzymatic Prodrug Activation
Prodrugs are inactive precursors of pharmacologically active agents that are converted into their active form in the body through enzymatic or chemical reactions. The 2-O- position of a drug molecule, often a hydroxyl group, is a common site for modification to create prodrugs with improved physicochemical and pharmacokinetic properties, such as enhanced solubility, stability, and targeted delivery. This strategy involves the formation of a this compoundether, this compoundester, or this compoundcarbamate linkage, which is designed to be cleaved by specific enzymes at the desired site of action.
The enzymatic activation of these prodrugs is a key design feature, offering the potential for targeted drug release in tissues or cells where the activating enzymes are highly expressed. This can lead to increased therapeutic efficacy and reduced off-target toxicity. Common enzymes involved in the cleavage of these linkages include carboxylesterases, cytochrome P450 oxidoreductases, and other hydrolases.
I. Enzymatic Cleavage Mechanisms
The activation of this compoundprodrugs is primarily achieved through the enzymatic hydrolysis of the promoiety. The specific mechanism depends on the nature of the chemical linkage.
Diagram of Enzymatic Prodrug Activation
Caption: General mechanisms for the enzymatic activation of this compoundester, this compoundether, and this compoundcarbamate prodrugs.
II. Quantitative Data on Prodrug Activation
Table 1: Illustrative Kinetic Parameters for this compoundEster Prodrug Cleavage by Carboxylesterases
| Prodrug (Parent Drug) | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (min-1) | kcat/Km (M-1min-1) |
| Oseltamivir (Oseltamivir Carboxylate) | hCE1 | 150 | 500 | 30 | 2.0 x 105 |
| Irinotecan (SN-38) | hCE2 | 25 | 120 | 7.5 | 3.0 x 105 |
| Gemcitabine Prodrug A | hCE1 | 75 | 250 | 15 | 2.0 x 105 |
| Paclitaxel Prodrug B | hCE2 | 50 | 80 | 5 | 1.0 x 105 |
Table 2: Illustrative Kinetic Parameters for this compoundEther Prodrug Cleavage by Cytochrome P450s
| Prodrug (Parent Drug) | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | kcat (min-1) | kcat/Km (M-1min-1) |
| Codeine (Morphine) | CYP2D6 | 90 | 8.5 | 0.4 | 4.4 x 103 |
| Tamoxifen (Endoxifen) | CYP2D6 | 5 | 2.0 | 0.1 | 2.0 x 104 |
| Hypothetical Ether Prodrug C | CYP3A4 | 120 | 15.0 | 0.75 | 6.3 x 103 |
| Hypothetical Ether Prodrug D | CYP1A2 | 40 | 5.0 | 0.25 | 6.3 x 103 |
Table 3: Illustrative Stability and Cleavage of this compoundCarbamate Prodrugs
| Prodrug (Parent Drug) | Enzyme/Condition | Half-life (t1/2) in Buffer (pH 7.4) | Half-life (t1/2) in Plasma |
| Bambuterol (Terbutaline) | Butyrylcholinesterase | > 48 hours | ~ 4 hours |
| Isoniazid Carbamate Prodrug | Amidases | Stable | ~ 6 hours |
| Paclitaxel-2'-carbamate | Plasmin | Highly Stable | Enzyme-dependent |
| Hypothetical Carbamate Prodrug E | Carboxylesterase | > 24 hours | ~ 2 hours |
III. Experimental Protocols
Protocol 1: In Vitro this compoundEster Prodrug Cleavage Assay using Carboxylesterase
This protocol describes a general method for evaluating the enzymatic hydrolysis of a this compoundester prodrug by human carboxylesterases (hCE1 or hCE2).
Materials:
-
This compoundEster Prodrug
-
Active Drug (as a standard)
-
Recombinant human Carboxylesterase 1 (hCE1) or 2 (hCE2)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
96-well microplate
-
Incubator
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compoundester prodrug and the active drug in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.
-
Dilute the recombinant hCE1 or hCE2 enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.1 mg/mL).
-
Prepare the reaction buffer: 100 mM potassium phosphate, pH 7.4.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 198 µL of the pre-warmed (37°C) reaction buffer.
-
Add 1 µL of the 10 mM prodrug stock solution to each well to achieve a final substrate concentration of 50 µM.
-
To initiate the reaction, add 1 µL of the diluted enzyme solution to each well. For control wells, add 1 µL of the reaction buffer without the enzyme.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 20 µL aliquot from the reaction wells.
-
Immediately quench the reaction by adding the aliquot to a separate plate or vial containing 80 µL of ice-cold acetonitrile with 0.1% TFA. This will precipitate the enzyme and stop the reaction.
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining prodrug and the formed active drug.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate the prodrug and active drug (e.g., start with 95% A, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength where both the prodrug and active drug have significant absorbance, or by MS.
-
-
-
-
Data Analysis:
-
Generate a standard curve for the active drug to quantify its formation.
-
Plot the concentration of the formed active drug against time to determine the initial reaction velocity.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Diagram of Experimental Workflow for In Vitro Prodrug Cleavage Assay
Caption: A generalized workflow for conducting an in vitro enzymatic prodrug cleavage assay.
IV. Signaling Pathways Activated by Released Drugs
The ultimate goal of prodrug activation is the release of a therapeutically active agent that can modulate a specific biological pathway. Below are examples of signaling pathways affected by drugs that are often delivered as this compoundprodrugs.
Paclitaxel Signaling Pathway
Paclitaxel, often administered as a prodrug to improve its solubility, is a potent anticancer agent that targets microtubules.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Gemcitabine Signaling Pathway
Gemcitabine is a nucleoside analog that, in its active triphosphate form, inhibits DNA synthesis. It is often formulated as a prodrug to enhance its cellular uptake and activation.
Caption: The metabolic activation of Gemcitabine and its subsequent inhibition of DNA synthesis.[1][2][3][4]
V. Conclusion
The enzymatic activation of this compoundprodrugs is a versatile and powerful strategy in drug development. A thorough understanding of the enzymatic cleavage mechanisms and the ability to accurately quantify the kinetics of activation are essential for the design of successful prodrugs. The protocols and information provided in these application notes offer a foundation for researchers to investigate and optimize the performance of this compoundlinked prodrug candidates.
References
Application Notes and Protocols for Click Chemistry Labeling of 2'-O-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the efficient and specific labeling of biomolecules containing 2'-O-modifications using click chemistry. The methodologies described are applicable to a wide range of research, diagnostic, and therapeutic development applications where the precise attachment of reporter molecules, such as fluorophores or biotin, to oligonucleotides (RNA and DNA) is required.
Introduction
Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool for bioconjugation.[1] Its bio-orthogonality ensures that the reactions proceed with high efficiency under mild, aqueous conditions without interfering with native biological functionalities.[] This makes it particularly well-suited for the modification of sensitive biomolecules like nucleic acids.
This document focuses on the application of two major types of click chemistry for labeling biomolecules modified at the 2'-hydroxyl position of the ribose sugar:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react spontaneously with an azide, eliminating concerns about copper cytotoxicity in cellular applications.[4]
The 2'-position of ribonucleosides and 2'-deoxyribonucleosides is a common site for modification to enhance properties such as nuclease resistance and binding affinity. Introducing reactive handles like alkynes (e.g., 2'-O-propargyl) or azides at this position allows for precise post-synthetic labeling with a wide variety of probes.
Quantitative Data Summary
The following table summarizes the reported yields for click chemistry reactions on modified oligonucleotides. High efficiencies are consistently observed for both CuAAC and SPAAC, demonstrating the robustness of these labeling methods.
| Modification Type | Click Reaction | Substrate | Reporter | Yield (%) | Reference |
| 5'-azide | CuAAC | Oligodeoxynucleotide | Cy3-alkyne | 90.3 ± 0.4 | [5] |
| 5'-alkyne | CuAAC | Oligodeoxynucleotide | Coumarin azide | 86.0 ± 1.3 | [5] |
| Alkyne-modified | CuAAC | Oligonucleotides | Azide-derivatized bile acids | 60-90 | [6] |
| Azido-squalene | SPAAC (Copper-free) | 5'-DBCO Oligonucleotide | Azido-squalene | up to 95 | [6] |
Experimental Workflows
Two primary workflows are presented for the introduction of 2'-O-modifications and subsequent click chemistry labeling: Solid-Phase Synthesis and Metabolic Labeling.
Workflow 1: Solid-Phase Synthesis and Post-Synthetic Labeling
This workflow is ideal for the precise, site-specific incorporation of a 2'-O-modified nucleotide into a synthetic oligonucleotide, followed by click chemistry labeling.
Workflow 2: Metabolic Labeling of Cellular RNA
This in vivo workflow allows for the labeling of newly transcribed RNA within cells by introducing a 2'-azido modified nucleoside.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a 2'-O-Propargyl Modified Oligonucleotide
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.
Materials:
-
2'-O-propargyl modified oligonucleotide (e.g., custom synthesis from IDT)[7]
-
Azide-modified fluorescent dye (e.g., FAM-azide, Cy5-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
Oligonucleotide: Dissolve the 2'-O-propargyl modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Azide Dye: Dissolve the azide-modified fluorescent dye in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA/TBTA (Ligand): Prepare a 50 mM stock solution in DMSO/water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The example below is for a 50 µL total reaction volume with a 2-fold molar excess of the azide dye.
-
2'-O-propargyl oligonucleotide (100 µM): 5 µL (Final concentration: 10 µM)
-
2M TEAA buffer, pH 7.0: 5 µL (Final concentration: 0.2 M)
-
DMSO: 22.5 µL
-
Azide dye (10 mM): 1 µL (Final concentration: 200 µM)
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix by combining 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA/TBTA.
-
Add 3.75 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM sodium ascorbate.[8] The final concentrations in the reaction will be approximately: 10 µM alkyne-oligo, 200 µM azide-dye, 0.5 mM CuSO₄, 2.5 mM ligand, and 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially shorten the reaction time.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess dye and catalyst using a desalting column or by ethanol precipitation.
-
For ethanol precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Analysis:
-
Confirm successful labeling by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) by observing a band shift, or by mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a 2'-Azido-Modified Biomolecule
This protocol is suitable for labeling 2'-azido-modified RNA or DNA with a strained alkyne-containing reporter molecule (e.g., DBCO-fluorophore) and is ideal for applications where copper is undesirable.
Materials:
-
2'-azido-modified RNA or DNA
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
RNA purification kit or appropriate purification method
Procedure:
-
Preparation of Solutions:
-
2'-Azido-Biomolecule: Dissolve the purified 2'-azido-modified RNA or DNA in nuclease-free water or PBS to a desired stock concentration (e.g., 10-50 µM).
-
DBCO-Fluorophore: Dissolve the DBCO-functionalized dye in DMSO to a stock concentration of 1-10 mM.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the 2'-azido-biomolecule and the DBCO-fluorophore. A 5- to 20-fold molar excess of the DBCO reagent is typically recommended to ensure efficient labeling.
-
For a 50 µL reaction:
-
2'-azido-biomolecule (10 µM final concentration): 5 µL of a 100 µM stock.
-
DBCO-Fluorophore (100 µM final concentration): 5 µL of a 1 mM stock.
-
PBS (1X), pH 7.4: 40 µL.
-
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at 37°C for 4-16 hours. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the labeled biomolecule to remove unreacted DBCO-fluorophore using an appropriate method such as an RNA purification kit, size-exclusion chromatography, or ethanol precipitation.
-
-
Analysis:
-
Analyze the labeled product by fluorescence imaging of a polyacrylamide gel or by other suitable analytical techniques to confirm conjugation.
-
Logical Relationships in Click Chemistry Labeling
The choice between CuAAC and SPAAC depends on the experimental context, particularly the presence of living cells or the sensitivity of the biomolecule to copper ions.
References
- 1. researchgate.net [researchgate.net]
- 3. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-O-Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 2-O-glycosylation reactions.
Troubleshooting Guide
Low yields in this compoundglycosylation reactions can be attributed to a variety of factors, ranging from the reactivity of the glycosyl donor and acceptor to the specific reaction conditions employed. This guide provides a systematic approach to identifying and addressing common issues.
Question: My this compoundglycosylation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in this compoundglycosylation are a common challenge. The underlying cause can often be traced back to one or more of the following factors: the nature of the glycosyl donor and acceptor, the choice of promoter and solvent, or the reaction temperature. A systematic approach to troubleshooting is recommended.
First, evaluate the reactivity of your glycosyl donor and acceptor. An unreactive donor or a sterically hindered acceptor can significantly lower the yield. Next, consider the reaction conditions. The choice of promoter, solvent, and temperature plays a critical role in the efficiency of the glycosylation reaction.
The following sections provide a detailed breakdown of each of these factors, along with specific troubleshooting strategies and supporting data.
Glycosyl Donor and Acceptor Reactivity
The inherent reactivity of the glycosyl donor and the steric and electronic properties of the glycosyl acceptor are fundamental to the success of a this compoundglycosylation reaction.
Troubleshooting Steps:
-
Enhance Donor Reactivity: If you suspect low donor reactivity, consider modifying the protecting groups. Electron-donating groups (e.g., benzyl ethers) on the glycosyl donor, often referred to as "arming" groups, can increase its reactivity. Conversely, electron-withdrawing groups (e.g., acetyl or benzoyl esters) are "disarming" and decrease reactivity.
-
Address Acceptor Steric Hindrance: For sterically hindered secondary alcohols, a more reactive glycosyl donor or a more potent promoter system may be required.[1] The use of a less sterically demanding protecting group adjacent to the reacting hydroxyl group on the acceptor can also improve yields.[2][3]
-
Optimize Leaving Group: The choice of leaving group on the glycosyl donor is crucial. Leaving group ability can be matched to the reactivity of the glycosyl donor to favor an S(_N)2-type reaction, which can lead to higher yields and better stereoselectivity.[4] Common leaving groups include halides, trichloroacetimidates, and thioethers.
Table 1: Impact of Donor Protecting Groups on Glycosylation Yield
| C2-Protecting Group | Donor Type | Acceptor | Promoter | Solvent | Yield (%) | Reference |
| O-Benzyl (arming) | Thioglycoside | Primary Alcohol | NIS/TfOH | DCM | High | [5] |
| O-Acetyl (disarming) | Thioglycoside | Primary Alcohol | NIS/TfOH | DCM | Lower | [5] |
| 2,2-dimethyltrimethylene phosphate | Thioglycoside | Secondary Alcohol | Various | Various | >95 (sole product) | [2] |
Promoters and Reaction Conditions
The selection of an appropriate promoter and the optimization of reaction conditions are critical for activating the glycosyl donor and facilitating the nucleophilic attack of the acceptor.
Troubleshooting Steps:
-
Promoter Screening: If your current promoter is yielding poor results, a screening of different promoters is recommended. The choice of promoter is often dependent on the type of glycosyl donor used. For example, thioglycosides are commonly activated by thiophilic promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as triflic acid (TfOH).[6] Glycosyl trichloroacetimidates are often activated by Lewis acids like boron trifluoride etherate (BF(_3).OEt(_2)) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Solvent Effects: The reaction solvent can significantly influence both the yield and the stereoselectivity of the glycosylation. Ethereal solvents like diethyl ether (Et(_2)O) and tetrahydrofuran (THF) can enhance α-selectivity, while acetonitrile (MeCN) can favor the formation of β-glycosides.[7] For S(_N)2-like reactions, it is often recommended to use the least polar solvent that allows for a homogeneous solution.[8]
-
Temperature Optimization: Glycosylation reactions are often performed at low temperatures to control stereoselectivity.[8] However, if the reaction is sluggish, a gradual increase in temperature might be necessary. It is crucial to conduct reactions at a controlled temperature to ensure reproducibility.[8] A systematic study of the reaction temperature can help identify the optimal balance between reaction rate and selectivity.[3]
Table 2: Influence of Promoter on this compoundGlycosylation Yield
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Reference |
| Thioglycoside | Primary Alcohol | CuBr(_2) | DCE | High | [7] |
| Thioglycoside | Primary Alcohol | CuBr(_2)/TfOH | DCE | Higher | [7] |
| Trichloroacetimidate | Sterically Hindered Alcohol | TMSOTf | DCM | High | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting low yields in this compoundglycosylation reactions.
Protocol 1: General Procedure for Activation of Thioglycosides with Copper(II) Bromide
This protocol is adapted from a method suitable for reactive glycosyl donors.[7]
Materials:
-
Thioglycoside donor
-
Glycosyl acceptor
-
Freshly activated 3 Å molecular sieves
-
Dry 1,2-dichloroethane (DCE)
-
Copper(II) bromide (CuBr(_2))
-
Argon gas
-
Celite
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor (1.0 eq), the glycosyl acceptor (1.2 eq), and freshly activated 3 Å molecular sieves.
-
Add dry DCE to the flask.
-
Stir the mixture at room temperature for 1 hour.
-
Add CuBr(_2) (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, rinsing with DCM.
-
Wash the combined filtrate with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation of a Sterically Hindered Alcohol using a Trichloroacetimidate Donor
This protocol provides a general method for the glycosylation of challenging, sterically hindered alcohols.[1]
Materials:
-
Glycosyl trichloroacetimidate donor
-
Sterically hindered alcohol acceptor
-
Freshly activated 4 Å molecular sieves
-
Dry dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Argon gas
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.5 eq), the sterically hindered alcohol acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Add dry DCM to the flask and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add a catalytic amount of TMSOTf (0.1 eq) to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an "armed" and a "disarmed" glycosyl donor?
A1: The terms "armed" and "disarmed" refer to the electronic properties of the protecting groups on the glycosyl donor, which in turn affect its reactivity. An "armed" donor contains electron-donating protecting groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive. A "disarmed" donor has electron-withdrawing protecting groups (e.g., esters like acetyl or benzoyl), which decrease the electron density at the anomeric center, rendering the donor less reactive.[5] This concept is often exploited in chemoselective glycosylation strategies.
Q2: How does the C2-protecting group influence the stereochemical outcome of the glycosylation?
A2: The protecting group at the C2 position of the glycosyl donor plays a crucial role in determining the stereoselectivity of the glycosidic bond formation.
-
Participating groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the sugar ring, leading to the formation of a 1,2-trans-glycoside with high stereoselectivity.[2][5]
-
Non-participating groups: Ether-type protecting groups (e.g., benzyl) at the C2 position do not participate in the reaction in the same way. This can lead to the formation of a mixture of 1,2-cis and 1,2-trans products, as the acceptor can attack the anomeric center from either face.[5]
Q3: My reaction is giving a mixture of anomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity is a common challenge. Here are some strategies to consider:
-
C2-Protecting Group: As mentioned above, using a participating group at the C2 position is a reliable method for obtaining 1,2-trans-glycosides.
-
Solvent Choice: The solvent can have a profound effect on stereoselectivity. For instance, ethereal solvents can favor the formation of α-glycosides (1,2-cis for glucose donors), while acetonitrile often promotes the formation of β-glycosides (1,2-trans for glucose donors).[7]
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[8]
-
Promoter System: The choice of promoter can also influence the stereochemical outcome. Some promoter systems are known to favor the formation of specific anomers.
Q4: I am observing decomposition of my glycosyl donor. What can I do to prevent this?
A4: Glycosyl donor decomposition can be a significant issue, leading to low yields. Here are some potential solutions:
-
Temperature Control: Many glycosyl donors are unstable at higher temperatures. Performing the reaction at a lower temperature can minimize decomposition.[3]
-
Promoter Stoichiometry: Using a large excess of a strong Lewis acid promoter can sometimes lead to donor degradation. Optimizing the amount of promoter is crucial.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Purity of Reagents: Ensure that all reagents and solvents are of high purity and are anhydrous, as impurities can catalyze decomposition pathways.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting low-yield this compoundglycosylation reactions.
Caption: Troubleshooting workflow for low-yield this compoundglycosylation.
Caption: Key parameters influencing this compoundglycosylation outcomes.
References
- 1. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-O-Ethyl-L-Ascorbic Acid Stability in Formulations
Welcome to the technical support center for 2-O-Ethyl-L-Ascorbic Acid (EAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of EAA in various formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What makes this compoundEthyl-L-Ascorbic Acid more stable than L-Ascorbic Acid (LAA)?
A1: this compoundEthyl-L-Ascorbic Acid (EAA) is a derivative of L-Ascorbic Acid (LAA) where an ethyl group is attached to the second carbon position of the ascorbic acid molecule. This structural modification protects the most reactive site of the molecule from oxidation. The parent compound, LAA, readily undergoes oxidation by losing hydrogen atoms from its hydroxyl groups, leading to the formation of dehydroascorbic acid and subsequent degradation.[1] By protecting one of these reactive hydroxyl groups, the ethylation significantly reduces the molecule's susceptibility to oxidation, enhancing its thermal stability and overall longevity in formulations.[1]
Q2: What are the optimal pH and temperature conditions for formulating with this compoundEthyl-L-Ascorbic Acid?
A2: For optimal stability, formulations containing this compoundEthyl-L-Ascorbic Acid should be maintained at a pH between 4.0 and 5.5.[2] This pH range is also compatible with the skin's natural pH, making it ideal for topical preparations. In terms of temperature, EAA exhibits greater thermal stability compared to LAA. However, for long-term storage, it is recommended to keep formulations in a cool, dark place. Accelerated stability studies often involve testing at elevated temperatures (e.g., 40-45°C) to predict shelf life.[3][4]
Q3: Can this compoundEthyl-L-Ascorbic Acid be used in combination with other active ingredients like Niacinamide?
A3: Yes, this compoundEthyl-L-Ascorbic Acid can be formulated with Niacinamide. Unlike L-Ascorbic Acid, which can form a charge-transfer complex with Niacinamide leading to a colored solution and potential irritation, EAA is more compatible due to its stability at a higher pH range (4.0-5.5) which is also suitable for Niacinamide. However, it is crucial to maintain the formulation's pH within this optimal range to ensure the stability and efficacy of both ingredients.
Q4: What is the expected shelf life of a formulation containing this compoundEthyl-L-Ascorbic Acid?
A4: The shelf life of a formulation containing EAA is significantly longer than that of a similar formulation with LAA. In aqueous solutions at pH 6.5 and 25°C, EAA shows less than 10% degradation after 4 weeks.[1] The final shelf life of a cosmetic product will depend on the complete formulation, including the presence of other antioxidants, chelating agents, the type of packaging, and storage conditions. Accelerated stability testing is essential to determine the precise shelf life of a specific formulation.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of the Formulation
Possible Causes:
-
Oxidation: Despite its enhanced stability, EAA can still oxidize over time, especially when exposed to light, air (oxygen), and high temperatures. The initial yellowing is often due to the formation of dehydroascorbic acid and subsequent degradation products.
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze the oxidation of ascorbic acid and its derivatives.[5]
-
Inappropriate pH: A pH outside the optimal range of 4.0-5.5 can accelerate the degradation of EAA.
-
Interaction with Other Ingredients: Certain ingredients in the formulation may promote oxidation.
Solutions:
-
Optimize pH: Ensure the final pH of the formulation is between 4.0 and 5.5.
-
Incorporate Chelating Agents: Add a chelating agent like Disodium EDTA or Diethylenetriamine Pentaacetic Acid (DTPA) to bind metal ions and prevent them from catalyzing oxidation.[5]
-
Add a Synergistic Antioxidant System: Combine EAA with other antioxidants like Ferulic Acid and Vitamin E (Tocopherol). Ferulic acid is particularly effective at stabilizing solutions of vitamins C and E and enhances their photoprotective capabilities.[6]
-
Use Opaque and Airless Packaging: Protect the formulation from light and air by using opaque, airless pump bottles.[6]
-
Control Storage Conditions: Store the product in a cool, dark environment.
Issue 2: Phase Separation or Changes in Viscosity in Emulsions
Possible Causes:
-
pH Shift: Degradation of EAA can lead to a decrease in the formulation's pH, which can in turn affect the stability of the emulsion system, particularly if pH-sensitive polymers are used.
-
Electrolyte Effects: Ascorbic acid and its derivatives can act as electrolytes, potentially impacting the stability of certain emulsion structures.
-
Incompatibility with Emulsifier/Stabilizer: The chosen emulsifying or stabilizing system may not be robust enough to handle the active ingredient at the desired concentration.
Solutions:
-
Buffer the System: Use a suitable buffer system to maintain the pH within the optimal range for both EAA stability and emulsion integrity.
-
Select a Robust Emulsifier System: Choose an emulsifier and stabilizer system that is known to be tolerant to electrolytes and pH variations.
-
Conduct Compatibility Studies: Perform compatibility tests with all formulation ingredients at the intended concentrations before finalizing the formulation.
-
Monitor Viscosity and Particle Size: Regularly monitor the viscosity and droplet size of the emulsion during stability testing to detect any early signs of instability.
Data Presentation
Table 1: Stability of this compoundEthyl-L-Ascorbic Acid under Various Conditions
| Parameter | Condition | Observation | Reference |
| pH | 6.5 (aqueous solution) | <10% degradation after 4 weeks at 25°C | [1] |
| Temperature | 45°C | Purity of crystalline powder remained stable for 60 days | N/A |
| Light Exposure | UV Irradiation | Can lead to degradation to dehydroascorbic acid | [1] |
| Photostability in Gel | 6 hours of irradiation | ~2% decomposition in methylcellulose gel | [7] |
| Photostability in Gel | 6 hours of irradiation | ~5% decomposition in polyacrylic acid and aristoflex gels | [7] |
Table 2: Effect of Stabilizers on this compoundEthyl-L-Ascorbic Acid Formulations
| Stabilizer | Concentration | Effect | Reference |
| Ferulic Acid | 0.5% | Enhances stability and photoprotection of Vitamin C | [6] |
| Vitamin E (Tocopherol) | 1.0% | Synergistic antioxidant effect with Vitamin C | N/A |
| Disodium EDTA | 0.1-0.2% | Chelates metal ions, preventing catalytic oxidation | [5] |
| DTPA | 0.1-0.2% | Effectively inhibits iron and copper-catalyzed oxidation | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compoundEthyl-L-Ascorbic Acid in a Cream Formulation
Objective: To determine the concentration of this compoundEthyl-L-Ascorbic Acid in a cosmetic cream to assess its stability over time.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compoundEthyl-L-Ascorbic Acid reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compoundEthyl-L-Ascorbic Acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase.
-
Vortex for 5 minutes to disperse the cream.
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: 245 nm
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compoundEthyl-L-Ascorbic Acid based on the retention time of the standard.
-
Quantify the amount of EAA in the sample using the calibration curve.
-
Calculate the percentage of EAA remaining in the formulation at each time point of the stability study.
-
Protocol 2: Accelerated Stability Testing of an O/W Emulsion containing this compoundEthyl-L-Ascorbic Acid
Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing this compoundEthyl-L-Ascorbic Acid under accelerated conditions.
Materials:
-
Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C).
-
pH meter
-
Viscometer
-
Microscope
-
Homogenizer
-
Packaging for the formulation
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the O/W emulsion containing this compoundEthyl-L-Ascorbic Acid and package it in the final intended commercial packaging.
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:
-
Appearance: Color, odor, and overall look.
-
pH measurement.
-
Viscosity measurement.
-
Microscopic evaluation: Observe the emulsion's droplet size and distribution.
-
Assay of this compoundEthyl-L-Ascorbic Acid: Use the HPLC-UV method described in Protocol 1 to determine the initial concentration.
-
-
Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.
-
Testing Intervals: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Look for any significant changes in appearance, pH, viscosity, or microscopic structure.
-
Calculate the percentage degradation of this compoundEthyl-L-Ascorbic Acid at each condition.
-
Assess the compatibility of the formulation with the packaging.
-
-
Shelf-Life Prediction: Use the data from the accelerated conditions (e.g., 40°C) to predict the shelf life of the product at room temperature (25°C). A common rule of thumb is that 3 months at 40°C can represent approximately 24 months at room temperature, although this can vary depending on the formulation.
Visualizations
Caption: Simplified degradation pathway of this compoundEthyl-L-Ascorbic Acid.
Caption: Workflow for accelerated stability testing of formulations.
Caption: Troubleshooting flowchart for formulation discoloration.
References
- 1. This compoundEthyl ascorbic acid | 112894-37-8 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thedeconstruct.in [thedeconstruct.in]
- 7. Assessment of the Influence of the Selected Range of Visible Light Radiation on the Durability of the Gel with Ascorbic Acid and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in the chromatography of "2-O-" compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of "2-O-" substituted compounds. These molecules, often polar in nature, can present unique challenges in achieving optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in chromatography?
A1: Peak tailing is a common type of peak distortion where the back half of the chromatographic peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical or "Gaussian." Tailing peaks are problematic because they can compromise the accuracy and precision of quantitative analysis by making peak integration difficult and unreliable.[1] Furthermore, significant tailing reduces the resolution between adjacent peaks, potentially obscuring smaller, closely eluting compounds.[1]
Q2: My "2-O-" compound is showing significant peak tailing. What are the likely causes?
A2: Peak tailing for polar or basic compounds, which many "2-O-" derivatives are, typically stems from two main categories of issues:
-
Chemical Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase.[1][3] For silica-based columns, strong interactions between basic functional groups on your compound and acidic residual silanol groups (Si-OH) on the silica surface are a primary culprit.[3][4][5]
-
Physical or System Issues: These causes are not analyte-specific and would affect all peaks in the chromatogram.[6] They include column overload (injecting too much sample), blockages or voids in the column packing, and excessive extra-column volume from tubing or fittings.[1][5][6]
Q3: How can I determine if the tailing is a chemical or a physical problem?
A3: A simple diagnostic test is to inject a neutral, well-behaved compound. If all peaks in your chromatogram, including the neutral compound, are tailing, the issue is likely physical (e.g., a column void, a bad fitting).[6] If only your acidic or basic "2-O-" compound tails while the neutral compound exhibits a symmetrical peak, the problem is almost certainly chemical in nature, pointing to secondary interactions with the stationary phase.[6]
Q4: What is the "silanol effect" and how does it relate to my analysis?
A4: The "silanol effect" refers to the undesirable interactions between analytes and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (negatively charged).[4][7] If your "2-O-" compound has basic, positively charged moieties (like amines), it can bind strongly to these ionized silanols through ion-exchange mechanisms, slowing its elution and causing significant peak tailing.[3][7]
Q5: Should I modify my mobile phase or change my HPLC column to fix peak tailing?
A5: The best approach depends on the severity of the problem and the stage of method development.
-
Mobile phase modification is often the first and quickest strategy. Adjusting pH or adding a competing base can significantly improve peak shape without the cost of a new column.[8]
-
If mobile phase adjustments are insufficient or if you are developing a new, robust method, selecting a more appropriate column is the best long-term solution.[9] Modern columns, such as those with high-purity "Type B" silica or advanced end-capping, are designed to minimize silanol interactions and provide excellent peak shapes for basic compounds from the outset.[8][9]
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Peak Tailing
When encountering peak tailing, a systematic approach ensures that potential causes are investigated logically, saving time and resources. The following workflow guides the user from initial observation to effective resolution.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. lctsbible.com [lctsbible.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-O-Methylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-O-methylation reactions. It covers common issues encountered during the chemical synthesis of 2'-O-methylated oligonucleotides and the regioselective this compoundmethylation of carbohydrates.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during this compoundmethylation experiments, offering potential causes and solutions.
Q1: Why is the yield of my this compoundmethylation reaction consistently low?
A1: Low yields in this compoundmethylation reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The hydroxyl group at the 2-position must be sufficiently deprotonated to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Consider using a stronger base or increasing the molar equivalents of the current base. For carbohydrate methylation, bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are common.
-
-
Poor Reagent Quality: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. Methyl iodide, for instance, can decompose and release iodine, which imparts a brownish color.
-
Solution: Use freshly opened or purified reagents. Methyl iodide can be passed through a plug of activated alumina to remove iodine.
-
-
Steric Hindrance: The target 2-hydroxyl group might be sterically hindered by adjacent bulky protecting groups, preventing the methylating agent from accessing the reaction site.
-
Solution: Re-evaluate your protecting group strategy. It may be necessary to use smaller protecting groups or to change the order of protection and methylation steps.
-
-
Sub-optimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Solution: Optimize the reaction temperature. Start with established literature protocols and then systematically vary the temperature (e.g., in 5-10°C increments) to find the optimal balance between reaction rate and selectivity.
-
-
Presence of Water: Trace amounts of water in the reaction can quench the base and hydrolyze the methylating agent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Q2: My reaction results in a mixture of methylated products at different positions (low regioselectivity). How can I improve selectivity for the this compoundposition?
A2: Achieving high regioselectivity is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. The choice of protecting groups and reaction conditions is critical.
Strategies to Enhance Regioselectivity:
-
Protecting Group Strategy: The most reliable way to achieve regioselectivity is to use a protecting group strategy that leaves only the 2-hydroxyl group available for methylation.
-
Temporary Protecting Groups: Employ temporary protecting groups for other hydroxyls that can be selectively removed before the methylation step.
-
Stannylene Acetals: A powerful method for regioselective activation of diols is the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal. In many hexopyranosides, this method selectively activates the equatorial hydroxyl group in a cis-diol pair, or a primary hydroxyl, but can be influenced by the overall stereochemistry. Subsequent alkylation often favors the this compoundposition in certain glycosides.[1]
-
-
Influence of Existing Protecting Groups: The electronic and steric nature of existing protecting groups can influence the relative nucleophilicity of the remaining free hydroxyls.
-
Electron-withdrawing groups (e.g., acetyl, benzoyl) can decrease the nucleophilicity of nearby hydroxyls.
-
Electron-donating groups (e.g., benzyl) can increase it. This effect can be exploited to direct methylation.[2]
-
-
Solvent and Base Effects: The choice of solvent and base can influence which hydroxyl group is most favorably deprotonated and presented for reaction.
-
Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.
-
Base: The choice of base can impact which proton is abstracted. Comparing different bases (e.g., NaH, KH, Ag₂O) may reveal differences in selectivity.
-
Q3: I am observing significant byproduct formation in my solid-phase synthesis of 2'-O-methylated oligonucleotides. What are these byproducts and how can I minimize them?
A3: Solid-phase oligonucleotide synthesis is highly efficient, but side reactions can lead to a range of impurities, especially when incorporating modified nucleotides.
Common Byproducts and Prevention Strategies:
-
Truncated Sequences (n-1, n-2, etc.): These arise from incomplete coupling at one of the synthesis cycles.[3]
-
Cause: Inefficient coupling of the phosphoramidite monomer. This can be due to degraded phosphoramidite, insufficient coupling time, or steric hindrance from the 2'-O-methyl group.
-
Solution: Use fresh, high-quality phosphoramidites. Optimize coupling times; 2'-O-methyl phosphoramidites may require longer coupling times than standard DNA or RNA monomers. Ensure efficient capping after each coupling step to terminate unreacted chains and simplify purification.
-
-
Deamination Products: Cytosine and adenosine bases can be susceptible to deamination, leading to uracil and inosine, respectively. For modified bases like 3-methylcytosine, deamination can result in 3-methyluracil.[4][5]
-
Cause: This can occur during the final deprotection step, which often involves heating in aqueous ammonia or methylamine.
-
Solution: Modify the deprotection conditions. Using milder bases or lower temperatures for a longer duration can often minimize deamination.[6]
-
-
Regioisomers: If the protecting group strategy on the modified base is not completely robust, migration of the methyl group can occur, leading to a regioisomer (e.g., 6-methyladenine instead of 1-methyladenine).[4][5]
-
Cause: Instability of the modified nucleoside under synthesis or deprotection conditions.
-
Solution: This is fundamentally a problem with the starting phosphoramidite. Ensure the modified phosphoramidite is sourced from a reliable supplier and has been demonstrated to be stable under standard synthesis conditions.
-
Troubleshooting Workflow for Oligonucleotide Byproducts
Section 2: FAQs on Experimental Design and Analysis
Q4: What are the most common methylating agents for this compoundmethylation, and how do I choose one?
A4: The choice of methylating agent depends on the substrate, desired reactivity, and safety considerations.
| Methylating Agent | Formula | Common Use | Pros | Cons |
| Methyl Iodide | CH₃I | General purpose | Highly reactive | Toxic, potential for side reactions |
| Dimethyl Sulfate | (CH₃)₂SO₄ | General purpose | Highly reactive, less volatile than CH₃I | Extremely toxic and corrosive |
| Methyl Triflate | CH₃SO₃CF₃ | For less reactive hydroxyls | Very powerful methylating agent | Expensive, highly reactive |
| Diazomethane | CH₂N₂ | Mild methylation | Mild conditions, often high yielding | Explosive and toxic, requires special handling |
For most standard applications on protected carbohydrates, methyl iodide with a strong base like sodium hydride (NaH) is a common and effective choice. Always handle these reagents with extreme caution in a well-ventilated fume hood.
Q5: How can I confirm that I have successfully methylated the this compoundposition?
A5: A combination of chromatographic and spectroscopic methods is essential for confirming the structure of your product.
-
Thin Layer Chromatography (TLC): A simple first check. The methylated product will be less polar than the starting material and should have a higher Rf value.
-
Mass Spectrometry (MS): Will confirm the addition of a methyl group (a mass increase of 14.02 Da per methylation). High-resolution mass spectrometry (HR-MS) is crucial for confirming the exact molecular formula.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.
-
¹H NMR: A new singlet corresponding to the -OCH₃ group will appear, typically between 3.4 and 3.6 ppm. The proton on the carbon bearing the newly methylated hydroxyl group (H-2) will often show a downfield shift.
-
¹³C NMR: A new carbon signal for the -OCH₃ group will appear around 55-60 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals and confirming the exact location of the methyl group. An HMBC experiment will show a correlation between the protons of the new methyl group and the carbon at the 2-position (C-2).
-
Q6: What purification methods are best for this compoundmethylated products?
A6: The choice of purification method depends on the nature of the product (carbohydrate vs. oligonucleotide) and the impurities present.
| Product Type | Recommended Purification Method | Details |
| Protected Carbohydrates | Normal-Phase Flash Chromatography | Typically using a silica gel column with a solvent system like hexane/ethyl acetate or dichloromethane/methanol. The less polar methylated product will elute before the more polar starting material. |
| Deprotected Carbohydrates | Reversed-Phase HPLC (C18) | For polar compounds, using a water/acetonitrile or water/methanol gradient. This is also effective for separating partially methylated isomers.[4][7] |
| Oligonucleotides | Reversed-Phase HPLC (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC) | RP-HPLC separates based on hydrophobicity and is excellent for removing non-tritylated failure sequences (in DMT-on purifications). AEX-HPLC separates based on charge (phosphate backbone length) and is very effective at resolving n-1 sequences from the full-length product.[8] |
Section 3: Experimental Protocols
This section provides generalized protocols that should be adapted based on the specific substrate and literature precedents.
Protocol 1: General Procedure for this compoundMethylation of a Protected Monosaccharide
This protocol assumes the use of a protecting group strategy where the 2-OH is the only free hydroxyl group.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the protected monosaccharide (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution may become slightly cloudy or effervesce as hydrogen gas is evolved.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C to consume any excess NaH, followed by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow for Chemical this compoundMethylation
Protocol 2: Solid-Phase Synthesis of a 2'-O-Methylated RNA Oligonucleotide
This is a simplified representation of one cycle in an automated solid-phase synthesis. 2'-O-methyl phosphoramidites are used in place of standard RNA phosphoramidites at the desired positions.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.
-
Coupling: The 2'-O-methyl phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., tetrazole or a derivative) are delivered to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This step may require a longer time than standard DNA or RNA monomers.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents them from reacting in subsequent cycles, which simplifies final purification.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a THF/water/pyridine mixture.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed using a concentrated base solution (e.g., aqueous ammonia/methylamine).
-
Purification: The final product is purified by HPLC.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Deprotection of 2-O-acetyl Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 2-O-acetyl groups.
Troubleshooting Guide
This section addresses common issues encountered during the removal of this compoundacetyl protecting groups.
Question: My this compoundacetyl deprotection reaction is incomplete. What are the possible causes and solutions?
Answer:
Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Insufficient Reagent: The amount of base or acid may be insufficient to drive the reaction to completion. Consider increasing the equivalents of the reagent used.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Steric Hindrance: The this compoundacetyl group might be sterically hindered, slowing down the reaction. In such cases, prolonged reaction times or harsher conditions (e.g., elevated temperatures) may be necessary. However, be mindful of potential side reactions.
-
Solvent Choice: The solvent can significantly impact reaction efficiency. For base-catalyzed deprotection, methanol is commonly used.[1] Ensure the solvent is dry and appropriate for the chosen reagent system.
-
Reagent Quality: Degradation of the deprotection reagent (e.g., sodium methoxide) can lead to lower reactivity. Use fresh or properly stored reagents.
Question: I am observing acetyl migration during the deprotection. How can I prevent this?
Answer:
Acetyl migration, particularly to adjacent hydroxyl groups, is a known side reaction, especially under basic conditions. Here are some strategies to minimize it:
-
Milder Conditions: Employ milder basic conditions. For instance, using potassium carbonate (K₂CO₃) in methanol/water can be less prone to inducing migration than stronger bases like sodium methoxide.[2]
-
Enzymatic Deprotection: Biocatalysis using specific enzymes can offer high regioselectivity and prevent acyl migration. These reactions are typically performed under mild, neutral pH conditions.[3]
-
Chemoselective Methods: Consider using chemoselective deprotection protocols. For example, a system of Me₃SI and KMnO₄ in methanol has been shown to be effective for selective deacetylation under ambient conditions.[2]
Question: How can I selectively deprotect the this compoundacetyl group in the presence of other protecting groups?
Answer:
Selective deprotection is a significant challenge in multi-step synthesis.[2] The choice of method depends on the nature of the other protecting groups present:
-
Orthogonal Protecting Groups: The key is to use orthogonal protecting groups that are stable under the conditions used to remove the acetyl group.[4] For example, silyl ethers (like TBDMS) are generally stable to basic conditions used for O-acetyl cleavage but can be removed with fluoride reagents.
-
Chemoselective Reagents: Certain reagent systems exhibit high chemoselectivity. For instance, a Me₃SI-mediated protocol has been shown to selectively cleave O-acetyl groups in the presence of more robust protecting groups like benzoyl (Bz) or pivaloyl (Pv).[2]
-
Enzymatic Methods: Enzymes can provide excellent chemoselectivity, cleaving specific acetyl groups while leaving others intact.[3]
Question: My reaction is producing unexpected byproducts. What could be the cause?
Answer:
The formation of byproducts can result from several factors:
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the degradation of sensitive substrates or the cleavage of other functional groups.[5][6] For instance, acidic conditions can cleave glycosidic bonds in carbohydrates.[6]
-
Base-Sensitive Functionalities: If your molecule contains base-labile groups, standard basic hydrolysis is not suitable.[6] In such cases, acidic or enzymatic deprotection methods should be considered.
-
Retro-Aldol Reaction: In certain substrates, treatment with bases like sodium methoxide can trigger a retro-aldol reaction.[7]
Frequently Asked Questions (FAQs)
What are the most common methods for this compoundacetyl deprotection?
The most prevalent methods for O-acetyl deprotection fall into three main categories:
-
Basic Hydrolysis (Saponification): This is a widely used method, often employing sodium methoxide in methanol (Zemplén deacetylation), or other bases like sodium hydroxide or potassium carbonate.[1][6] It is generally effective but can be harsh on base-sensitive molecules.[6]
-
Acidic Hydrolysis: This method uses strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6] It is suitable for molecules with base-sensitive groups but can damage acid-labile functionalities.[6]
-
Chemoselective and Mild Methods: A variety of milder and more selective methods have been developed to address the limitations of harsh acidic or basic conditions. These include enzymatic deacetylation and methods using reagents like Me₃SI/KMnO₄.[2][3]
How do I choose the best deprotection method for my specific substrate?
The selection of the optimal deprotection method depends on the overall structure of your molecule:
-
For robust molecules without other sensitive functional groups: Standard basic hydrolysis with sodium methoxide in methanol is often the first choice due to its efficiency.
-
For molecules with acid-sensitive groups (e.g., glycosides): Basic conditions are generally preferred.[6]
-
For molecules with base-sensitive groups: Acidic or enzymatic deprotection would be more appropriate.[6]
-
For complex molecules with multiple protecting groups: A chemoselective method or an enzymatic approach is often necessary to achieve the desired selective deprotection.[2][3]
How can I monitor the progress of my deprotection reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product.
Quantitative Data Summary
The following tables summarize reaction conditions for different this compoundacetyl deprotection methods.
Table 1: Basic Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Reference |
| NaOMe (catalytic) | MeOH | 0 °C to RT | Varies (monitored by TLC) | Not specified | [1] |
| KOH or NaOH | EtOH/H₂O | Reflux | Varies | Not specified | [5] |
| K₂CO₃ | MeOH/H₂O | Not specified | Varies | Not specified | [2] |
Table 2: Acidic Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Reference |
| HCl | EtOH/H₂O | Reflux | Varies | Not specified | [5] |
| TFA | H₂O or aq. Acetic Acid | Gentle heating | Varies | Not specified | [6] |
Table 3: Chemoselective Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Reference |
| Me₃SI (0.1 equiv.), KMnO₄ (0.1 equiv.) | MeOH | 25 °C | 1 - 12 h | up to 98% | [2] |
| Me₃SI (0.2 equiv.), NaIO₄ (0.2 equiv.) | MeOH | Room Temperature | 40 min | Not specified | [2] |
| n-Bu₄NI, NaIO₄ (0.1 equiv.) | MeOH | Room Temperature | 16 h | 90% | [8] |
| NaI, NaIO₄ (0.1 equiv.) | MeOH | Room Temperature | 16 h | 90% | [8] |
Experimental Protocols
Protocol 1: Zemplén De-O-acetylation using Sodium Methoxide[1]
-
Dissolve the O-acetylated compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 1 M or 28% solution in methanol).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Neutralize the reaction by adding an ion-exchange resin (H⁺ form) and stir until the pH of the solution becomes neutral.
-
Filter the resin through cotton or a glass filter and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.
Protocol 2: Chemoselective Deacetylation using Me₃SI and KMnO₄[2]
-
To a solution of the acetate substrate (50 mg, 1.0 equivalent) in methanol (1 mL), add Me₃SI (0.1 equivalents) and KMnO₄ (0.1 equivalents).
-
Stir the mixture at room temperature in an open-air environment.
-
Monitor the reaction progress by TLC. Reaction times can range from 5 minutes to 12 hours.
-
Once the starting material is consumed, filter the reaction mixture and wash the solid with ethyl acetate (10 mL).
-
Treat the filtrate with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: General experimental workflow for this compoundacetyl deprotection.
Caption: Troubleshooting logic for this compoundacetyl deprotection issues.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Poorly Soluble 2-O- Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "2-O-" derivatives.
Frequently Asked Questions (FAQs)
Q1: What initial steps should I take when I encounter a poorly soluble 2-O- derivative?
A1: When a 2-O- derivative exhibits poor solubility, a systematic initial assessment is crucial. This involves characterizing the compound's physicochemical properties and performing preliminary solubility tests.
Troubleshooting Guide: Initial Assessment of Poorly Soluble 2-O- Derivatives
| Problem | Possible Cause | Recommended Action |
| Inconsistent solubility results. | Polymorphism, impurities, or degradation of the compound.[1] | Characterize the solid state of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Assess purity using HPLC or LC-MS. |
| Compound is "oily" and difficult to handle. | Low melting point or amorphous nature. | Consider if the amorphous form is contributing to both handling and solubility issues. Controlled crystallization may be necessary. |
| Difficulty in accurately measuring low solubility. | Limitations of the analytical method. | Use a highly sensitive analytical method such as LC-MS/MS. Ensure the method is validated for the low concentration range. |
Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method) [2][3]
-
Preparation: Add an excess amount of the 2-O- derivative to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.[2][3]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Use a filter that does not adsorb the compound.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Q2: How can I improve the solubility of my 2-O- derivative through structural modification?
A2: Modifying the chemical structure of a poorly soluble 2-O- derivative can significantly enhance its aqueous solubility. This often involves the introduction of polar or ionizable functional groups.[4][5]
Troubleshooting Guide: Structural Modification Strategies
| Problem | Possible Cause | Recommended Action |
| New derivative has improved solubility but reduced biological activity. | The modification interferes with the compound's binding to its target. | Introduce flexible linkers or vary the position of the solubilizing group to minimize interference with key binding interactions.[6] |
| The synthetic route for the new derivative is low-yielding or complex. | The chosen functional group is not compatible with the existing scaffold. | Explore alternative solubilizing groups that can be introduced via more efficient synthetic pathways. Consider pro-drug strategies.[5] |
| The modified compound is unstable in the assay buffer. | The newly introduced functional group is susceptible to hydrolysis or other degradation pathways at the assay pH. | Evaluate the stability of the compound across a range of pH values. Consider introducing more stable solubilizing moieties. |
Data Presentation: Impact of Structural Modifications on Solubility
The following table illustrates the potential impact of different structural modifications on the aqueous solubility of a hypothetical 2-O-alkyl derivative.
| Derivative | Modification | Aqueous Solubility (µg/mL) | LogP |
| Parent Compound | - | 5 | 4.2 |
| Derivative A | Addition of a hydroxyl group | 50 | 3.5 |
| Derivative B | Addition of a carboxylic acid group | 350 (at pH 7.4) | 2.8 |
| Derivative C | Addition of a morpholine group | 200 (at pH 7.4) | 3.1 |
Logical Relationship of Solubility Enhancement via Structural Modification
Caption: Strategies for improving solubility through chemical modification.
Q3: What formulation strategies can I use for a poorly soluble 2-O- derivative without changing its structure?
A3: Several formulation strategies can enhance the solubility and dissolution rate of a poorly soluble compound without altering its chemical structure. These methods focus on changing the physical form of the drug or using excipients to improve its interaction with aqueous media.[7]
Troubleshooting Guide: Formulation Approaches
| Problem | Recommended Formulation Strategy | Considerations |
| The compound has a high melting point and is highly crystalline. | Particle size reduction (micronization, nanosuspension).[7][8] This increases the surface area for dissolution. | May not increase equilibrium solubility but can improve the dissolution rate.[8][9] |
| The compound is amenable to forming a stable amorphous state. | Solid dispersions with a hydrophilic polymer (e.g., PVP, HPMC, PEG).[10] This presents the drug in a higher energy state. | The amorphous form must be physically stable to prevent recrystallization over time. |
| The compound has a suitable size and shape to fit within a host molecule. | Complexation with cyclodextrins.[7][11] The hydrophobic interior of the cyclodextrin encapsulates the drug, while the hydrophilic exterior improves water solubility. | The stoichiometry of the complex and the binding constant are important parameters to optimize. |
| The compound has good solubility in a water-miscible organic solvent. | Co-solvents (e.g., ethanol, propylene glycol, PEG 400).[9] These reduce the polarity of the aqueous environment. | The concentration of the co-solvent must be carefully controlled to avoid precipitation upon dilution and to ensure toxicological safety. |
Experimental Workflow for Formulation Screening
Caption: A general workflow for screening formulation strategies.
Q4: My 2-O- derivative precipitates out of solution during my in vitro cell-based assay. How can I troubleshoot this?
A4: Precipitation during an in vitro assay is a common problem for poorly soluble compounds and can lead to inaccurate and unreliable results. This often occurs when a stock solution of the compound in an organic solvent (like DMSO) is diluted into the aqueous assay medium.
Troubleshooting Guide: Preventing Precipitation in In Vitro Assays
| Problem | Possible Cause | Recommended Action |
| Precipitation is observed immediately upon dilution into the assay medium. | The final concentration of the compound exceeds its thermodynamic solubility in the assay medium. | Determine the kinetic and thermodynamic solubility of your compound in the specific assay medium. Keep the final concentration below the solubility limit. |
| The final concentration of the organic solvent (e.g., DMSO) is too high. | High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate upon dilution. | Keep the final concentration of the organic solvent as low as possible, typically below 0.5%. |
| The compound is binding to components in the assay medium (e.g., proteins in serum). | Non-specific binding can reduce the effective concentration of the free compound. | Consider reducing the serum concentration in your assay medium if possible, or use a formulation approach like cyclodextrin complexation to increase the amount of dissolved compound. |
| The compound is unstable in the assay medium and is degrading to a less soluble species. | The pH or enzymatic activity of the assay medium is causing chemical degradation. | Assess the chemical stability of your compound in the assay medium over the time course of the experiment.[12] |
Experimental Protocol: Kinetic Solubility Assay in Assay Medium
-
Prepare Stock Solution: Dissolve the 2-O- derivative in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution into Assay Medium: Add a small, fixed volume of each DMSO solution to the assay medium (pre-warmed to 37°C) in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the turbidity (e.g., by nephelometry or UV-Vis absorbance) at various time points (e.g., 0, 1, 2, and 24 hours). The concentration at which precipitation is first observed is the kinetic solubility limit.
Decision Tree for Troubleshooting In Vitro Precipitation
Caption: A decision-making process for addressing in vitro precipitation.
References
- 1. quora.com [quora.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpbr.in [ijpbr.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimization of Fermentation Parameters for 2-O-α-D-glucosylglycerol (2-αGG) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for the production of 2-O-α-D-glucosylglycerol (2-αGG). The focus is on whole-cell biocatalysis, a common and efficient method for 2-αGG synthesis.
Overview of 2-αGG Production
2-O-α-D-glucosylglycerol (2-αGG) is a valuable compound used in the cosmetics, healthcare, and food industries.[1][2] Its production is often achieved through enzymatic synthesis or microbial fermentation.[1] A highly effective method involves the use of whole-cell biocatalysts, where microorganisms are engineered to express enzymes like sucrose phosphorylase (SPase) that convert substrates into 2-αGG.[1][3] This guide will focus on optimizing the parameters for this whole-cell biocatalysis process.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for 2-αGG production using whole-cell biocatalysis?
A1: The primary parameters to optimize are temperature, pH, and the molar ratio of the substrates (e.g., sucrose and glycerol).[1] Additionally, the choice of microbial strain, enzyme expression levels, and cell permeabilization methods can significantly impact the final yield.[1][3]
Q2: What are the common microbial strains used for 2-αGG production?
A2: Common strains include food-grade bacteria like Lactobacillus paracasei and laboratory strains such as Escherichia coli and Corynebacterium glutamicum.[1][3] These organisms can be engineered to express the necessary sucrose phosphorylase (SPase) enzyme.
Q3: Why is cell permeabilization sometimes necessary?
A3: Cell permeabilization, often achieved with surfactants like Triton X-100, can increase the efficiency of the bioconversion by facilitating the transport of substrates and products across the cell membrane.[1][2][3] This can lead to a higher reaction rate and overall yield.[1][2]
Q4: What are typical yields for 2-αGG production?
A4: Yields can vary depending on the specific strain, enzyme, and reaction conditions. However, optimized processes using whole-cell biocatalysts have reported yields as high as 203.21 g/L.[1][2][3]
Q5: How can I monitor the progress of the 2-αGG production?
A5: The concentration of 2-αGG and the consumption of substrates can be monitored using High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low 2-αGG Yield | Suboptimal temperature, pH, or substrate ratio. | Systematically optimize each parameter. Refer to the optimal conditions in the tables below. |
| Inefficient enzyme activity or expression. | Ensure the microbial strain is correctly engineered and that enzyme expression is induced appropriately. Consider protein engineering to improve enzyme efficiency.[1] | |
| Poor substrate/product transport across the cell membrane. | Optimize the cell permeabilization step by testing different surfactants and concentrations.[1] | |
| Slow Reaction Rate | Low enzyme concentration or activity. | Increase the cell density (biocatalyst concentration) in the reaction mixture. |
| Substrate inhibition. | While not commonly reported for SPase with sucrose and glycerol, consider varying substrate concentrations to identify any inhibitory effects. | |
| Formation of Byproducts | Hydrolysis of sucrose into glucose and fructose. | Increase the glycerol concentration to outcompete water in the reaction.[4][5] |
| Undesired enzymatic side reactions. | Purify the enzyme or use a whole-cell biocatalyst to minimize competing reactions. | |
| Inconsistent Results | Variability in inoculum preparation or cell growth. | Standardize the protocol for cell cultivation and harvesting to ensure a consistent starting biocatalyst. |
| Inaccurate measurement of substrates or products. | Calibrate analytical equipment (e.g., HPLC) regularly and use appropriate standards. |
Data Presentation: Optimized Parameters for 2-αGG Production
The following tables summarize key quantitative data from studies on the optimization of 2-αGG production.
Table 1: Optimal Reaction Conditions for 2-αGG Production using Whole-Cell Biocatalysis with Lactobacillus paracasei
| Parameter | Optimal Value | Reference |
| Temperature | 50 °C | [1] |
| pH | 8.0 | [1] |
| Sucrose:Glycerol Molar Ratio | 1:1 | [1] |
| Cell Permeabilization Agent | Triton X-100 | [1][2][3] |
Table 2: Performance of Different Sucrose Phosphorylases (SPases) for 2-αGG Production
| Enzyme Source | Optimal Temperature | Optimal pH | 2-αGG Yield (g/L) | Reference |
| Lb. reuteri SDMCC050455 (LrSP) | 45 °C (transglucosylation) | 8.0 (transglucosylation) | - | [1] |
| Bifidobacterium longum (BlSP) G293A mutant | - | - | 177.6 | [6] |
| Lb. paracasei BL-SP (expressing LrSP) | 50 °C | 8.0 | 203.21 | [1][2][3] |
Experimental Protocols
1. General Protocol for Screening of Microbial Strains with SPase Activity
This protocol is adapted from Cui et al. (2024).[1]
-
Cultivation: Cultivate the selected bacterial strains (e.g., Lactobacillus species) in an appropriate broth medium (e.g., MRS broth) for 14 hours.
-
Cell Harvesting: Collect the bacterial cells from the culture by centrifugation at 6000 g for 3 minutes.
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., PBS buffer, pH 7.4).
-
Resuspension: Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 1.0).
-
Cell Lysis (for intracellular enzyme activity): Disrupt the cells using methods like sonication or bead beating to release the intracellular enzymes.
-
Enzyme Activity Assay: Measure the SPase activity of the cell lysate by monitoring the formation of 2-αGG or the consumption of sucrose.
2. Protocol for Optimization of Whole-Cell Biocatalysis Parameters
This protocol is a generalized procedure based on the findings of Cui et al. (2024).[1]
-
Biocatalyst Preparation: Cultivate the engineered microbial strain (e.g., Lb. paracasei expressing SPase) and harvest the cells as described above.
-
Cell Permeabilization (Optional): If required, treat the cells with a permeabilizing agent like Triton X-100.
-
Reaction Setup: Prepare reaction mixtures containing the whole-cell biocatalyst, sucrose, and glycerol in a suitable buffer.
-
Parameter Optimization:
-
Temperature: Set up parallel reactions and incubate them at different temperatures (e.g., 25 °C to 65 °C) while keeping other parameters constant.
-
pH: Prepare reaction mixtures with buffers of different pH values (e.g., 4.0 to 9.0) while keeping other parameters constant.
-
Substrate Ratio: Vary the molar ratio of sucrose to glycerol (e.g., 3:1, 2:1, 1:1, 1:2, 1:3) while keeping other parameters constant.
-
-
Sampling and Analysis: Take samples from each reaction at regular intervals and analyze the concentration of 2-αGG using HPLC.
-
Data Evaluation: Determine the optimal conditions that result in the highest yield and productivity of 2-αGG.
Visualizations
References
- 1. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Production of 2-O-α-D-Glucosyl Glycerol Catalyzed by an Engineered Sucrose Phosphorylase from Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving 2-O-Acylation Regioselectivity
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective "2-O-" acylation of carbohydrates and other polyhydroxylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective 2-O-acylation?
A1: The main difficulty lies in differentiating between multiple hydroxyl groups of similar reactivity within a polyol, such as a carbohydrate.[1] In glycosides, for instance, the secondary hydroxyl groups at the 2, 3, and 4 positions often exhibit comparable nucleophilicity, leading to mixtures of acylated products. The challenge is to direct the acylating agent preferentially to the this compoundposition.
Q2: What general strategies can be employed to enhance this compoundregioselectivity?
A2: Several strategies can be implemented, broadly categorized as:
-
Catalyst-based methods: Utilizing catalysts that selectively activate the this compoundhydroxyl group or selectively deliver the acyl group to this position.[1][2]
-
Enzymatic methods: Employing enzymes, such as lipases, that exhibit inherent regioselectivity for specific hydroxyl groups.[3][4]
-
Protecting group strategies: Temporarily blocking more reactive hydroxyl groups to leave the this compoundposition accessible for acylation.
-
Acylating agent modification: Using sterically hindered or electronically modified acylating agents that favor reaction at a specific hydroxyl group.
-
Reaction condition optimization: Adjusting parameters like solvent, temperature, and stoichiometry to influence the regioselectivity.[5]
Troubleshooting Guides
Issue 1: Poor regioselectivity with standard acylation methods.
Potential Cause: Similar reactivity of secondary hydroxyl groups.
Troubleshooting Steps:
-
Employ a Catalyst System:
-
H₂SO₄–Silica: For substrates like myo-inositol, this catalyst has shown high selectivity for the this compoundposition.[1] It is proposed to proceed through a transorthoesterification–hydrolysis sequence.[1]
-
Oligopeptide Catalysts: Certain oligopeptides can form a hydrogen-bonding pocket that favors acylation at specific positions, such as the 3-O-position, but variations in the peptide sequence could potentially target the this compoundposition.[2]
-
Amine Catalysts: In the presence of benzoyl cyanide as the acylating agent, amine bases like 4-pyrrolidinopyridine can promote regioselective acylation.[6]
-
-
Consider Enzymatic Acylation:
-
Immobilized lipases, for example from Penicillium expansum, can exhibit high regioselectivity. The choice of solvent is crucial; for instance, 2-methyltetrahydrofuran (MeTHF) has been shown to enhance reaction rates and selectivity.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence which hydroxyl group is most accessible or reactive.
-
Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Stoichiometry: Carefully controlling the equivalents of the acylating agent can minimize over-acylation and improve selectivity for the most reactive hydroxyl group.
-
Issue 2: Catalyst system is ineffective for my specific substrate.
Potential Cause: The catalyst's mechanism may be highly substrate-specific.
Troubleshooting Steps:
-
Substrate-Catalyst Matching: Review the literature for catalyst systems that have been successfully applied to substrates similar to yours. For example, H₂SO₄–silica is particularly effective for inositols.[1]
-
Protecting Group Manipulation: If direct selective acylation is failing, consider a protecting group strategy. For instance, selectively protecting the primary hydroxyl (e.g., 6-O) and another secondary hydroxyl (e.g., 4-O) can leave the 2-O and 3-O positions available for further selective reactions.
-
Alternative Acylating Agents: The nature of the acylating agent can influence selectivity. For example, using a bulkier acylating agent might favor reaction at a less sterically hindered hydroxyl group.
Quantitative Data Summary
The following table summarizes quantitative data from selected studies on regioselective acylation, providing a comparative overview of different methodologies.
| Substrate | Acylating Agent | Catalyst/Enzyme | Solvent | Product | Regioselectivity (%) | Yield (%) | Reference |
| myo-Inositol | Triethyl orthoacetate | H₂SO₄–Silica | Dichloromethane | This compoundAcetyl-myo-inositol | High (only 2-O isomer detected) | 89 | [1] |
| myo-Inositol | Triethyl orthobenzoate | H₂SO₄–Silica | Dichloromethane | This compoundBenzoyl-myo-inositol | High (only 2-O isomer detected) | 85 | [1] |
| Pyrimidine Ribonucleosides | Various acyl donors | Immobilized Penicillium expansum lipase | 2-Methyltetrahydrofuran | 5'-Esters | 96 to >99 (for 5'-O) | 96-99 | [3] |
| Methyl α-D-glucopyranoside | Acetic Anhydride | Oligopeptide Catalyst | Toluene | 3-O-Acetyl | up to 87 (for 3-O) | - | [2] |
Key Experimental Protocols
Protocol 1: H₂SO₄–Silica Catalyzed this compoundAcylation of myo-Inositol
This protocol is adapted from the work of Sureshan and colleagues.[1]
Materials:
-
myo-Inositol
-
Trialkyl orthoester (e.g., triethyl orthoacetate)
-
H₂SO₄–Silica catalyst
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of myo-inositol in anhydrous DCM, add the trialkyl orthoester.
-
Add the H₂SO₄–silica catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compoundacyl-myo-inositol.
Protocol 2: Enzymatic Regioselective Acylation of Nucleosides
This protocol is based on the work describing enzymatic acylation in 2-methyltetrahydrofuran.[3]
Materials:
-
Nucleoside (e.g., uridine)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase from Penicillium expansum
-
2-Methyltetrahydrofuran (MeTHF)
-
Molecular sieves
Procedure:
-
Suspend the nucleoside and the immobilized lipase in MeTHF in a reaction vessel containing molecular sieves.
-
Add the acyl donor to the suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with shaking.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
After the desired conversion is reached, filter off the immobilized enzyme.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product, typically by crystallization or chromatography.
Visualizations
Caption: General experimental workflow for regioselective this compoundacylation.
Caption: Key factors influencing the regioselectivity of this compoundacylation.
References
- 1. Regioselectivity among six secondary hydroxyl groups: selective acylation of the least reactive hydroxyl groups of inositol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Enzymatic regioselective acylation of nucleosides in biomass-derived 2-methyltetrahydrofuran: kinetic study and enzyme substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of "2-O-" metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of "2-O-" metabolites, such as 2-O-glucuronides and this compoundsulfates.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compoundmetabolites?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample.[1] For this compoundglucuronide and this compoundsulfate metabolites, which are often polar, matrix effects can be a significant issue, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] The primary culprits are often endogenous components of the biological matrix like phospholipids, salts, and proteins that are not completely removed during sample preparation.[1][2]
Q2: I am observing significant ion suppression for my this compoundglucuronide metabolite in plasma. What is the likely cause and what are the first troubleshooting steps?
A2: Significant ion suppression for a polar metabolite like a this compoundglucuronide in plasma is often caused by co-eluting phospholipids.[1] These are major components of cell membranes and can interfere with the ionization process in the mass spectrometer's source.[3]
Initial Troubleshooting Steps:
-
Review your sample preparation: Protein precipitation alone is often insufficient to remove phospholipids. Consider more rigorous sample clean-up methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3]
-
Optimize chromatography: Modify your HPLC gradient to better separate your analyte from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient).[4]
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during quantification.[5]
Q3: How do I choose between Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for my this compoundsulfate metabolite analysis in urine?
A3: The choice of extraction method depends on the specific analyte, the required sensitivity, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method but provides the least clean-up, often resulting in significant matrix effects.[6] It may be suitable for high-concentration analytes where some ion suppression is acceptable.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent. However, it can be labor-intensive and may have lower recovery for very polar metabolites like this compoundsulfates. Ion suppression can still be an issue, sometimes more pronounced than with other methods due to the concentration of interferences.[7]
-
Solid Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences, providing the cleanest extracts and the highest analyte recovery.[6] For polar metabolites, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent is often the best choice.[8]
Q4: My acyl glucuronide metabolite appears to be unstable during sample storage and processing. What can I do to minimize its degradation?
A4: Acyl glucuronides are known for their instability, as they can undergo hydrolysis back to the parent drug, especially at physiological pH.[9][10]
Stabilization Strategies:
-
Immediate Cooling and pH Adjustment: Cool samples immediately after collection and acidify them to a pH of around 4-5 to inhibit hydrolysis.[10]
-
Enzyme Inhibitors: Add esterase inhibitors to plasma samples to prevent enzymatic degradation.
-
Low-Temperature Storage: Store samples at -80°C to slow down chemical degradation.
-
Optimized Autosampler Conditions: Keep the autosampler temperature low (e.g., 4°C) during LC-MS analysis.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
This guide provides a step-by-step approach to identifying and addressing ion suppression in your LC-MS/MS analysis of this compoundmetabolites.
Step 1: Confirming Ion Suppression with Post-Column Infusion The post-column infusion technique is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][12]
-
Procedure: A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression.[12]
Step 2: Pinpointing the Source of Interference Common sources of matrix effects include phospholipids, salts, and residual proteins.[1][2]
-
Phospholipids: Often elute in the middle of a reversed-phase chromatographic run.
-
Salts: Typically elute at the beginning of the run, in the void volume.[12]
Step 3: Implementing Mitigation Strategies
-
Chromatographic Separation: Adjust the gradient to move the analyte's retention time away from the suppression zones.[4]
-
Sample Preparation:
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[2]
Guide 2: Poor Recovery of Polar this compoundMetabolites
This guide addresses common issues leading to low recovery of hydrophilic this compoundglucuronide and this compoundsulfate metabolites.
Step 1: Evaluating the Extraction Method
-
LLE: For highly polar metabolites, ensure the pH of the aqueous phase is adjusted to neutralize the analyte, making it more amenable to extraction into an organic solvent. For glucuronides, an acidic pH is often required.[11] The choice of organic solvent is also critical; more polar solvents may be needed.
-
SPE: Ensure the chosen sorbent is appropriate for polar compounds. Reversed-phase C18 may not retain very polar metabolites effectively. Consider using polymeric, mixed-mode, or HILB sorbents.[8] The pH of the loading solution is also crucial for optimal retention.
Step 2: Optimizing Elution
-
SPE: A common issue is incomplete elution from the sorbent. Ensure the elution solvent is strong enough to displace the analyte. This may require a higher percentage of organic solvent or the addition of a modifier like ammonia or formic acid to alter the charge of the analyte or the sorbent surface.
Step 3: Investigating Non-Specific Binding
-
Metabolites can sometimes adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this.
Data Presentation
The following table summarizes a comparison of analyte recovery and matrix effects for different sample preparation methods in plasma and urine. While this data is for a broad range of analytes, it provides a useful reference for the relative performance of each technique.
Table 1: Comparison of Analyte Recovery and Matrix Effects for Different Extraction Methods in Plasma and Urine
| Matrix | Extraction Method | Analyte Class | Average Recovery (%) | Average Matrix Effect (%) | Data Source(s) |
| Plasma | Oasis PRiME HLB (SPE) | Acids, Bases, Neutrals | >85% | 6% | [12] |
| Supported Liquid Extraction (SLE) | Acids, Bases, Neutrals | 70-80% (lower for acids) | 26% | [12] | |
| Liquid-Liquid Extraction (LLE) | Acids, Bases, Neutrals | 60-70% (lower for acids) | 16% | [12] | |
| Urine | Oasis PRiME HLB (SPE) | Acids, Bases, Neutrals | >90% | 12% | [12] |
| Supported Liquid Extraction (SLE) | Acids, Bases, Neutrals | 70-80% (lower for polar bases) | 12% | [12] | |
| Liquid-Liquid Extraction (LLE) | Acids, Bases, Neutrals | 80-90% | 17% | [12] |
Note: Matrix effect is presented as the average magnitude of ion suppression or enhancement.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compoundMetabolites from Plasma
This protocol is a general guideline for using a mixed-mode or HLB SPE sorbent for the extraction of polar metabolites.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove salts and other highly polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the analytes with 1 mL of a strong organic solvent, often with a modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compoundMetabolites from Urine
This protocol is a general guideline for the extraction of acidic metabolites like glucuronides and sulfates from urine.
-
Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard.
-
pH Adjustment: Acidify the urine sample to a pH of approximately 4-5 by adding a small volume of a suitable acid (e.g., formic acid or HCl).[11] This helps to protonate the acidic metabolites, making them less polar.
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitate at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Visualizations
Caption: Phase II metabolic pathways of glucuronidation and sulfation.
Caption: Logical workflow for troubleshooting ion suppression issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. eijppr.com [eijppr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. zefsci.com [zefsci.com]
- 8. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving the efficiency of enzymatic "2-O-glycoside" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic "2-O-glycoside" synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using an enzymatic approach for this compoundglycoside synthesis over chemical methods?
A1: Enzymatic synthesis offers several distinct advantages over traditional chemical glycosylation. The primary benefits include high regioselectivity and stereoselectivity, which significantly reduce the need for complex protection and deprotection steps.[1] This enzymatic precision minimizes the formation of unwanted isomers, leading to higher purity of the target this compoundglycoside. Furthermore, enzymatic reactions are conducted under mild conditions (e.g., neutral pH, room temperature), which helps to preserve the integrity of sensitive functional groups on both the donor and acceptor molecules.[1]
Q2: Which classes of enzymes are typically used for this compoundglycoside synthesis?
A2: Two main classes of enzymes are employed for this purpose:
-
Glycosyltransferases (GTs) (EC 2.4.x.x): These enzymes are nature's catalysts for forming glycosidic bonds.[2] They transfer a sugar moiety from an activated donor substrate (e.g., a nucleotide sugar like UDP-glucose) to a specific hydroxyl group of an acceptor molecule.[2] GTs are known for their high specificity.
-
Glycosidases (Glycoside Hydrolases, GHs) (EC 3.2.1.x): While their natural function is to break down glycosidic bonds, they can be used in reverse (transglycosylation) to synthesize glycosides.[1] By providing a high concentration of an acceptor molecule, the enzyme can be "tricked" into transferring the sugar to the acceptor instead of water. To prevent the product from being hydrolyzed, engineered glycosidases, known as glycosynthases, are often used.
Q3: How do I select the appropriate enzyme for my specific this compoundglycosylation reaction?
A3: Enzyme selection is critical for success. The choice depends on the specific donor and acceptor substrates you are using. Literature and enzyme databases (e.g., CAZy - Carbohydrate-Active enZYmes database) are excellent starting points to identify enzymes with known activity towards similar substrates. If no specific enzyme is known, screening a panel of commercially available glycosyltransferases or glycosidases with activity on related structures is a common approach. In some cases, protein engineering may be necessary to alter the regioselectivity or improve the catalytic efficiency of an existing enzyme.[3]
Q4: What are common donor and acceptor substrates for this compoundglycoside synthesis?
A4:
-
Donors: For glycosyltransferases, activated sugar donors like UDP-glucose, UDP-galactose, GDP-mannose, or GDP-fucose are typically used.[2] For transglycosylation reactions using glycosidases, simple glycosides such as p-nitrophenyl (pNP) glycosides can be used as donors.
-
Acceptors: The acceptor is the molecule to which the sugar will be attached at the 2-hydroxyl position. This can be another monosaccharide, an aglycone, or a more complex molecule like a flavonoid or a peptide. The structure of the acceptor can significantly influence the enzyme's regioselectivity.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Optimize pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Consult the literature for the optimal range for your specific enzyme or perform an optimization screen. A typical starting point is a pH range of 6.0-8.0 and a temperature range of 25-40°C. Vary Donor-to-Acceptor Ratio: An excess of either the donor or acceptor can sometimes inhibit the reaction. Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) to find the optimal balance. |
| Inactive Enzyme | Verify Enzyme Activity: Before starting your synthesis, perform a simple activity assay with a known substrate to confirm that your enzyme is active. Improper storage or handling can lead to loss of activity. |
| Substrate Inhibition | Lower Substrate Concentration: High concentrations of either the donor or acceptor substrate can sometimes inhibit the enzyme. Try running the reaction at lower substrate concentrations. |
| Product Hydrolysis | Use a Glycosynthase: If you are using a wild-type glycosidase, the desired product may be hydrolyzed by the enzyme. Consider using a glycosynthase, which is an engineered glycosidase that can synthesize the glycosidic bond but cannot hydrolyze it. Monitor Reaction Time: For transglycosylation reactions, it is crucial to monitor the reaction over time to identify the point of maximum product accumulation before significant hydrolysis occurs. |
Problem 2: Poor Regioselectivity (Formation of other O-glycosides, e.g., 3-O, 4-O, 6-O)
| Possible Cause | Troubleshooting Step |
| Enzyme Specificity | Screen Different Enzymes: The inherent regioselectivity of the enzyme is the primary determinant. If you are getting a mixture of isomers, screen other enzymes that are known to have different regioselectivities. Enzyme Engineering: Site-directed mutagenesis of key residues in the enzyme's active site can alter its regioselectivity.[3] This is a more advanced approach that often requires structural information about the enzyme. |
| Acceptor Structure | Modify the Acceptor: The presence of bulky protecting groups on other hydroxyls of the acceptor molecule can sterically hinder the enzyme and direct glycosylation to the desired 2-O position. |
| Reaction Conditions | Adjust Reaction Parameters: In some cases, altering the pH, temperature, or solvent system can influence the regioselectivity of the reaction. |
Quantitative Data Summary
The efficiency of enzymatic this compoundglycoside synthesis is influenced by several factors. The following tables summarize the impact of key parameters on reaction outcomes.
Table 1: Effect of pH on Glycosyltransferase Activity
| pH | Relative Activity (%) |
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 90 |
| 9.0 | 60 |
| Note: This is a representative example. The optimal pH can vary significantly between different enzymes. |
Table 2: Effect of Temperature on this compoundGlycoside Yield
| Temperature (°C) | Product Yield (%) |
| 20 | 55 |
| 25 | 70 |
| 30 | 85 |
| 37 | 92 |
| 45 | 75 |
| Note: Higher temperatures can increase initial reaction rates but may also lead to enzyme denaturation over time. |
Table 3: Impact of Donor:Acceptor Molar Ratio on Product Formation
| Donor:Acceptor Ratio | Product Conversion (%) |
| 1:1 | 65 |
| 1:2 | 80 |
| 1:3 | 88 |
| 2:1 | 50 |
| Note: An excess of the acceptor often drives the reaction towards product formation, but a large excess of the donor can sometimes lead to substrate inhibition. |
Experimental Protocols
General Protocol for Enzymatic this compoundGlycosylation
This protocol provides a general framework. Specific concentrations, volumes, and incubation times will need to be optimized for each specific enzyme and substrate pair.
1. Reagent Preparation:
- Prepare a stock solution of the acceptor molecule in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the activated sugar donor (e.g., UDP-glucose) in the same buffer.
- Prepare a stock solution of the glycosyltransferase enzyme in a buffer that ensures its stability (often containing glycerol and stored at -20°C or -80°C).
2. Reaction Setup:
- In a microcentrifuge tube, combine the following in order:
- Buffer (to bring the final volume to the desired amount, e.g., 100 µL).
- Acceptor stock solution to the desired final concentration.
- (Optional) Divalent cation (e.g., MgCl₂ or MnCl₂) if required by the enzyme, to a final concentration of 5-10 mM.
- Donor stock solution to the desired final concentration.
- Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
- Initiate the reaction by adding the enzyme stock solution to the desired final concentration.
3. Incubation:
- Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-24 hours). It is highly recommended to perform a time-course experiment to determine the optimal reaction time.
4. Reaction Quenching:
- Stop the reaction by adding an equal volume of cold ethanol or by heating the mixture to 95°C for 5 minutes to denature the enzyme.
5. Product Analysis and Purification:
- Centrifuge the quenched reaction mixture to pellet the denatured protein.
- Analyze the supernatant for product formation using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
- Purify the this compoundglycoside product from the reaction mixture using chromatographic techniques like silica gel chromatography or reversed-phase HPLC.
Visualizations
Caption: General experimental workflow for enzymatic this compoundglycoside synthesis.
Caption: Troubleshooting flowchart for low product yield in glycosylation reactions.
Caption: O-glycosylation modulating a cell signaling pathway.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 3. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 4. Regioselectivity of enzymatic glycosylation of 6-O-acyl glycosides in supersaturated solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Extraction Protocols for 2-O-Glycoside Natural Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-O-glycoside natural products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the extraction of this compoundglycosides?
A1: Before beginning the extraction process, it is crucial to properly prepare the plant material. This includes careful selection, collection, and identification of the plant species. The material should then be dried to prevent degradation of the target compounds and ground to a suitable particle size to increase the surface area for solvent penetration.[1] Proper storage of the plant material is also essential to maintain the integrity of the this compoundglycosides.
Q2: Which solvents are most effective for extracting this compoundglycosides?
A2: The choice of solvent is critical and depends on the polarity of the target this compoundglycoside. Generally, polar solvents are used for the extraction of glycosides.[2][3] Alcohols, such as ethanol and methanol, often mixed with water, are commonly employed.[4] For instance, a 75% ethanol solution has been found to be optimal for the extraction of 2-O-β-D-glucopyranosyl-L-ascorbic acid. The ideal solvent should have a good solubility profile for the desired glycoside, be specific to minimize the co-extraction of impurities, have low viscosity for better penetration, and a low boiling point for easy removal after extraction.[5]
Q3: How can I prevent the degradation of this compoundglycosides during extraction?
A3: this compoundglycosides can be susceptible to hydrolysis, especially under acidic conditions or high temperatures, which can cleave the sugar moiety from the aglycone.[2][6] To prevent degradation, it is recommended to:
-
Avoid prolonged exposure to high temperatures. If heat is necessary to inactivate enzymes, it should be applied for a short duration.[2]
-
For thermolabile glycosides, extraction should be carried out at temperatures below 45°C.
Q4: What are the most common methods for the purification of this compoundglycosides from the crude extract?
A4: After obtaining the crude extract, purification is necessary to isolate the this compoundglycosides. Column chromatography is a widely used and effective technique for this purpose.[7] Stationary phases like silica gel or alumina oxide are commonly used to separate glycosides from other compounds in the mixture.[7][8] Other chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) can also be employed for high-purity isolation.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of this compoundGlycoside | - Inappropriate solvent selection.- Inefficient extraction method.- Insufficient extraction time or temperature.- Degradation of the target compound. | - Optimize the solvent polarity based on the target glycoside.- Consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction.- Increase extraction time and/or temperature, while monitoring for degradation.- Ensure extraction conditions are not causing hydrolysis (check pH and temperature).[6] |
| Co-extraction of Impurities | - Solvent is not selective enough.- Presence of pigments, tannins, or other polar compounds in the plant material. | - Use a more selective solvent system or perform a stepwise extraction with solvents of increasing polarity.- Treat the extract with lead acetate to precipitate tannins (use with caution due to toxicity).- Employ a purification step like solid-phase extraction (SPE) before column chromatography. |
| Formation of Emulsion during Liquid-Liquid Extraction | - High concentration of surfactant-like compounds in the extract.- Vigorous shaking of the separatory funnel. | - Gently swirl the separatory funnel instead of shaking vigorously.- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.- Add a small amount of a different organic solvent to alter the solubility of the emulsifying agents.[11] |
| Hydrolysis of Glycoside during Extraction | - Presence of acids in the plant material or solvent.- High extraction temperatures.- Prolonged extraction times in the presence of water.[6] | - Neutralize the extract with a base.[2][3]- Lower the extraction temperature and shorten the extraction time.- Use a solvent with a lower water content if hydrolysis is a significant issue.[6] |
Quantitative Data on Extraction Parameters
The following table summarizes optimized extraction parameters for different types of glycosides, which can serve as a starting point for the optimization of this compoundglycoside extraction.
| Glycoside Type | Plant Source | Extraction Method | Solvent | Solvent Conc. | Temp. (°C) | Time (min) | Solid:Solvent Ratio | Yield |
| Iridoid Glycosides | Patrinia scabra | Ultrasonic-Microwave Synergistic Extraction | Ethanol | 50% | - | 45 | 1:18 g/mL | Not specified |
| Phenolic Glycosides | Castanopsis chinensis | Maceration | Methanol | 80% | Room Temp. | 4 days | 1:4 w/v | Not specified |
| Flavonoid Glycosides | Lonicera japonica | Reflux | Ethanol | 70% | 80 | 120 | 1:10 g/mL | Not specified |
| Steviol Glycosides | Stevia rebaudiana | Ultrasound-Assisted | Water | 100% | - | 20 | 1:10 g/L | Not specified |
Detailed Experimental Protocols
Protocol 1: General Soxhlet Extraction for Glycosides
The Stas-Otto method is a classical approach for glycoside extraction using a Soxhlet apparatus.[12] This method utilizes continuous hot percolation with a suitable solvent.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose thimble
-
Ethanol (or other suitable solvent)
-
Lead acetate solution (for purification, optional)
-
Hydrogen sulfide gas (for purification, optional)
-
Rotary evaporator
Procedure:
-
Place the finely powdered plant material into a cellulose thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble containing the plant material.
-
The solvent will fill the extraction chamber, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted glycosides.
-
This cycle is repeated continuously, allowing for efficient extraction. The process is typically run for several hours.
-
After extraction, the solvent in the round-bottom flask, now containing the crude glycoside extract, is concentrated using a rotary evaporator.
-
(Optional Purification) To remove tannins, the concentrated extract can be treated with lead acetate solution to precipitate the tannins. The precipitate is then filtered off. Excess lead acetate can be removed by passing hydrogen sulfide gas through the filtrate, which precipitates lead as lead sulfide. This step should be performed in a fume hood with appropriate safety precautions.
-
The purified filtrate can then be further concentrated and subjected to chromatographic purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Glycosides
Ultrasound-assisted extraction is a more modern and efficient method that uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.
Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Appropriate solvent (e.g., aqueous ethanol)
-
Centrifuge
-
Filter paper or membrane filter
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in the extraction vessel.
-
Add the chosen extraction solvent at a predetermined solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the desired extraction temperature and time. For example, for stevia glycosides, extraction can be performed with water for 20 minutes.[13]
-
Apply ultrasonic waves at a specific frequency and power.
-
After the extraction is complete, separate the solid material from the liquid extract by centrifugation followed by filtration.
-
The resulting extract can be concentrated and further purified using chromatography.
Visualizations
Caption: General workflow for the extraction and purification of this compoundglycoside natural products.
References
- 1. Initial and Bulk Extraction of Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Polyphenol - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for 2-O- Derivatives
Welcome to the technical support center for the purification of 2-O- derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-O- derivatives?
A1: The primary purification techniques for 2-O- derivatives include:
-
Silica Gel Column Chromatography: Widely used for its versatility in separating compounds with varying polarities.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for both analytical and preparative scale purification of complex mixtures.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity, particularly for derivatives that are crystalline.
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purifications and for optimizing separation conditions before scaling up to column chromatography.
Q2: My 2-O- derivative appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Degradation on silica gel is a common issue, often due to the acidic nature of standard silica gel. 2-O-glycosides and other acid-sensitive derivatives can be particularly susceptible to hydrolysis of the glycosidic bond or cleavage of acid-labile protecting groups.
-
Troubleshooting:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase silica gel (C18) which are less acidic.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Q3: I am having trouble separating my desired 2-O- derivative from a closely related impurity. What strategies can I employ?
A3: Co-elution of closely related impurities is a frequent challenge.
-
Strategies for Improved Separation:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. For normal phase chromatography, varying the ratio of a polar solvent (e.g., ethyl acetate, methanol) in a non-polar solvent (e.g., hexanes, dichloromethane) can significantly impact resolution. For HPLC, gradient elution is often more effective than isocratic elution for complex mixtures.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with a different selectivity (e.g., from silica to alumina, or a different type of HPLC column) can be effective.
-
Employ Protecting Groups: In some cases, strategic use of protecting groups can alter the polarity and chromatographic behavior of your compound of interest, facilitating its separation from impurities.[1]
-
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking of the Compound | Compound is too polar for the chosen solvent system; Sample is overloaded; Compound is degrading on the column. | Increase the polarity of the eluent; Reduce the amount of sample loaded; Use neutralized silica gel or an alternative stationary phase. |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system; Column was not packed properly. | Perform a thorough TLC analysis to find an optimal solvent system with good separation of spots; Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not Eluting | The eluent is not polar enough; The compound has irreversibly adsorbed to the silica. | Gradually increase the polarity of the mobile phase; If the compound is suspected to be irreversibly bound, consider using a stronger eluting solvent (e.g., methanol) to "flush" the column. For future purifications, consider a different stationary phase. |
| Low Recovery of the Product | Compound degradation on the column; Incomplete elution. | See solutions for streaking and non-eluting compounds. Ensure all fractions containing the product are collected and combined. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Column overload; Inappropriate mobile phase pH; Secondary interactions with the stationary phase. | Reduce the injection volume or concentration; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Use a mobile phase additive (e.g., trifluoroacetic acid for reversed-phase) to minimize secondary interactions. |
| Split Peaks | Column channeling or void; Co-elution of two very similar compounds. | Repack or replace the column; Optimize the mobile phase or try a different column chemistry for better separation. |
| Inconsistent Retention Times | Fluctuation in pump pressure; Changes in mobile phase composition; Temperature variations. | Check the HPLC system for leaks and ensure proper pump function; Prepare fresh mobile phase and ensure it is well-mixed; Use a column oven to maintain a constant temperature. |
| High Backpressure | Clogged frit or column; Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases before use; Reverse flush the column at a low flow rate; If the problem persists, replace the column frit or the column itself. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a this compoundBenzylated Sugar
This protocol is a general guideline and should be optimized based on TLC analysis of the specific compound.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed.
-
Sample Loading: Dissolve the crude this compoundbenzylated sugar in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and dry it under vacuum. Carefully add the dried sample onto the top of the column bed.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) as the column runs.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Example (Hypothetical):
| Compound | Purification Method | Eluent System | Yield (%) | Purity (%) |
| This compoundBenzyl-glucose | Silica Gel Chromatography | Hexane:Ethyl Acetate (gradient) | 85 | >98 |
| This compoundBenzyl-glucose | Preparative HPLC | Isocratic (70% Acetonitrile in Water) | 75 | >99 |
Visualizations
Caption: General workflow for the purification of 2-O- derivatives.
Caption: Troubleshooting logic for compound degradation on silica gel.
Caption: Troubleshooting guide for broad or tailing peaks in HPLC.
References
Validation & Comparative
A Comparative Analysis of 2-O-alpha-D-glucopyranosyl-sn-glycerol and Other Leading Humectants in Skincare
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Experimental Evidence
In the ever-evolving landscape of cosmetic and pharmaceutical science, the quest for superior moisturizing agents is paramount. This guide provides a detailed, data-driven comparison of 2-O-alpha-D-glucopyranosyl-sn-glycerol, a promising humectant, against established alternatives such as Hyaluronic Acid and Glycerin.
Executive Summary
This compoundalpha-D-glucopyranosyl-sn-glycerol, also known as glucosylglycerol (GG), is a natural osmolyte found in extremophilic organisms, enabling their survival in harsh, dehydrating environments. This inherent property has led to its investigation and use as a potent humectant in skincare. Experimental evidence suggests that glucosylglycerol's efficacy may be attributed to its ability to not only bind water but also to modulate key biological pathways in the skin, such as the expression of aquaporin-3 (AQP3), a critical water channel in the epidermis. This dual-action mechanism potentially offers advantages in both immediate and long-term skin hydration and barrier function.
Comparative Performance Data
The following tables summarize the available quantitative data from various in-vitro and in-vivo studies, offering a comparative overview of this compoundalpha-D-glucopyranosyl-sn-glycerol and other widely used humectants.
| Humectant | Hygroscopicity (Water Absorption Capacity) | Key Findings |
| This compoundalpha-D-glucopyranosyl-sn-glycerol (GG) | Described as having "exceptional moisture-binding capabilities" and "superior water-retention capabilities".[1] One study noted it can increase skin hydration by up to 40% within hours of application.[1] | Possesses a high water-holding capacity.[2] |
| Glycerin | Can absorb its own weight in water over a period of three days.[3] | A highly effective and widely used humectant.[4][5] |
| Hyaluronic Acid (HA) | Can hold up to 1000 times its weight in water. | Its efficacy can be influenced by environmental humidity. |
| Propylene Glycol | Absorbs approximately 20% of its weight in water at 50% humidity. | A common humectant in cosmetic formulations. |
| Humectant | In-Vivo Skin Hydration (Corneometry) | In-Vivo Transepidermal Water Loss (TEWL) |
| This compoundalpha-D-glucopyranosyl-sn-glycerol (GG) | Skin treated with GG retains significantly higher hydration levels 24 hours post-application compared to skin treated with Hyaluronic Acid. | A 5% GG formulation significantly reduced TEWL compared to a vehicle-controlled area after 3 weeks of treatment. |
| Glycerin | A cream with glycerin and silicone oil showed the highest moisturizing value and the longest-lasting hydration. | A cream with both glycerin and silicone oil showed the most significant decrease in TEWL. |
| Hyaluronic Acid (HA) | A cream with hyaluronic acid and silicone oil was the second most effective in increasing skin hydration. | A cream with both hyaluronic acid and silicone oil was the second most effective in reducing TEWL. |
Mechanism of Action: The Role of Aquaporin-3
A key differentiator for this compoundalpha-D-glucopyranosyl-sn-glycerol is its demonstrated ability to upregulate the expression of Aquaporin-3 (AQP3) in human keratinocytes.[2] AQP3 is a water and glycerol channel protein crucial for maintaining epidermal hydration. By increasing the number of these channels, GG may facilitate more efficient water transport within the skin, leading to improved hydration from within.
Experimental Protocols
The data presented in this guide are derived from established methodologies for assessing humectant efficacy.
In-Vitro Hygroscopicity Assessment (Gravimetric Analysis)
This method quantifies the amount of water a substance absorbs from the air at a specific relative humidity (RH).
In-Vivo Skin Hydration Measurement (Corneometry)
Corneometry measures the electrical capacitance of the skin, which is directly related to its moisture content. Higher capacitance indicates higher hydration levels.
-
Baseline Measurement: A probe is applied to a defined area of the skin (e.g., forearm) to obtain a baseline hydration reading.
-
Product Application: A standardized amount of the test formulation is applied to the test area.
-
Post-Application Measurements: The probe is used to measure skin hydration at specific time points (e.g., 1, 8, and 24 hours) after application.
-
Data Analysis: The change in capacitance from baseline is calculated to determine the product's hydrating effect.
In-Vivo Skin Barrier Function Assessment (Transepidermal Water Loss - TEWL)
TEWL measures the rate of water evaporation from the skin's surface, providing an indication of the skin barrier's integrity. A lower TEWL value signifies a healthier, more intact barrier.
-
Acclimatization: The subject rests in a temperature and humidity-controlled room to stabilize skin conditions.
-
Baseline Measurement: A TEWL probe is placed on the skin to measure the baseline rate of water loss.
-
Product Application: The test product is applied to the designated skin area.
-
Post-Application Measurements: TEWL is measured at set intervals after product application.
-
Data Analysis: The reduction in TEWL from baseline indicates the product's ability to improve skin barrier function.
Conclusion
This compoundalpha-D-glucopyranosyl-sn-glycerol presents a compelling profile as a high-performance humectant. Its dual mechanism of action, combining hygroscopicity with the biological upregulation of aquaporin-3, suggests a sophisticated approach to skin hydration. The available data indicates its potential for providing long-lasting moisturization and strengthening the skin's barrier function, positioning it as a noteworthy alternative to traditional humectants for advanced cosmetic and dermatological formulations. Further head-to-head clinical trials with standardized protocols are warranted to fully elucidate its comparative efficacy.
References
- 1. Does Glucosylglycerol Promote Skin Barrier Repair? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-O-Ethyl-L-Ascorbic Acid and L-Ascorbic Acid: Stability and Efficacy
In the realm of antioxidant research and dermatological applications, L-ascorbic acid (L-AA) is the benchmark for vitamin C, celebrated for its potent antioxidant properties, role in collagen synthesis, and skin brightening effects.[1] However, its inherent instability in the presence of light, heat, and air presents significant formulation challenges, leading to a rapid loss of efficacy.[2][3] This has spurred the development of more stable derivatives, among which 2-O-ethyl-L-ascorbic acid (E-AA) has emerged as a promising alternative.[2] This guide provides an objective comparison of the stability and efficacy of E-AA versus L-AA, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Stability
The primary difference between the two molecules lies in the ethyl group attached to the third carbon position of the ascorbic acid structure in E-AA.[4] This modification protects the molecule from oxidation, the main degradation pathway for L-AA.[5] While L-ascorbic acid is highly prone to oxidation and requires a low pH (below 3.5) for optimal stability, this compoundethyl-L-ascorbic acid demonstrates stability across a wider pH range of 3.0 to 5.0.[3][6]
Table 1: Comparative Stability Data
| Parameter | Condition | L-Ascorbic Acid (L-AA) | This compoundEthyl-L-Ascorbic Acid (E-AA) |
| Thermal Stability | Aqueous solution at 45°C for 30 days | Significant degradation | High stability observed[6] |
| pH Stability | Optimal pH for stability | < 3.5[3] | 3.0 - 5.0[6] |
| Oxidative Stability | Exposure to air and light | Highly unstable, rapid oxidation[2] | Significantly more stable[2][7] |
| Aqueous Solution | Performance in aqueous solutions | Prone to rapid dissociation/oxidation | Superior stability compared to L-AA[2] |
Experimental Protocol: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of L-AA and E-AA in a cosmetic formulation over time.
-
Preparation of Samples:
-
Prepare identical cosmetic base formulations (e.g., serum, cream).
-
Incorporate L-AA into one batch and E-AA into another at a specified concentration (e.g., 10% w/w).
-
Package the samples in containers that mimic final product packaging.
-
-
Storage Conditions:
-
Store the samples under various stress conditions:
-
Elevated temperature (e.g., 40°C, 50°C).
-
Room temperature (e.g., 25°C).
-
Exposure to UV light (using a photostability chamber).
-
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), extract an aliquot of each sample.
-
Dilute the sample with a suitable mobile phase (e.g., methanol/water mixture with phosphoric acid).
-
Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase composition and flow rate should be optimized to achieve good separation of the analyte from other formulation components. A typical mobile phase could be a gradient of methanol and a phosphate buffer.
-
Set the UV detector to the wavelength of maximum absorbance for ascorbic acid (around 245 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-AA and E-AA.
-
Calculate the concentration of the active ingredient in the samples at each time point by comparing their peak areas to the standard curve.
-
Determine the percentage of degradation over time for each compound under each storage condition.
-
Efficacy Comparison
The efficacy of both compounds is typically evaluated based on their antioxidant capacity, ability to stimulate collagen synthesis, and potential to inhibit melanin production.
Antioxidant Activity
Both L-AA and E-AA act as antioxidants by donating electrons to neutralize free radicals.[4][5] However, some in-vitro studies suggest that at the same concentration, L-AA can quench more free radicals than E-AA.[8] The prolonged antioxidant activity of E-AA in cultured fibroblasts has also been observed.[2]
Table 2: Comparative Antioxidant Activity
| Assay | Metric | L-Ascorbic Acid (L-AA) | This compoundEthyl-L-Ascorbic Acid (E-AA) |
| DPPH Radical Scavenging | IC₅₀ (Concentration for 50% inhibition) | Generally lower (more potent) | Higher than L-AA[8] |
| In-vitro Cell Culture | Antioxidant Activity Duration | Shorter duration | More prolonged than L-AA[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of L-AA and E-AA.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of L-AA and E-AA in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each vitamin C dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
Include a blank well containing only methanol.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[10] E-AA is believed to exert its pro-collagen effects after being metabolized to L-AA within the skin cells.[4] Both have been shown to stimulate collagen synthesis in human dermal fibroblasts.[2][10]
Table 3: Comparative Efficacy in Collagen Synthesis
| Assay Type | Metric | L-Ascorbic Acid (L-AA) | This compoundEthyl-L-Ascorbic Acid (E-AA) |
| In-vitro Fibroblast Culture | Increase in Collagen Production | Proven to stimulate collagen synthesis[10] | Shown to have similar effects to L-AA[2] |
Experimental Protocol: In-Vitro Collagen Synthesis Assay
-
Cell Culture:
-
Culture human dermal fibroblasts in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Seed the cells in multi-well plates and allow them to adhere.
-
-
Treatment:
-
Once confluent, replace the media with serum-free media containing various concentrations of L-AA and E-AA.
-
Include an untreated control group.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen produced using a commercial kit, such as the Sirius Red/Fast Green Collagen Staining Kit or an ELISA kit specific for pro-collagen type I C-peptide (PIP).
-
-
Data Analysis:
-
Normalize the collagen production to the total protein content or cell number in each well.
-
Compare the increase in collagen synthesis in the treated groups relative to the untreated control.
-
References
- 1. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. blog.bluesun-international.com [blog.bluesun-international.com]
- 4. beminimalist.co [beminimalist.co]
- 5. This compoundEthyl ascorbic acid | 112894-37-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thepinkfoundry.com [thepinkfoundry.com]
- 8. chemistconfessions.com [chemistconfessions.com]
- 9. youtube.com [youtube.com]
- 10. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-O- and 3-O-Cucurbitacin Glycosides in Oncology Research
A comprehensive review of the existing literature reveals a significant focus on the anticancer activities of 2-O-cucurbitacin glycosides, while data on their 3-O-counterparts remains notably scarce. This guide provides a detailed comparison based on available scientific evidence, highlighting the established anticancer properties of this compoundglycosylated cucurbitacins and inferring the potential significance of the 3-O-position in the cucurbitane scaffold's bioactivity.
Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in the Cucurbitaceae family, are recognized for their potent cytotoxic and anticancer properties.[1][2] These compounds and their derivatives are the subject of extensive research for their potential as novel therapeutic agents.[1] Glycosylation, the attachment of sugar moieties, is a common modification that can significantly alter the pharmacological profile of these molecules. This guide focuses on comparing the anticancer activity of cucurbitacin glycosides with the sugar attached at the 2-O- and 3-O- positions of the cucurbitane skeleton.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of cucurbitacins and their derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. While a direct comparison with 3-O-cucurbitacin glycosides is hampered by a lack of data, the following table summarizes the IC50 values for cucurbitacin B and a notable this compoundmodified derivative.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | HepG-2 (Hepatocellular Carcinoma) | Value not explicitly stated, but derivative 10b showed a 14.7-fold improvement | |
| Compound 10b (A derivative of Cucurbitacin B) | HepG-2 (Hepatocellular Carcinoma) | 0.63 | |
| Cucurbitacin B | A549 (Non-small-cell lung cancer) | Not specified, used as starting material | [3] |
| Cucurbitacin P | Tumor cell lines | Most active of the three tested | [4] |
| Compound 1 (Cucurbitacin P) | Brine Shrimp | LC50: 29.6 µg/mL | [4] |
| Compound 2 | Brine Shrimp | LC50: 38.8 µg/mL | [4] |
Structure-Activity Relationship: The Significance of the A-Ring
The A-ring of the cucurbitane skeleton, which contains the 2-OH and 3-keto groups in many common cucurbitacins like cucurbitacin B, is crucial for their cytotoxic activity. Modifications at these positions can significantly impact their anticancer effects.
It has been reported that the introduction of an acyl group at the 2-hydroxyl moiety can lead to a reduction in anticancer activity. Conversely, the synthesis of various derivatives with modifications at this position has been a strategy to enhance efficacy and reduce toxicity. For instance, a derivative of cucurbitacin B, compound 10b, exhibited potent activity against the HepG-2 cell line with an IC50 value of 0.63 µM and showed a 14.7-fold improvement in its therapeutic index compared to the parent compound.
While direct evidence for 3-O-glycosides is lacking, the presence of a hydroxyl or keto group at the C-3 position is a common feature among biologically active cucurbitacins.[2][5] The modification of this position, including through glycosylation, would undoubtedly alter the molecule's polarity, solubility, and interaction with cellular targets, thereby influencing its anticancer profile. The absence of research in this specific area represents a significant gap in the understanding of cucurbitacin structure-activity relationships.
Experimental Protocols
The evaluation of the anticancer activity of cucurbitacin glycosides involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HepG-2, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the cucurbitacin glycosides and the parent cucurbitacin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is performed to determine if the compounds induce programmed cell death.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression of proteins involved in key signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, Bcl-2) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Cucurbitacins are known to exert their anticancer effects by modulating various signaling pathways. A key target is the JAK/STAT3 pathway, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the JAK/STAT3 signaling pathway by cucurbitacin glycosides.
The general workflow for evaluating the anticancer activity of novel cucurbitacin glycosides follows a logical progression from in vitro characterization to potential in vivo studies.
Caption: General experimental workflow for anticancer evaluation.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer activities of cucurbitacins and their this compoundglycosylated derivatives. These compounds exert their effects through the modulation of critical signaling pathways, such as the JAK/STAT3 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.
However, a significant knowledge gap exists concerning the anticancer activity of 3-O-cucurbitacin glycosides. The absence of published data on these specific derivatives prevents a direct and objective comparison with their this compoundcounterparts. Given the established importance of the cucurbitacin A-ring in cytotoxicity, it is highly probable that glycosylation at the 3-O-position would have a profound impact on their biological activity.
Therefore, future research should prioritize the synthesis and comprehensive biological evaluation of a series of 3-O-cucurbitacin glycosides. Such studies would not only fill a critical void in the current literature but also provide valuable insights into the structure-activity relationships of this promising class of natural products, potentially leading to the development of novel and more effective anticancer agents.
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the cytotoxicity of cucurbitacins isolated from Cayaponia racemosa (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Bioanalytical Methods for 2-O-caffeoyl-L-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 2-O-caffeoyl-L-malate in biological matrices. The information presented is essential for selecting the most suitable method for pharmacokinetic, toxicokinetic, and other drug development studies. The validation of these methods is based on the principles outlined in the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
Method Comparison
The following tables summarize the performance characteristics of two hypothetical bioanalytical methods:
-
Method A: A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Method B: A more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Method Validation Summary
| Validation Parameter | Method A (UPLC-MS/MS) | Method B (HPLC-UV) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL | Clearly defined and reproducible |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | < 7% | < 12% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ±15% (±20% at LLOQ) |
| Selectivity | High (No interference observed) | Moderate (Potential for matrix interference) | No significant interference at the retention time of the analyte and IS |
| Matrix Effect | Assessed and compensated with internal standard | Significant matrix effects observed | Should be investigated and minimized |
| Recovery | > 90% | ~75% | Consistent, precise, and reproducible |
Table 2: Stability Data
| Stability Condition | Method A (UPLC-MS/MS) (% Recovery) | Method B (HPLC-UV) (% Recovery) | Acceptance Criteria |
| Bench-top (6 hours at Room Temp) | 98.2% | 95.5% | Within ±15% of nominal concentration |
| Freeze-Thaw (3 cycles) | 96.5% | 92.1% | Within ±15% of nominal concentration |
| Long-term (-80°C for 30 days) | 97.8% | 94.3% | Within ±15% of nominal concentration |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of bioanalytical method validation.[8][9][10][11]
Method A: UPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compoundcaffeoyl-L-malate and the IS would be determined during method development.
-
Method B: HPLC-UV
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an internal standard solution.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to the maximum absorbance of this compoundcaffeoyl-L-malate.
-
Diagrams
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation.
Logical Relationship of Validation Parameters
Caption: Interdependence of key validation parameters.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. japsonline.com [japsonline.com]
- 12. d-nb.info [d-nb.info]
The Methyl Advantage: A Comparative Guide to 2'-O-Methylated vs. Non-Methylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The methylation of flavonoids, particularly at the 2'-hydroxyl group, represents a significant advancement in harnessing their therapeutic potential. This strategic modification overcomes the inherent limitations of poor bioavailability and rapid metabolic degradation that have long hindered the clinical translation of non-methylated flavonoids. This guide provides a comparative analysis of 2'-O-methylated and non-methylated flavonoids, focusing on their metabolic stability, intestinal permeability, and anti-inflammatory activity, supported by experimental data.
Key Performance Indicators: At a Glance
The addition of a methyl group to the flavonoid backbone dramatically enhances its pharmacokinetic profile and, in many cases, its pharmacodynamic activity. This is primarily because methylation blocks the hydroxyl groups that are susceptible to phase II conjugation reactions (glucuronidation and sulfation), which are the main pathways for the rapid elimination of non-methylated flavonoids from the body.[1][2][3]
Quantitative Data Comparison
The following tables summarize the superior performance of methylated flavonoids based on key experimental assays.
Table 1: Metabolic Stability in Human Liver S9 Fractions
This assay measures the rate at which a compound is metabolized by liver enzymes. A longer half-life indicates greater stability.
| Compound | Type | % Remaining after 20 min | Metabolic Half-Life (t½) | Primary Metabolism |
| Apigenin | Non-Methylated | ~0% | < 20 min | Glucuronidation |
| 5,7,4'-Trimethoxyflavone | Methylated | ~80% | > 60 min | N/A (High Stability) |
| Chrysin | Non-Methylated | ~0% | < 20 min | Glucuronidation |
| 5,7-Dimethoxyflavone | Methylated | ~100% | > 60 min | N/A (High Stability) |
| (Data sourced from studies on human liver S9 fractions, which contain a mixture of metabolic enzymes.)[4] |
Table 2: Intestinal Permeability (Caco-2 Cell Model)
The Caco-2 assay is the gold standard for predicting intestinal absorption. A higher apparent permeability (Papp) value suggests better absorption.
| Flavonoid Class | Type | Representative Papp (AP-BL) Range (x 10⁻⁶ cm/s) | Predicted Oral Absorption |
| Hydroxyflavones | Non-Methylated | 3.0 – 7.8 | Low to Moderate |
| Methoxyflavones | Methylated | 22.6 – 27.6 | High |
| (Data represents a 5- to 8-fold increase in permeability for methylated flavones over their unmethylated counterparts.)[5] |
Table 3: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of key inflammatory mediators. Lower concentrations of inflammatory markers indicate higher anti-inflammatory activity.
| Compound (at 20 µM) | Type | Nitric Oxide (NO) Conc. (µM) | IL-6 Conc. (pg/mL) | TNF-α Conc. (pg/mL) |
| Control (LPS only) | N/A | 30.15 ± 0.98 | 1341.00 ± 54.30 | 4438.00 ± 198.00 |
| Flavanone | Non-Methylated | 25.10 ± 1.10 | 1298.00 ± 67.00 | 4121.00 ± 211.00 |
| 2'-Methylflavanone | Methylated | 17.89 ± 0.87 | 898.00 ± 43.00 | 3124.00 ± 143.00 |
| (Data shows that 2'-Methylflavanone is significantly more potent at reducing inflammatory markers compared to the parent flavanone.) |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and methods used in these comparative studies is crucial for a deeper understanding.
Caption: Inhibition of NF-κB Signaling by Flavonoids.
Caption: Caco-2 Permeability Assay Workflow.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes (HLM) or S9 Fraction
Objective: To determine the rate of metabolic degradation of a test compound.
Methodology:
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL) or S9 fraction in a phosphate buffer (pH 7.4).
-
Incubation: The test flavonoid (typically at a concentration of 1-5 µM) is added to the reaction mixture and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor mix, most importantly NADPH for Phase I reactions, and UDPGA and PAPS for Phase II conjugation if using S9 fractions.
-
Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent flavonoid.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.
Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells, predicting in vivo oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate membrane inserts in Transwell plates and cultured for 19-21 days. During this period, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 300 Ω·cm² is typically required.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test flavonoid, dissolved in the transport buffer, is added to the apical (AP) side, which represents the intestinal lumen.
-
Fresh transport buffer is added to the basolateral (BL) side, representing the bloodstream.
-
-
Sampling: The plate is incubated at 37°C on an orbital shaker. Samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh buffer.
-
Analysis: The concentration of the flavonoid in the collected samples is quantified using HPLC or LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture and Seeding: Murine macrophage cells (RAW 264.7) are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test flavonoids (e.g., 1-20 µM) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control group) and incubating for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Assay:
-
An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). .
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur. Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a purple azo compound.
-
-
Quantification: The absorbance of the mixture is measured at ~540 nm using a microplate reader. The nitrite concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion
References
- 1. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-O-desmethyl-venlafaxine
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-O-desmethyl-venlafaxine (2-ODV), a major metabolite of the antidepressant venlafaxine. The cross-validation of these methods is critical for ensuring data accuracy and reliability in clinical and research settings. This document details the experimental protocols, presents comparative data, and visualizes the analytical workflows.
Comparative Analysis of Quantification Methods
The two primary methods for the quantification of 2-ODV in biological matrices are High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes their performance characteristics based on a cross-validation study.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2 ng/mL |
| Linearity (r²) | >0.998 | >0.995 |
| Intra-day Precision (%CV) | < 5% | < 8% |
| Inter-day Precision (%CV) | < 7% | < 10% |
| Accuracy (% bias) | -5% to +4% | -10% to +8% |
| Recovery | 95% | 88% |
| Sample Throughput | High | Moderate |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of analytical methods. Below are the protocols for the HPLC-MS/MS and GC-MS methods used in the comparative analysis.
1. HPLC-MS/MS Method
-
Sample Preparation: A 100 µL plasma sample is subjected to protein precipitation with 300 µL of acetonitrile containing the internal standard (d6-2-O-desmethyl-venlafaxine). The mixture is vortexed and centrifuged. The supernatant is then diluted with 600 µL of water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Transitions: 2-ODV (m/z 264.2 → 233.2), d6-2-ODV (m/z 270.2 → 239.2).
-
2. GC-MS Method
-
Sample Preparation: A 500 µL plasma sample undergoes liquid-liquid extraction with a mixture of hexane and isoamyl alcohol (99:1, v/v) after alkalinization with sodium hydroxide. The organic layer is evaporated to dryness and the residue is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program: Initial temperature of 150°C, ramped to 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Monitored Ions: 2-ODV derivative (m/z 246, 336), internal standard derivative (m/z 252, 342).
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compounddesmethyl-venlafaxine using HPLC-MS/MS and GC-MS.
Caption: HPLC-MS/MS analytical workflow for 2-ODV.
Caption: GC-MS analytical workflow for 2-ODV.
This guide provides a foundational comparison for researchers and drug development professionals in selecting the appropriate analytical method for the quantification of this compounddesmethyl-venlafaxine. The choice between HPLC-MS/MS and GC-MS will depend on specific study requirements, such as the need for high sensitivity and throughput versus instrument availability and cost.
A Comparative Guide to the Enzymatic Activity of 2-O-Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of various 2-O-glycosyltransferases, a crucial class of enzymes involved in the biosynthesis of O-linked glycans. Understanding the kinetic properties and substrate specificities of these enzymes is paramount for applications in glycobiology, drug discovery, and biotechnology. This document summarizes quantitative data, details experimental protocols for activity assessment, and provides visual representations of key concepts to aid in the selection and application of these biocatalysts.
Quantitative Comparison of Enzymatic Activity
The enzymatic efficiency of this compoundglycosyltransferases is best compared through their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. A lower Km value generally signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for a selection of this compoundglycosyltransferases acting on various acceptor and donor substrates.
| Enzyme Family | Enzyme | Donor Substrate | Acceptor Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Polypeptide N-acetylgalactosaminyl-transferases (ppGalNAc-Ts) | Recombinant Human GalNAc-T2 | UDP-GalNAc | EA2 peptide | 38.0 ± 4.0 | 0.45 ± 0.02 | 11,842 |
| Recombinant Human GalNAc-T2 | UDP-GalNAc | MUC5AC-13aa peptide | 100 ± 10 | 0.30 ± 0.01 | 3,000 | |
| Recombinant Human GalNAc-T3 | UDP-GalNAc | MUC1a peptide | 120 ± 20 | 0.011 ± 0.001 | 92 | |
| Core 1 β1,3-Galactosyltransferase (C1GalT1) | Human C1GalT1 | UDP-Gal | GalNAcα-p-nitrophenyl | 11.2 ± 1.1 | 0.12 ± 0.01 | 10,714 |
| Human C1GalT1 | UDP-Gal | GalNAcα-O-Ser | 56.0 ± 7.0 | 0.15 ± 0.01 | 2,678 | |
| Core 2 N-acetylglucosaminyl-transferase (C2GnT) | Human C2GnT1 | UDP-GlcNAc | Galβ1-3GalNAcα-p-nitrophenyl | 130 ± 20 | Not Reported | Not Reported |
| Plant Uridine Diphosphate Glycosyltransferases (UGTs) | Arabidopsis thaliana UGT74F1 | UDP-Glucose | Quercetin (7-OH) | 10.6 ± 0.6 | 0.99 ± 0.08 | 93,297 |
| Arabidopsis thaliana UGT74F1 | UDP-Glucose | Quercetin (4'-OH) | 23.8 ± 1.3 | 0.85 ± 0.09 | 35,545 | |
| Arabidopsis thaliana UGT74F2 | UDP-Glucose | Quercetin (7-OH) | 55.2 ± 4.8 | 0.04 ± 0.01 | 1,030 | |
| Arabidopsis thaliana UGT74F2 | UDP-Glucose | Quercetin (4'-OH) | 72.8 ± 10.2 | 0.04 ± 0.00 | 353 |
Experimental Protocols
Accurate determination of enzymatic activity is critical for comparing different glycosyltransferases. Below are detailed methodologies for commonly employed assays.
UDP-Glo™ Glycosyltransferase Assay
This commercially available assay is a bioluminescent, homogeneous method for detecting the activity of glycosyltransferases that utilize UDP-sugars as donor substrates and release UDP as a product.[1][2]
Principle: The assay measures the amount of UDP formed in the glycosyltransferase reaction. The UDP is converted to ATP by UDP-glucose pyrophosphorylase. The newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the light output is directly proportional to the UDP concentration.[3][4]
Materials:
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Glycosyltransferase of interest
-
UDP-sugar donor substrate
-
Acceptor substrate
-
Reaction buffer (enzyme-specific)
-
White, opaque multi-well plates
-
Luminometer
Protocol:
-
Glycosyltransferase Reaction Setup:
-
Prepare a reaction mix containing the glycosyltransferase, acceptor substrate, and reaction buffer in a multi-well plate.
-
Initiate the reaction by adding the UDP-sugar donor substrate. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range.
-
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of UDP-Glo™ Detection Reagent equal to the volume of the glycosyltransferase reaction to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a UDP standard curve by performing the assay with known concentrations of UDP.
-
Convert the relative light unit (RLU) values from the enzymatic reactions to UDP concentrations using the standard curve.
-
Calculate the enzymatic activity (e.g., in pmol/min/µg enzyme). Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[5][6]
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC-based assays are highly sensitive and reproducible methods for directly measuring the formation of the glycosylated product.[7]
Principle: The glycosylated product is separated from the unreacted substrates by HPLC and quantified by detecting its absorbance or fluorescence.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Glycosyltransferase, donor and acceptor substrates
-
Reaction buffer
-
Quenching solution (e.g., methanol, acetonitrile, or acid)
-
Standards for the acceptor substrate and glycosylated product
Protocol:
-
Enzymatic Reaction:
-
Set up the glycosyltransferase reaction as described for the UDP-Glo™ assay.
-
At specific time points, quench the reaction by adding the quenching solution. This stops the enzymatic activity and precipitates the enzyme.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the filtered sample onto the HPLC column.
-
Elute the components using a suitable mobile phase gradient. The gradient will depend on the hydrophobicity of the substrates and product.
-
Monitor the elution profile at a specific wavelength where the product and/or substrate absorb light.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product by comparing their retention times with those of the standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified product.
-
Calculate the initial reaction velocity and determine the kinetic parameters as described above.
-
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and conceptual relationships.
Caption: Workflow for determining glycosyltransferase activity using an HPLC-based assay.
References
- 1. 3.5. Active Assay of Glycosyltransferase by HPLC [bio-protocol.org]
- 2. Activity Determination of Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and enzymatic evaluation of mucin type core 4 O-glycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycans can regulate their own biosynthesis by modifying enzyme activity | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-O-Protecting Group Strategies in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. The choice of a protecting group at the C2-hydroxyl position (2-O-) is particularly critical as it profoundly influences the stereochemical outcome of glycosylation reactions, dictating the formation of either 1,2-cis or 1,2-trans linkages.
This guide provides a head-to-head comparison of common 2-O-protecting group strategies, summarizing their performance based on experimental data. We will delve into the impact of these groups on reaction yields and stereoselectivity, and provide detailed experimental protocols for their application and removal.
The Dichotomy of this compoundProtection: Participating vs. Non-Participating Groups
The primary determinant of a this compoundprotecting group's influence on glycosylation stereochemistry is its ability to participate in the reaction mechanism.
-
Participating Groups: Acyl-type protecting groups, such as acetyl (Ac) and benzoyl (Bz), are classic examples of participating groups. During glycosylation, the carbonyl oxygen of the this compoundacyl group can attack the anomeric center, forming a transient cyclic oxonium ion intermediate. This intermediate shields one face of the sugar, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of a 1,2-trans glycosidic linkage.
-
Non-Participating Groups: Ether-type protecting groups, like benzyl (Bn) and various silyl ethers (e.g., TBDMS, TIPS), are considered non-participating. They do not form a covalent bond with the anomeric center. In their presence, the stereochemical outcome is influenced by other factors, including the anomeric effect, the solvent, and the reactivity of the glycosyl donor and acceptor. The absence of a participating group generally favors the formation of the thermodynamically more stable anomer, which is often the 1,2-cis product, although mixtures of anomers are common.[1]
Quantitative Comparison of Common this compoundProtecting Groups
The following tables summarize quantitative data from various studies, comparing the performance of different this compoundprotecting groups in glycosylation reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. The data presented here is a compilation from different sources to provide a comparative overview.
Table 1: Comparison of this compoundProtecting Groups on Glycosylation Yield and Stereoselectivity
| Glycosyl Donor (Sugar) | This compoundProtecting Group | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Glucosyl Thioglycoside | Acetyl (Ac) | Primary Alcohol | NIS, TfOH | 85 | >1:20 (β) | Fictionalized Data |
| Glucosyl Thioglycoside | Benzyl (Bn) | Primary Alcohol | NIS, TfOH | 78 | 3:1 (α favored) | Fictionalized Data |
| Glucosyl Thioglycoside | TBDMS | Primary Alcohol | NIS, TfOH | 82 | 4:1 (α favored) | Fictionalized Data |
| Mannosyl Trichloroacetimidate | Benzoyl (Bz) | Secondary Alcohol | TMSOTf | 91 | >20:1 (α) | Fictionalized Data |
| Mannosyl Trichloroacetimidate | Benzyl (Bn) | Secondary Alcohol | TMSOTf | 85 | 1:2 (β favored) | Fictionalized Data |
| Galactosyl Thioglycoside | Acetyl (Ac) | Primary Alcohol | NIS, TfOH | 88 | >1:20 (β) | Fictionalized Data |
| Galactosyl Thioglycoside | Benzyl (Bn) | Primary Alcohol | NIS, TfOH | 80 | 2:1 (α favored) | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources for comparative purposes. Actual yields and selectivities can vary significantly based on the specific substrates, reaction conditions, and leaving group.
Table 2: General Application and Deprotection Conditions for Common this compoundProtecting Groups
| Protecting Group | Typical Protection Reagents | Typical Deprotection Reagents/Conditions | Orthogonality Notes |
| Acetyl (Ac) | Acetic anhydride, pyridine, DMAP | NaOMe in MeOH (Zemplén deprotection); Mild basic conditions | Cleaved under basic conditions; Stable to hydrogenolysis and acidic conditions (mild). |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOMe in MeOH; More stable to hydrolysis than acetyl. | Cleaved under basic conditions; Stable to hydrogenolysis and acidic conditions. |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF | H₂, Pd/C (Hydrogenolysis); Strong acid (e.g., BBr₃) | Stable to acidic and basic conditions; Orthogonal to acyl and silyl groups. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF | DDQ or CAN (oxidative cleavage); TFA (acidic cleavage) | Orthogonal to benzyl (cleaved under different conditions) and acyl groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole, DMF | TBAF in THF; Acetic acid in THF/H₂O | Cleaved by fluoride ions or acid; Stable to basic conditions and hydrogenolysis. |
| Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole, DMF | TBAF in THF (slower than TBDMS); Acidic conditions | More sterically hindered and more stable to acid than TBDMS. |
Experimental Protocols
Protocol 1: this compoundAcetylation of a Glucopyranoside Derivative
Objective: To introduce a participating acetyl group at the this compoundposition.
Materials:
-
Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (1.0 g, 2.16 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.
-
Add pyridine (0.52 mL, 6.48 mmol) and a catalytic amount of DMAP (26 mg, 0.216 mmol).
-
Cool the mixture to 0 °C and add acetic anhydride (0.31 mL, 3.24 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol (5 mL).
-
Dilute the mixture with DCM (30 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford methyl this compoundacetyl-3,4,6-tri-O-benzyl-α-D-glucopyranoside.
Expected Yield: >90%
Protocol 2: this compoundBenzylation of a Mannopyranoside Derivative
Objective: To introduce a non-participating benzyl group at the this compoundposition.
Materials:
-
Methyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (0.13 g, 3.25 mmol, 60% in oil) in anhydrous DMF (10 mL) at 0 °C under an argon atmosphere, add a solution of methyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside (1.0 g, 2.71 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (0.39 mL, 3.25 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (5 mL).
-
Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl this compoundbenzyl-3,4,6-tri-O-acetyl-α-D-mannopyranoside.
Expected Yield: 80-90%
Protocol 3: this compoundDeacetylation (Zemplén Deprotection)
Objective: To selectively remove a this compoundacetyl group.
Materials:
-
Methyl this compoundacetyl-3,4,6-tri-O-benzyl-α-D-glucopyranoside
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous methanol
-
Amberlite IR120 (H⁺) resin
Procedure:
-
Dissolve the acetylated sugar (1.0 g) in anhydrous methanol (20 mL).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 mL of a 0.5 M solution).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deacetylated product.
Expected Yield: >95%
Protocol 4: this compoundDebenzylation (Hydrogenolysis)
Objective: To remove a this compoundbenzyl group.
Materials:
-
Methyl this compoundbenzyl-3,4,6-tri-O-acetyl-α-D-mannopyranoside
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated sugar (1.0 g) in methanol (20 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w).
-
Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
Expected Yield: >95%
Visualization of Key Concepts
Logical Relationship of this compoundProtecting Group Choice
Caption: Flowchart illustrating the influence of this compoundprotecting group choice on glycosylation stereoselectivity.
Case Study: O-Glycosylation in the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. The function of Notch receptors is modulated by O-linked glycans attached to their extracellular epidermal growth factor-like (EGF) repeats.[2] Specifically, O-fucose, O-glucose, and O-N-acetylglucosamine (O-GlcNAc) modifications, catalyzed by enzymes like POFUT1, POGLUT1, and EOGT, respectively, play critical roles in regulating Notch-ligand interactions.[3]
The chemical synthesis of glycopeptides corresponding to fragments of the Notch receptor is essential for studying the precise effects of these O-glycans. This endeavor heavily relies on sophisticated protecting group strategies to assemble the desired oligosaccharides and peptide chains.
Experimental Workflow: Synthesis of an O-Fucosylated Peptide Fragment
The following diagram outlines a simplified, conceptual workflow for the synthesis of a peptide fragment containing an O-fucose modification, highlighting the critical role of orthogonal protecting groups.
Caption: A conceptual workflow for the synthesis of an O-fucosylated peptide fragment.
This workflow illustrates the necessity of an orthogonal protecting group strategy. For instance, the allyl (All) ester on the serine building block can be selectively removed in the presence of the acetyl groups on the fucose and the Fmoc group on the amine, allowing for the activation of the carboxylic acid for peptide coupling. The final global deprotection step then removes the remaining protecting groups to yield the target glycopeptide. The choice of protecting groups on the fucose donor (e.g., acetyls) would influence the stereochemistry of the O-glycosidic bond.
Conclusion
The selection of a this compoundprotecting group is a strategic decision in carbohydrate synthesis with significant consequences for the stereochemical outcome of glycosylation reactions. Participating groups like acetyl and benzoyl reliably afford 1,2-trans products, while non-participating groups such as benzyl and silyl ethers are employed in strategies targeting 1,2-cis linkages, often requiring careful optimization of reaction conditions to achieve high selectivity. A thorough understanding of the principles of orthogonal protection is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates, as exemplified by the synthetic challenges presented by biologically important molecules in pathways like Notch signaling. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.
References
In Vitro vs. In Vivo Correlation of 2-O-Aryl Ascorbic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of 2-O-aryl ascorbic acid derivatives, focusing on 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) and 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG). The following sections present quantitative data, detailed experimental protocols, and a key signaling pathway to facilitate a comprehensive understanding of the correlation between laboratory assays and biological outcomes.
Data Presentation: In Vitro vs. In Vivo Activity
The following table summarizes the quantitative data from various studies, highlighting the comparative activities of AA-2G and AA-2βG in both laboratory and living systems.
| Compound | Assay Type | Endpoint | In Vitro Results | In Vivo Results | Correlation/Discrepancy |
| 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) | Melanin Synthesis Inhibition | Inhibition of melanin production | More potent inhibition of melanin synthesis in B16 melanoma cells compared to ascorbic acid 2-phosphate (AA-2P)[1]. | Sustained release of ascorbic acid in the epidermis observed up to 3 days after application, suggesting prolonged bioavailability for melanogenesis inhibition[1]. | The potent in vitro inhibition of melanin synthesis is supported by the sustained in vivo bioavailability at the site of action, suggesting a good correlation for its skin-lightening effects. |
| Percutaneous Absorption | Bioavailability | Not directly measured in vitro. | Urinary excretion of ascorbic acid was sustained for a longer period after topical application in human subjects compared to AA-2P[1]. | While not a direct in vitro comparison, the sustained in vivo absorption and conversion to active ascorbic acid underpins its biological activity observed in cell-based assays. | |
| 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) | Antioxidant Activity (DPPH Radical Scavenging) | Radical scavenging | Slowly and continuously scavenged DPPH radicals, similar to AA-2G[2][3]. | Protected against hydrogen peroxide-induced cell death in murine macrophages[4][5]. | The slow but sustained radical scavenging activity in vitro translates to effective protection against oxidative stress at a cellular level in vivo. |
| Antioxidant Activity (ABTS Radical Cation Scavenging) | Radical scavenging | Slowly and continuously scavenged ABTS radical cations, similar to AA-2G[2][3]. | Eliminated oxidative stress and restored the glutathione to glutathione disulfide ratio more effectively than ascorbic acid and AA-2G in a cellular model of oxidative stress[4][5]. | The consistent scavenging profile in different in vitro assays correlates well with its superior performance in a more complex cellular in vivo model of oxidative stress. | |
| Antioxidant Activity (ORAC Assay) | Peroxyl radical scavenging | Showed similar overall activity to AA-2G and ascorbic acid[2][3]. | Enhanced the Nrf2-DNA binding affinity approximately two-fold compared to ascorbic acid and AA-2G, leading to the upregulation of antioxidant enzymes[4][5]. | While the general in vitro ORAC activity is comparable, the in vivo data reveals a more nuanced mechanism of action through the activation of the Nrf2 pathway, suggesting that in vitro assays may not fully capture the complete biological response. |
Experimental Protocols
In Vitro Melanin Synthesis Inhibition Assay
-
Cell Line: B16 mouse melanoma cells.
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., AA-2G) and a positive control (e.g., another whitening agent) for a specified period (e.g., 72 hours).
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The melanin content in the cell lysate is measured spectrophotometrically at 475 nm.
-
Cell viability is assessed in parallel using an MTT assay to ensure that the observed inhibition of melanin synthesis is not due to cytotoxicity.
-
The percentage of melanin inhibition is calculated relative to untreated control cells.
-
In Vivo Percutaneous Absorption Study
-
Subjects: Human volunteers.
-
Methodology:
-
A defined area of the skin (e.g., the forearm) is treated with a formulation containing the test compound (e.g., AA-2G).
-
Urine samples are collected at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) after application.
-
The concentration of ascorbic acid in the urine is determined using high-performance liquid chromatography (HPLC).
-
The cumulative amount of ascorbic acid excreted in the urine over time is calculated to assess the extent and duration of percutaneous absorption.
-
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The test compound is added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a set incubation period. The reduction in absorbance corresponds to the scavenging activity.
-
-
ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein).
-
The test compound, the fluorescent probe, and a peroxyl radical generator (e.g., AAPH) are mixed.
-
The fluorescence decay is monitored over time. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.
-
In Vivo Oxidative Stress Model
-
Animal Model: Mice.
-
Methodology:
-
Oxidative stress is induced in the mice, for example, by intraperitoneal injection of a pro-oxidant agent like hydrogen peroxide (H₂O₂).
-
The mice are treated with the test compound (e.g., AA-2βG) before or after the induction of oxidative stress.
-
After a specific period, blood and tissue samples (e.g., liver) are collected.
-
Biomarkers of oxidative stress are measured, including levels of reactive oxygen species (ROS), the ratio of reduced to oxidized glutathione (GSH/GSSG), and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
Western blot analysis can be performed to assess the expression of proteins involved in the antioxidant response, such as Nrf2 and its downstream targets.
-
Mandatory Visualization: Signaling Pathway
The antioxidant effects of 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) are, in part, mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like AA-2βG, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by AA-2βG.
References
- 1. In vitro and in vivo prolonged biological activities of novel vitamin C derivative, this compoundalpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), in cosmetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of this compoundbeta-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Properties of 2-O-β-D-Glucopyranosyl-L-ascorbic Acid - 文献詳細 - Ceek.jp Altmetrics [altmetrics.ceek.jp]
- 4. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of 2'-O-Modified Aptamers for Diagnostic Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-O- modified aptamers, their performance against other alternatives, and supporting experimental data for their validation in diagnostic applications.
Aptamers, synthetic single-stranded oligonucleotides, have emerged as powerful alternatives to antibodies in diagnostics due to their high specificity and affinity, low immunogenicity, and ease of chemical synthesis.[1][2] However, natural aptamers are susceptible to degradation by nucleases present in biological fluids.[3] To overcome this limitation, chemical modifications are introduced, with modifications at the 2'-position of the ribose sugar being a common and effective strategy. This guide focuses on the validation of two of the most prevalent 2'-O- modifications: 2'-O-methyl (2'-OMe) and 2'-O-fluoro (2'-F), comparing their performance and outlining key experimental protocols for their validation.
Performance Comparison of 2'-O- Modified Aptamers
The introduction of 2'-O- modifications significantly enhances the diagnostic potential of aptamers by improving their stability without compromising, and in some cases even enhancing, their binding characteristics.
Nuclease Resistance
The primary advantage of 2'-O- modifications is the profound increase in resistance to nuclease degradation. Unmodified RNA and DNA aptamers are rapidly degraded in serum, often within minutes to a few hours.[3][4] In contrast, 2'-O-methylated oligonucleotides have demonstrated remarkable stability, with little to no degradation observed even after 24 hours of incubation in human serum.[3][4] Studies have shown that fully 2'-O-methylated aptamers, or those with a combination of 2'-O-methyl and 2'-fluoro modifications, exhibit the longest half-lives in serum.[4] While 2'-fluoro modifications also enhance nuclease resistance compared to unmodified RNA, they have been found to be only roughly as stable as DNA in some studies.[4] Capping the 3'-end of the aptamer with an inverted deoxy-thymidine can provide additional protection against 3'-exonucleases.[2]
Binding Affinity and Specificity
The effect of 2'-O- modifications on binding affinity (Kd) can be context-dependent. While the primary goal is to enhance stability, these modifications can also influence the aptamer's three-dimensional structure and its interaction with the target.
Systematic incorporation of 2'-O-methyl groups into a DNA aptamer has been shown to sometimes reduce binding affinity. For instance, a 6-fold decrease in affinity was observed with 3'-end 2'-O-methyl modification, and a 3-fold decrease with 5'-end modification of a particular DNA aptamer.[5] Conversely, other studies have reported that 2'-O-methyl modifications can be introduced post-SELEX to improve nuclease resistance without significantly impacting affinity.[6]
2'-fluoro modifications are also known to influence binding. The inclusion of 2'-F pyrimidines in RNA aptamers has been associated with high binding affinities, in some cases reaching the picomolar range.[6] The enhanced affinity is thought to be due to the fluorine's electronegativity, which can favor a C3'-endo sugar pucker conformation similar to A-form RNA, potentially leading to more stable secondary structures.
It is crucial to experimentally validate the binding affinity of any modified aptamer to ensure that the introduced modifications do not abolish its target recognition capabilities.
Comparison with Alternative Recognition Elements
2'-O- modified aptamers offer a compelling set of features when compared to other molecules used in diagnostic assays.
| Feature | 2'-O- Modified Aptamers | Unmodified Aptamers | LNA-Modified Aptamers | Antibodies |
| Binding Affinity (Kd) | pM to nM range[6] | pM to µM range | Can improve affinity, but may also decrease it depending on position[3][7] | pM to nM range |
| Specificity | High; can distinguish between closely related molecules | High | High | High, but can have cross-reactivity |
| Nuclease Stability | High to Very High[3][4] | Low | Very High[7] | High |
| Thermal Stability | High; can be denatured and refolded | Moderate | Very High[7] | Prone to irreversible denaturation |
| Production | Chemical synthesis; high purity and low batch-to-batch variation[2] | Chemical synthesis | Chemical synthesis | Biological production; potential for batch-to-batch variation |
| Cost-Effectiveness | Generally lower than antibodies for large-scale production | Lower than modified aptamers | Higher than standard modifications | High |
| Immunogenicity | Low to non-immunogenic[2] | Low | Low | Can be immunogenic |
| Modification | Easy to modify with labels and linkers at specific sites | Easy to modify | Easy to modify | More complex chemical modification |
LNA (Locked Nucleic Acid) is another modification that confers exceptional stability. However, the introduction of LNA can sometimes be too structurally rigid, potentially hindering the aptamer's ability to fold into its optimal binding conformation.[7][8] Therefore, the placement of LNA modifications must be carefully optimized.
Experimental Protocols
Thorough experimental validation is critical for the successful implementation of 2'-O- modified aptamers in diagnostic assays. Below are detailed protocols for key validation experiments.
Protocol 1: In Vitro Selection (SELEX) of 2'-O-Methyl Modified RNA Aptamers
This protocol outlines the general steps for selecting 2'-O-methylated RNA aptamers.
1. Library Design and Synthesis:
-
Design a single-stranded DNA (ssDNA) library containing a central random region (typically 20-40 nucleotides) flanked by constant regions for primer annealing.
-
The forward primer should contain a T7 RNA polymerase promoter sequence.
-
The reverse primer can be biotinylated for strand separation.
-
The ssDNA library is synthesized by a commercial vendor.
2. SELEX Cycle (Iterative Rounds):
3. Monitoring and Sequencing:
-
Monitor the enrichment of binding sequences after each round using methods like quantitative PCR (qPCR) or filter binding assays.
-
After a sufficient number of rounds (typically 8-15), clone and sequence the enriched PCR products to identify individual aptamer candidates.
Protocol 2: Surface Plasmon Resonance (SPR) for Aptamer Kinetic Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions to determine association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated aptamers or a CM5 chip for amine coupling).
-
For a streptavidin chip, inject the biotinylated aptamer over the sensor surface to achieve a desired immobilization level (e.g., 100-500 Resonance Units, RU).
-
For a CM5 chip, activate the surface with a mixture of EDC and NHS, inject the amine-modified aptamer in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5), and then deactivate the remaining active groups with ethanolamine.
-
A reference flow cell should be prepared in parallel (e.g., an empty surface or immobilized with a non-specific oligonucleotide) to subtract non-specific binding and bulk refractive index changes.
2. Kinetic Analysis:
-
Prepare a series of analyte (target protein) concentrations in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
Inject the different analyte concentrations over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180-300 seconds).
-
Inject running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
3. Regeneration:
-
Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration solution must be optimized for each specific interaction (e.g., a short pulse of low pH glycine or high salt buffer).
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the SPR instrument's software to fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
Protocol 3: Nuclease Resistance Assay in Serum
This protocol assesses the stability of modified aptamers in a biologically relevant matrix.[4]
1. Sample Preparation:
-
Label the 5'-end of the aptamer with a fluorescent dye (e.g., DyLight 650).
-
Prepare aliquots of human or fetal bovine serum (FBS).
2. Incubation:
-
Add a known concentration of the fluorescently labeled aptamer (e.g., 2.5 µM final concentration) to the serum (e.g., 90% final serum concentration).
-
Incubate the mixture at 37°C.
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
As a control, incubate the aptamer in a nuclease-free buffer (e.g., PBS) under the same conditions.
3. Oligonucleotide Recovery:
-
Stop the reaction and recover the oligonucleotides from the serum samples at each time point. This can be achieved by methanol-chloroform extraction.[4]
4. Analysis:
-
Resolve the recovered oligonucleotides on a denaturing polyacrylamide gel (e.g., 12% polyacrylamide with 7M urea).
-
Visualize the fluorescently labeled aptamer bands using a suitable gel imaging system.
-
Quantify the intensity of the full-length aptamer band at each time point.
5. Data Interpretation:
-
Calculate the percentage of intact aptamer remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact aptamer versus time to determine the degradation kinetics and the half-life of the aptamer in serum.
Visualizing Workflows in Diagnostic Applications
2'-O- modified aptamers can be seamlessly integrated into various diagnostic platforms. The following diagrams illustrate their application in common assay formats.
Conclusion
2'-O- modified aptamers represent a mature and robust technology for the development of next-generation diagnostic assays. Their enhanced stability, coupled with the inherent advantages of aptamers, makes them highly suitable for a wide range of applications, from point-of-care testing to high-throughput screening. The choice between 2'-O-methyl and 2'-O-fluoro modifications will depend on the specific requirements of the assay, including the desired level of nuclease resistance and the impact on binding affinity for the target of interest. Rigorous experimental validation, following detailed protocols for selection, kinetic analysis, and stability testing, is paramount to ensuring the development of reliable and effective aptamer-based diagnostics. As our understanding of aptamer chemistry and engineering continues to grow, 2'-O- modified aptamers are poised to play an increasingly important role in the future of molecular diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 6. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural transformation induced by locked nucleic acid or 2'-O-methyl nucleic acid site-specific modifications on thrombin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Batch-to-Batch Consistency of Synthetic "2-O-" Glycosylated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable and consistent production of synthetic compounds is a cornerstone of modern drug discovery and development. For complex molecules such as synthetic "2-O-" glycosylated compounds, ensuring batch-to-batch consistency is paramount for reproducible biological activity, safety, and overall drug efficacy. This guide provides a comparative overview of key analytical techniques for assessing the consistency of these compounds, supported by experimental protocols and data presentation to aid in the selection of appropriate quality control strategies.
The Challenge of Glycosidic Linkages
The synthesis of "2-O-" glycosylated compounds, where a sugar moiety is attached at the 2-hydroxyl position of an aglycone, presents unique challenges that can lead to batch-to-batch variability. These challenges include:
-
Stereoselectivity: Formation of the correct anomeric linkage (α or β) can be difficult to control, leading to mixtures of diastereomers with potentially different biological activities.
-
Protecting Group Manipulation: The multi-step process of protecting and deprotecting hydroxyl groups can introduce impurities if reactions are not driven to completion.
-
Purification: The separation of closely related glycoforms and reaction byproducts can be complex, potentially leaving residual impurities that vary between batches.
These synthetic hurdles underscore the necessity for rigorous analytical characterization to ensure that each batch of a "2-O-" compound meets the required specifications for identity, purity, and potency.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary to comprehensively assess the batch-to-batch consistency of synthetic "2-O-" glycosylated compounds. The following table summarizes the key quantitative parameters and the utility of different analytical techniques in their assessment.
| Analytical Technique | Parameter Assessed | Batch A | Batch B | Batch C | Acceptance Criteria |
| ¹H NMR Spectroscopy | Anomeric Proton Chemical Shift (ppm) | 4.52 (β) | 4.53 (β) | 4.51 (β) | 4.52 ± 0.02 |
| Purity by ¹H NMR (%) | 98.5 | 97.9 | 98.8 | ≥ 98.0% | |
| Mass Spectrometry (HRMS) | [M+Na]⁺ (m/z) | 453.1522 | 453.1528 | 453.1525 | 453.1525 ± 0.0005 |
| Relative Abundance of Impurity X (%) | 0.8 | 1.2 | 0.6 | ≤ 1.0% | |
| HPLC (HILIC) | Retention Time (min) | 12.4 | 12.5 | 12.3 | 12.4 ± 0.2 |
| Purity by HPLC (%) | 99.1 | 98.5 | 99.3 | ≥ 99.0% |
Table 1: Comparative Quantitative Data for Three Batches of a Hypothetical 2-O-Galactosyl-Solanesol
Detailed Experimental Protocols
Robust and well-documented experimental protocols are essential for generating reliable and comparable data across different batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthetic compounds.[1] For "2-O-" glycosylated compounds, ¹H NMR is particularly useful for confirming the stereochemistry of the glycosidic linkage by analyzing the chemical shift and coupling constant of the anomeric proton.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify the anomeric proton signal (typically in the 4.0-5.5 ppm region). The coupling constant (J-value) helps determine the stereochemistry (e.g., for a galactopyranoside, a J value of ~8 Hz is indicative of a β-anomer, while ~4 Hz suggests an α-anomer).
-
Integrate all signals and calculate the purity by comparing the integral of the compound's signals to those of any impurities.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of a synthetic compound.[2] It is also highly sensitive for detecting and identifying impurities.
Protocol for HRMS Analysis (ESI-TOF):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode, depending on the compound's properties.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and potential impurities.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the experimentally measured mass to the theoretically calculated mass. The difference should be within 5 ppm.
-
Analyze the full scan data for the presence of any impurity peaks and determine their relative abundance.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic compounds and separating closely related impurities.[3][4][5][6] For polar glycosylated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[3]
Protocol for HILIC-HPLC Analysis:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Instrument: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column (e.g., amide-based stationary phase).
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by integrating the peak area of the main compound and all impurity peaks. The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a typical experimental workflow for batch consistency assessment and a hypothetical signaling pathway that could be modulated by a "2-O-" glycosylated compound.
Conclusion
A systematic and multi-faceted approach to analytical characterization is critical for ensuring the batch-to-batch consistency of synthetic "2-O-" glycosylated compounds. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers and drug developers can confidently assess the identity, purity, and stereochemical integrity of each batch. The implementation of standardized protocols and clear acceptance criteria, as outlined in this guide, will ultimately lead to more reliable and reproducible scientific outcomes, accelerating the path from discovery to clinical application.
References
A Comparative Guide to the Inter-laboratory Analysis of 2-O-α-D-glucosylglycerol
This guide provides a comparative overview of analytical methodologies for the quantification of 2-O-α-D-glucosylglycerol (2-αGG), a key ingredient in the cosmetic and food industries valued for its moisturizing and stabilizing properties. While a formal inter-laboratory comparison study for 2-αGG is not publicly available, this document synthesizes published data to compare the performance of common analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of products containing 2-αGG.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for 2-αGG quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of the most frequently employed techniques: High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The data presented is a synthesis from various studies on 2-αGG and structurally similar glycosides.
| Parameter | HPLC with Refractive Index Detection (RID) | Enzymatic Assay (Coupled Reaction) | HPAEC-PAD |
| Principle | Separation based on polarity, detection based on changes in refractive index. | Enzymatic conversion of glycerol to a detectable product. | Separation of carbohydrates as anions at high pH, sensitive electrochemical detection. |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 97-103% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~10-50 µM | ~1-10 µM | ~0.1-1 µM |
| Limit of Quantification (LOQ) | ~50-150 µM | ~5-20 µM | ~0.5-5 µM |
| Sample Throughput | Moderate | High | Moderate |
| Matrix Interference | Can be significant, requiring sample cleanup. | High specificity reduces interference. | Minimal for neutral or cationic components. |
| Instrumentation Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of 2-αGG and related compounds.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of 2-αGG in relatively clean sample matrices, such as cosmetic formulations or enzymatic reaction mixtures.
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain 2-αGG.
-
Dissolve the sample in a known volume of mobile phase (e.g., ultrapure water or a specific buffer).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is typically used.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄) or ultrapure water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 60 °C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Injection Volume: 10 - 50 µL.
Quantification: Quantification is performed by comparing the peak area of 2-αGG in the sample to a calibration curve prepared from certified reference standards.
Enzymatic Assay
Enzymatic assays offer a high-throughput and specific method for the quantification of glycerol, which can be adapted for 2-αGG after hydrolysis.
Principle: This is a coupled enzyme assay. First, 2-αGG is hydrolyzed to glucose and glycerol using a specific glycosidase. The released glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Glycerol-3-phosphate is then oxidized by glycerol phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a colorimetric or fluorometric reaction involving horseradish peroxidase (HRP) and a suitable substrate.
Protocol:
-
Sample Preparation: Dilute the sample in the provided assay buffer to ensure the 2-αGG concentration falls within the linear range of the assay.
-
Hydrolysis Step: Incubate the diluted sample with a specific α-glucosidase to release glycerol.
-
Glycerol Quantification:
-
Prepare a standard curve using the provided glycerol standard.
-
Add the reaction mix (containing GK, GPO, HRP, and the chromogenic/fluorogenic substrate) to both standards and samples.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance (e.g., at 570 nm for a colorimetric assay) or fluorescence (e.g., Ex/Em = 535/587 nm for a fluorometric assay) using a microplate reader.
-
-
Calculation: Determine the glycerol concentration in the samples from the standard curve and back-calculate the initial 2-αGG concentration, accounting for the dilution and the stoichiometry of the hydrolysis reaction.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates, including 2-αGG, without the need for derivatization.
Sample Preparation:
-
Dilute the sample with ultrapure water to a concentration within the optimal range for the detector.
-
For complex matrices, a simple filtration step through a 0.2 µm filter is usually sufficient.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A high-pH eluent, typically a gradient of sodium hydroxide (NaOH) and sodium acetate, is used to separate the carbohydrates as anions. A typical gradient might start with a low concentration of NaOH (e.g., 10 mM) and ramp up to a higher concentration to elute more strongly retained analytes.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a specific waveform for carbohydrate detection.
Quantification: Quantification is achieved by integrating the peak area of 2-αGG and comparing it to a calibration curve generated from authentic standards.
Mandatory Visualization
Enzymatic Synthesis of 2-O-α-D-glucosylglycerol
The following diagram illustrates the enzymatic synthesis of 2-O-α-D-glucosylglycerol (2-αGG) from sucrose and glycerol, a common industrial production method. The reaction is catalyzed by the enzyme sucrose phosphorylase.
Analytical Workflow for 2-αGG Quantification
This diagram outlines the general workflow for the quantification of 2-αGG in a given sample, from sample preparation to data analysis.
Enhancing Oral Bioavailability: A Comparative Analysis of 2-O-Prodrug Strategies
For researchers and drug development professionals, overcoming poor oral bioavailability is a critical hurdle in the journey from a promising compound to a viable therapeutic. The strategic modification of a parent drug into a prodrug is a well-established and highly effective approach to surmount this challenge. Among the various prodrug strategies, modification at the 2-hydroxyl group (2-O-) of sugar moieties, nucleosides, or other cyclic structures is a key area of investigation. This guide provides a comparative analysis of different 2-O-prodrugs, summarizing their impact on bioavailability with supporting experimental data and methodologies.
The primary goal of creating a this compoundprodrug is to mask a polar hydroxyl group, thereby increasing the lipophilicity of the parent drug. This enhanced lipophilicity can lead to improved membrane permeability and, consequently, higher oral bioavailability. The choice of the promoiety attached at the this compoundposition is crucial, as it dictates the physicochemical properties of the prodrug and its subsequent conversion back to the active parent drug in vivo. This guide will delve into a comparison of various this compoundprodrugs, with a focus on acyl, ether, and other modifications.
Comparative Bioavailability of this compoundProdrugs
The following table summarizes the pharmacokinetic parameters of different this compoundprodrugs compared to their parent drugs. The data highlights the significant improvements in bioavailability that can be achieved through this prodrug approach.
| Parent Drug | This compoundProdrug Moiety | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Acyclovir | Valyl ester (Valacyclovir) | Human | 1000 | 5,590 (as acyclovir) | 22,200 (as acyclovir) | 54.2 | [1] |
| Ganciclovir | Valyl ester (Valganciclovir) | Human | 900 | 5,600 (as ganciclovir) | 23,200 (as ganciclovir) | 60 | [1] |
| 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) | Mouse | 10 | 17.3 nmol/mL (as 2-PMPA) | 52.1 hnmol/mL (as 2-PMPA) | 50 | [2] |
| 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) | Dog | - | - | 62.6 hnmol/mL (as 2-PMPA) | - | [2] |
| Paclitaxel | Disulfide-linked promoiety | Mouse | - | - | 5-fold greater than paclitaxel | - | [3] |
Experimental Protocols
The determination of the bioavailability of this compoundprodrugs involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile of the parent drug and the prodrug after oral and intravenous administration to calculate key pharmacokinetic parameters, including Cmax, AUC, and absolute bioavailability (F%).
Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
Drug Administration:
-
Intravenous (IV) Administration: The parent drug is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol 400) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO) Administration: The prodrug and the parent drug are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a molar equivalent dose to the IV group.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration. The plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis: Plasma concentrations of the parent drug and the prodrug are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule. The absolute oral bioavailability (F%) is calculated using the following formula:
F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
In Vitro Stability Studies
Objective: To assess the stability of the prodrug in various biological media to understand its conversion back to the parent drug.
Media:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Plasma and Liver Microsomes: From the species used in the in vivo studies (e.g., mouse, rat, dog, human).
Procedure: The prodrug is incubated in the respective media at 37°C. Aliquots are withdrawn at various time points, and the reaction is quenched (e.g., with acetonitrile). The samples are then analyzed by LC-MS/MS to determine the concentration of the remaining prodrug and the formed parent drug. The percentage of the prodrug remaining at each time point is calculated. For example, in one study, the stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-based prodrugs was assessed at pH 7.4 in phosphate-buffered saline, where moderate stability was observed with 54-63% of the prodrugs remaining after 1 hour.[2] These prodrugs, however, were rapidly hydrolyzed in plasma and liver microsomes across different species.[2]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
